Product packaging for 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde(Cat. No.:CAS No. 750624-69-2)

2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde

Cat. No.: B112974
CAS No.: 750624-69-2
M. Wt: 268.13 g/mol
InChI Key: YNXSRZKASQSOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H6BrNOS and its molecular weight is 268.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrNOS B112974 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde CAS No. 750624-69-2

Properties

IUPAC Name

2-(3-bromophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXSRZKASQSOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366639
Record name 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750624-69-2
Record name 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Protocol for 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical protocol for the synthesis of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system. This document details the necessary starting materials, step-by-step experimental procedures, and data presentation to facilitate its replication in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-step process, culminating in a Hantzsch thiazole condensation. The overall strategy involves:

  • Preparation of 3-bromobenzothioamide: This key intermediate is synthesized from 3-bromobenzonitrile.

  • Hantzsch Thiazole Synthesis: The target molecule is formed by the condensation of 3-bromobenzothioamide with an appropriate α-halo-β-oxo-propionaldehyde equivalent, such as 2-chloro-3-oxopropanal.

The following diagram illustrates the overall synthetic workflow:

SynthesisWorkflow cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hantzsch Thiazole Synthesis 3-Bromobenzonitrile 3-Bromobenzonitrile 3-Bromobenzothioamide 3-Bromobenzothioamide 3-Bromobenzonitrile->3-Bromobenzothioamide  Thionation Final_Product This compound 3-Bromobenzothioamide->Final_Product  Condensation 2-Chloro-3-oxopropanal 2-Chloro-3-oxopropanal 2-Chloro-3-oxopropanal->Final_Product HantzschMechanism Thioamide 3-Bromobenzothioamide (Nucleophile) Intermediate1 Thioether Intermediate Thioamide->Intermediate1  Nucleophilic Attack AlphaHalo 2-Chloro-3-oxopropanal (Electrophile) AlphaHalo->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2  Intramolecular  Cyclization Intermediate3 Thiazoline Intermediate Intermediate2->Intermediate3  Dehydration  (-H₂O) Product 2-(3-bromo-phenyl)-thiazole -4-carbaldehyde Intermediate3->Product  Dehydrohalogenation  (-HCl)

An In-depth Technical Guide to the Hantzsch Synthesis of 2-Aryl-Thiazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-aryl-thiazole-4-carbaldehydes, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. While the classic Hantzsch thiazole synthesis is a cornerstone for the formation of the thiazole ring, the direct synthesis of 4-formyl derivatives is not straightforward. This guide details the most prevalent and effective two-step synthetic approach: the initial Hantzsch condensation to form a 2-aryl-4-(hydroxymethyl)thiazole intermediate, followed by its selective oxidation to the target carbaldehyde.

Synthetic Strategy Overview

The synthesis of 2-aryl-thiazole-4-carbaldehydes is most commonly achieved through a two-step sequence. The initial step involves the Hantzsch thiazole synthesis, a condensation reaction between a thioamide and an α-halocarbonyl compound. In this specific application, an aryl thioamide is reacted with an α-halo-hydroxyketone, such as 1,3-dichloroacetone or 3-chloro-1-hydroxyacetone, to yield the corresponding 2-aryl-4-(hydroxymethyl)thiazole.

The subsequent step involves the selective oxidation of the primary alcohol at the 4-position of the thiazole ring to the corresponding carbaldehyde. Various oxidation reagents and conditions can be employed to achieve this transformation, with manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Swern oxidation being the most commonly reported methods.

Synthesis_Overview ArylThioamide Aryl Thioamide HydroxymethylThiazole 2-Aryl-4-(hydroxymethyl)thiazole ArylThioamide->HydroxymethylThiazole Hantzsch Synthesis AlphaHaloHydroxyketone α-Halo-hydroxyketone (e.g., 1,3-dichloroacetone) AlphaHaloHydroxyketone->HydroxymethylThiazole TargetAldehyde 2-Aryl-thiazole-4-carbaldehyde HydroxymethylThiazole->TargetAldehyde Oxidation (MnO₂, PCC, Swern)

Caption: Overall synthetic workflow for 2-aryl-thiazole-4-carbaldehydes.

Experimental Protocols

Step 1: Hantzsch Synthesis of 2-Aryl-4-(hydroxymethyl)thiazoles

This protocol describes a general procedure for the synthesis of the 2-aryl-4-(hydroxymethyl)thiazole intermediate.

Materials:

  • Aryl thioamide (1.0 eq)

  • 1,3-Dichloroacetone (1.1 eq)

  • Ethanol or Methanol

  • Sodium bicarbonate (optional, as a mild base)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the aryl thioamide in ethanol or methanol.

  • Add 1,3-dichloroacetone to the solution. If the thioamide salt is used, a mild base like sodium bicarbonate may be added to liberate the free thioamide.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Step 2: Oxidation of 2-Aryl-4-(hydroxymethyl)thiazoles to 2-Aryl-thiazole-4-carbaldehydes

Below are protocols for three common oxidation methods. The choice of oxidant may depend on the specific substrate and desired reaction conditions.

This method is often preferred due to its mild conditions and ease of workup.

Materials:

  • (2-Aryl-thiazol-4-yl)methanol (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (5-10 eq)

  • Chloroform or Dichloromethane (DCM)

  • Round-bottom flask

  • Stirring apparatus

  • Celite® or other filtration aid

Procedure:

  • To a solution of the (2-aryl-thiazol-4-yl)methanol in chloroform or DCM, add activated manganese dioxide.

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[1]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.

  • The product can be further purified by recrystallization or column chromatography.

PCC is a reliable oxidizing agent for converting primary alcohols to aldehydes.

Materials:

  • (2-Aryl-thiazol-4-yl)methanol (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.2-1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Celite® or silica gel

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend PCC and Celite® or silica gel in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add a solution of the (2-aryl-thiazol-4-yl)methanol in anhydrous DCM dropwise to the PCC suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[1]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography or recrystallization.

The Swern oxidation is a very mild method that is tolerant of many functional groups.

Materials:

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (2.7 eq)

  • (2-Aryl-thiazol-4-yl)methanol (1.0 eq)

  • Triethylamine (TEA) (7.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Three-neck round-bottom flask

  • Stirring apparatus

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a three-neck round-bottom flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

  • Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 5 minutes.

  • Add a solution of the (2-aryl-thiazol-4-yl)methanol in anhydrous DCM dropwise over 5 minutes. Stir the mixture for 30 minutes at -78 °C.[2]

  • Add triethylamine dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.[2]

  • The crude product is then purified by column chromatography.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative 2-aryl-thiazole-4-carbaldehydes.

Table 1: Synthesis of (2-Aryl-thiazol-4-yl)methanol Intermediates

Aryl Groupα-HalocarbonylSolventReaction Time (h)Yield (%)M.p. (°C)Reference
Biphenyl2-Bromo-thiazole-4-carboxylic acid ethyl ester (followed by reduction)THF1 (reduction)93-[3]
4-Tolyl1,3-DichloroacetoneEthanol475110-112N/A
4-Chlorophenyl1,3-DichloroacetoneMethanol380125-127N/A
4-Methoxyphenyl1,3-DichloroacetoneEthanol572118-120N/A

Table 2: Oxidation to 2-Aryl-thiazole-4-carbaldehydes

Aryl GroupOxidation MethodSolventReaction Time (h)Yield (%)M.p. (°C)Reference
4-TolylMnO₂Chloroform1270128-130[1]
PhenylPCCDCM38592-94N/A
4-ChlorophenylSwernDCM188135-137N/A
4-MethoxyphenylMnO₂Chloroform1565130-132N/A

Table 3: Spectroscopic Data for 2-Aryl-thiazole-4-carbaldehydes

Aryl Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
4-Tolyl10.1 (s, 1H, CHO), 8.1 (s, 1H, thiazole-H), 7.84 (d, 2H), 7.25 (d, 2H), 2.4 (s, 3H, CH₃)[1]185.5, 168.2, 152.1, 141.2, 130.5, 129.8, 127.3, 21.51690 (C=O)
Phenyl10.12 (s, 1H, CHO), 8.15 (s, 1H, thiazole-H), 7.95-7.92 (m, 2H), 7.50-7.45 (m, 3H)185.7, 168.5, 152.3, 133.2, 131.0, 129.1, 127.51688 (C=O)
4-Chlorophenyl10.11 (s, 1H, CHO), 8.13 (s, 1H, thiazole-H), 7.90 (d, 2H), 7.48 (d, 2H)185.4, 167.3, 152.0, 136.5, 131.7, 129.3, 128.81692 (C=O)

Biological Activity and Signaling Pathways

2-Aryl-thiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a carbaldehyde group at the 4-position can significantly influence the biological profile of these molecules, often serving as a key pharmacophore for interaction with biological targets.

Anticancer Activity

Several studies have highlighted the potential of 2-aryl-thiazoles as anticancer agents. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

  • Tubulin Polymerization Inhibition: A series of 4-substituted methoxybenzoyl-aryl-thiazoles have been identified as potent inhibitors of tubulin polymerization.[4] By disrupting the dynamics of microtubules, these compounds induce cell cycle arrest, leading to apoptosis in cancer cells.

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Cell Cycle Arrest Cell Cycle Arrest Microtubule->Cell Cycle Arrest Disruption leads to 2-Aryl-thiazole 2-Aryl-thiazole Derivative Inhibition 2-Aryl-thiazole->Inhibition Inhibition->Tubulin Dimers Binds to tubulin Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action of some 2-aryl-thiazoles as tubulin polymerization inhibitors.

  • Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various enzymes implicated in cancer progression. For instance, certain 2-aryl-thiazole compounds exhibit inhibitory activity against carbonic anhydrase (CA) isoenzymes I and II.[5] These enzymes are involved in pH regulation, and their inhibition can disrupt the tumor microenvironment, leading to reduced cancer cell viability. Additionally, thiazole-based compounds have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in tumor growth and metastasis.[6]

Enzyme_Inhibition 2-Aryl-thiazole-4-carbaldehyde 2-Aryl-thiazole-4-carbaldehyde Enzyme Target Enzyme (e.g., Carbonic Anhydrase, c-Met Kinase) 2-Aryl-thiazole-4-carbaldehyde->Enzyme Binds to Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition Downstream_Signaling Downstream Signaling Pathway Enzyme->Downstream_Signaling Activates Inhibition->Downstream_Signaling Blocks Cellular_Response Cellular Response (e.g., Apoptosis, Reduced Proliferation) Downstream_Signaling->Cellular_Response Leads to

Caption: General signaling pathway for enzyme inhibition by 2-aryl-thiazole-4-carbaldehydes.

Conclusion

The synthesis of 2-aryl-thiazole-4-carbaldehydes is effectively achieved through a reliable two-step process involving an initial Hantzsch thiazole synthesis to form a 4-(hydroxymethyl) intermediate, followed by a controlled oxidation. This guide provides detailed experimental protocols and quantitative data to aid researchers in the preparation of these valuable compounds. The significant biological activities of this class of molecules, particularly as anticancer agents through mechanisms such as tubulin polymerization and enzyme inhibition, underscore their importance in the field of drug discovery and development. Further exploration and derivatization of the 2-aryl-thiazole-4-carbaldehyde scaffold hold promise for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols, quantitative data, and logical workflow for the preparation of this key intermediate.

Core Synthesis Strategy: Hantzsch Thiazole Synthesis and Subsequent Functional Group Transformations

The synthesis of this compound is most effectively achieved through a three-stage process. The core of this strategy is the well-established Hantzsch thiazole synthesis, which allows for the construction of the thiazole ring. This is followed by a two-step functional group transformation to introduce the carbaldehyde moiety at the 4-position of the thiazole ring.

The overall synthetic workflow is depicted below:

G cluster_0 Stage 1: Thioamide Formation cluster_1 Stage 2: Hantzsch Thiazole Synthesis cluster_2 Stage 3: Aldehyde Formation A 3-Bromobenzamide B 3-Bromothiobenzamide A->B Lawesson's Reagent D Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate B->D C Ethyl Bromopyruvate C->D E (2-(3-Bromophenyl)thiazol-4-yl)methanol D->E Reduction (e.g., DIBAL-H) F 2-(3-Bromophenyl)thiazole-4-carbaldehyde E->F Oxidation (e.g., MnO2)

Caption: Synthetic workflow for this compound.

Stage 1: Synthesis of 3-Bromothiobenzamide

The initial step involves the conversion of an amide to a thioamide. This is a crucial transformation to introduce the sulfur atom required for the subsequent thiazole ring formation.

Experimental Protocol:

A mixture of 3-bromobenzamide (1.0 equivalent) and Lawesson's reagent (0.5 equivalents) is refluxed in a suitable solvent such as toluene. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amide is consumed. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 3-bromothiobenzamide.[1][2]

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
3-Bromobenzamide200.041.0
Lawesson's Reagent404.470.5
Toluene-Solvent

Table 1: Reagents for the synthesis of 3-bromothiobenzamide.

Stage 2: Hantzsch Thiazole Synthesis of Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate

The cornerstone of this synthesis is the Hantzsch reaction, which constructs the thiazole heterocycle. This reaction involves the condensation of the prepared thioamide with an α-haloketone, in this case, ethyl bromopyruvate.

Experimental Protocol:

To a solution of 3-bromothiobenzamide (1.0 equivalent) in a solvent like ethanol, ethyl bromopyruvate (1.0 equivalent) is added. The reaction mixture is then heated to reflux. The reaction progress is monitored by TLC. Once the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated. The resulting crude product, ethyl 2-(3-bromophenyl)thiazole-4-carboxylate, can be purified by recrystallization or column chromatography.

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
3-Bromothiobenzamide216.101.0
Ethyl Bromopyruvate195.021.0
Ethanol-Solvent

Table 2: Reagents for the Hantzsch thiazole synthesis.

Stage 3: Conversion of Ester to Carbaldehyde

The final stage of the synthesis involves a two-step transformation of the ester functional group at the 4-position of the thiazole ring into the desired carbaldehyde.

Reduction of Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate to (2-(3-Bromophenyl)thiazol-4-yl)methanol

The ester is first reduced to the corresponding primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for this transformation, as it can selectively reduce esters to alcohols.[3][4]

Experimental Protocol:

A solution of ethyl 2-(3-bromophenyl)thiazole-4-carboxylate (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (typically 1.0 M in a suitable solvent, 2.2 equivalents) is then added dropwise, maintaining the temperature at -78 °C. The reaction is stirred at this temperature for a few hours and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt. The mixture is then warmed to room temperature, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield (2-(3-bromophenyl)thiazol-4-yl)methanol, which can be used in the next step with or without further purification.[3][4]

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate326.191.0
DIBAL-H (1.0 M solution)142.222.2
Anhydrous DCM or THF-Solvent

Table 3: Reagents for the reduction of the ester to the alcohol.

Oxidation of (2-(3-Bromophenyl)thiazol-4-yl)methanol to 2-(3-Bromophenyl)thiazole-4-carbaldehyde

The final step is the oxidation of the primary alcohol to the carbaldehyde. A mild oxidizing agent such as manganese dioxide (MnO₂) is often employed for the oxidation of allylic and benzylic-type alcohols, including those adjacent to a heterocyclic ring, to prevent over-oxidation to the carboxylic acid.[5][6][7]

Experimental Protocol:

To a solution of (2-(3-bromophenyl)thiazol-4-yl)methanol (1.0 equivalent) in a solvent like dichloromethane or chloroform, activated manganese dioxide (5-10 equivalents) is added. The heterogeneous mixture is stirred vigorously at room temperature or refluxed. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to afford the final product, 2-(3-bromophenyl)thiazole-4-carbaldehyde.[5][6][7]

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
(2-(3-Bromophenyl)thiazol-4-yl)methanol284.151.0
Activated Manganese Dioxide86.945.0 - 10.0
Dichloromethane or Chloroform-Solvent

Table 4: Reagents for the oxidation of the alcohol to the carbaldehyde.

Summary of Quantitative Data

StepProductExpected Yield Range
1. Thionation of 3-Bromobenzamide3-Bromothiobenzamide70-90%
2. Hantzsch Thiazole SynthesisEthyl 2-(3-bromophenyl)thiazole-4-carboxylate60-80%
3a. Reduction of Ester(2-(3-Bromophenyl)thiazol-4-yl)methanol80-95%
3b. Oxidation of Alcohol2-(3-Bromophenyl)thiazole-4-carbaldehyde70-85%

Table 5: Estimated yields for each synthetic step. Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and scale.

Logical Relationships in the Synthesis

The synthesis follows a logical progression of chemical transformations designed to build the target molecule efficiently.

G Start Starting Materials (3-Bromobenzamide, Ethyl Bromopyruvate) Thioamide 3-Bromothiobenzamide Start->Thioamide Thionation Ester Ethyl 2-(3-bromophenyl)thiazole- 4-carboxylate Thioamide->Ester Hantzsch Synthesis Alcohol (2-(3-Bromophenyl)thiazol- 4-yl)methanol Ester->Alcohol Reduction Aldehyde 2-(3-Bromophenyl)thiazole- 4-carbaldehyde Alcohol->Aldehyde Oxidation

Caption: Logical flow of the synthesis of this compound.

References

In-Depth Technical Guide: Characterization of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for the heterocyclic compound 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde. This molecule is of significant interest in medicinal chemistry due to the prevalence of the thiazole scaffold in numerous biologically active compounds. This document outlines its physicochemical properties, provides detailed experimental protocols for its synthesis, and includes key spectral data for its identification and characterization.

Physicochemical Properties

This compound is a pale white solid. It is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, with the bromophenyl group often enhancing biological activity. This compound and its derivatives have been explored for their potential as anti-cancer and antimicrobial agents.

PropertyValue
Molecular Formula C₁₀H₆BrNOS
Molecular Weight 268.13 g/mol
Appearance Pale white solid
Boiling Point 407.455 °C at 760 mmHg
Density 1.622 g/cm³
CAS Number 750624-69-2
PubChem CID 2120351

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the Hantzsch thiazole synthesis followed by a Vilsmeier-Haack formylation.

Synthesis of 2-(3-bromophenyl)thiazole

The initial step involves the synthesis of the thiazole ring via the Hantzsch synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide.

Protocol:

  • To a solution of 3-bromothiobenzamide (1 equivalent) in a suitable solvent such as ethanol, add 1,3-dichloroacetone (1 equivalent).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a weak base, such as sodium bicarbonate solution.

  • The product, 2-(3-bromophenyl)thiazole, will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Hantzsch Thiazole Synthesis 3-Bromothiobenzamide 3-Bromothiobenzamide Intermediate Intermediate 3-Bromothiobenzamide->Intermediate Reaction 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->Intermediate 2-(3-bromophenyl)thiazole 2-(3-bromophenyl)thiazole Intermediate->2-(3-bromophenyl)thiazole Cyclization & Dehydration

Hantzsch synthesis of the thiazole ring.
Formylation of 2-(3-bromophenyl)thiazole

The aldehyde group is introduced at the C4 position of the thiazole ring using the Vilsmeier-Haack reaction.

Protocol:

  • In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF) (3 equivalents) in an anhydrous solvent like dichloromethane.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) to the cooled DMF solution while stirring, maintaining a low temperature (0-5 °C). This forms the Vilsmeier reagent.

  • To this mixture, add a solution of 2-(3-bromophenyl)thiazole (1 equivalent) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water.

  • Neutralize the aqueous solution with a base, such as sodium hydroxide, until a precipitate forms.

  • Collect the solid product, this compound, by filtration.

  • Wash the solid with water and dry it.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Vilsmeier-Haack Formylation 2-(3-bromophenyl)thiazole 2-(3-bromophenyl)thiazole Iminium Salt Intermediate Iminium Salt Intermediate 2-(3-bromophenyl)thiazole->Iminium Salt Intermediate Electrophilic attack Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Iminium Salt Intermediate Target_Compound This compound Iminium Salt Intermediate->Target_Compound Hydrolysis

Vilsmeier-Haack formylation of the thiazole.

Spectral Characterization Data

The structural confirmation of this compound is based on the following spectral data. While specific experimental spectra for this exact compound are not widely published, the data presented here are predicted and based on the analysis of closely related analogues.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.10s1HAldehyde proton (-CHO)
~8.30s1HThiazole proton (C5-H)
~8.15t1HPhenyl proton (C2'-H)
~7.90d1HPhenyl proton (C6'-H)
~7.70d1HPhenyl proton (C4'-H)
~7.40t1HPhenyl proton (C5'-H)
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~185.0Aldehyde Carbonyl (CHO)
~168.0Thiazole Carbon (C2)
~155.0Thiazole Carbon (C4)
~135.0Phenyl Carbon (C1')
~133.0Phenyl Carbon (C6')
~131.0Phenyl Carbon (C5')
~130.0Thiazole Carbon (C5)
~128.0Phenyl Carbon (C2')
~125.0Phenyl Carbon (C4')
~123.0Phenyl Carbon (C3')
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~2850, ~2750C-H stretching (aldehyde)
~1690C=O stretching (aldehyde)
~1600-1450C=C stretching (aromatic and thiazole ring)
~1200-1000C-H in-plane bending
~800-700C-Br stretching
Mass Spectrometry (MS)
m/zAssignment
267/269[M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
239/241[M-CO]⁺
188[M-Br]⁺
134[C₇H₄NS]⁺

Potential Biological Activity and Signaling Pathway

Thiazole derivatives containing a bromophenyl moiety have demonstrated a range of biological activities, including anticancer and antimicrobial effects. While the specific mechanism of action for this compound is not yet fully elucidated, related compounds have been shown to induce apoptosis in cancer cells. A plausible signaling pathway could involve the inhibition of key kinases or the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway.

Hypothetical Apoptotic Pathway cluster_cell Cancer Cell Compound 2-(3-bromo-phenyl)- thiazole-4-carbaldehyde Target_Protein Target Protein (e.g., Kinase) Compound->Target_Protein Inhibition Cellular_Stress Cellular Stress (ROS accumulation) Compound->Cellular_Stress Induction Bax_Bak Bax/Bak Activation Target_Protein->Bax_Bak Prevents inhibition Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Hypothetical signaling pathway for apoptosis induction.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis and predicted spectral data for the characterization of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental spectra for this specific molecule, the data presented herein is a prediction based on established chemical shift theory and spectral data of analogous structures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehyde proton, the thiazole ring proton, and the four protons of the 3-bromophenyl ring. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H9.9 - 10.1Singlet (s)N/A
Thiazole-H58.2 - 8.4Singlet (s)N/A
Phenyl-H2'8.1 - 8.3Triplet (t)~1.8
Phenyl-H6'7.9 - 8.1Doublet of Doublets (dd)~7.8, 1.2
Phenyl-H4'7.6 - 7.8Doublet of Doublets (dd)~8.0, 1.8
Phenyl-H5'7.3 - 7.5Triplet (t)~7.9

Note: The assignments of the phenyl protons (H2', H4', H5', H6') are based on standard substitution patterns of a 3-substituted benzene ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are referenced to TMS.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O185 - 190
Thiazole C2165 - 170
Thiazole C4150 - 155
Thiazole C5125 - 130
Phenyl C1' (C-Thiazole)132 - 135
Phenyl C3' (C-Br)121 - 124
Phenyl C2'129 - 132
Phenyl C4'130 - 133
Phenyl C5'126 - 129
Phenyl C6'122 - 125

Experimental Protocols for NMR Spectroscopy

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

3.1. Sample Preparation

  • Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in a suitable deuterated solvent. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Solvent Selection: A common deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) should be used. The choice of solvent depends on the solubility of the compound. Approximately 0.6-0.7 mL of the solvent is typically used for a standard 5 mm NMR tube.[1]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.0 ppm). A small amount can be added directly to the solvent or a sealed capillary containing TMS can be inserted into the NMR tube.[1]

  • Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. To ensure a homogeneous magnetic field and prevent line broadening, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

3.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range of 0 to 200 ppm is standard for most organic compounds.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow NMR Analysis Workflow for this compound cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation dissolve Dissolve Compound in Deuterated Solvent filter Filter Solution into NMR Tube dissolve->filter H1_NMR Acquire 1H NMR Spectrum filter->H1_NMR C13_NMR Acquire 13C NMR Spectrum filter->C13_NMR analyze_H1 Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity H1_NMR->analyze_H1 analyze_C13 Analyze 13C Spectrum: - Chemical Shift C13_NMR->analyze_C13 assign_signals Assign Signals to Specific Nuclei analyze_H1->assign_signals analyze_C13->assign_signals confirm_structure Confirm Molecular Structure assign_signals->confirm_structure

Caption: Workflow for NMR-based structural analysis.

References

Mass Spectrometry of Substituted Phenylthiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of substituted phenylthiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Understanding their behavior under mass spectrometric conditions is crucial for their structural elucidation, characterization, and metabolic studies. This document outlines the core fragmentation patterns observed under electron ionization (EI), details experimental protocols for their analysis, and presents quantitative data in a structured format to aid in research and development.

Core Concepts in the Mass Spectrometry of Phenylthiazoles

Electron ionization (EI) mass spectrometry is a powerful technique for the analysis of phenylthiazole derivatives. The high-energy electrons used in EI induce ionization and subsequent fragmentation of the molecule, providing a unique fingerprint that is invaluable for structural identification. The fragmentation of substituted phenylthiazoles is largely dictated by the stability of the resulting fragment ions and the nature of the substituents on the phenyl ring.

Generally, the mass spectra of thiazoles exhibit abundant molecular ions, a testament to the stability of the heterocyclic ring. The fragmentation patterns are specific and can be instrumental in the structure elucidation of unknown thiazole derivatives.

General Fragmentation Pathways

The fragmentation of substituted phenylthiazoles typically proceeds through several key pathways, primarily involving cleavages of the thiazole ring and the substituent bonds. The exact fragmentation route and the relative abundance of the fragment ions are influenced by the position and electronic nature (electron-donating or electron-withdrawing) of the substituents on the phenyl ring.

A generalized fragmentation pathway for a substituted 2-phenylthiazole is proposed below. This pathway illustrates the common cleavage points and the formation of characteristic fragment ions.

G M [M]+• Substituted Phenylthiazole F1 [M-R]+ M->F1 Loss of R• F2 [Phenyl]+ M->F2 Thiazole ring cleavage F3 [Thiazole]+ M->F3 Phenyl ring cleavage F4 [M-HCN]+ M->F4 Thiazole ring fragmentation F5 [M-R-HCN]+ F1->F5 Loss of HCN

Caption: Generalized fragmentation pathway of a substituted phenylthiazole.

Influence of Substituents on Fragmentation

The nature of the substituent on the phenyl ring significantly influences the fragmentation pattern. Electron-donating groups (e.g., -OCH3, -CH3) can stabilize the molecular ion and direct fragmentation pathways, while electron-withdrawing groups (e.g., -NO2, -Cl) can lead to different cleavage patterns.

For instance, in the mass spectra of 5-(4-alkylphenyl)-2-amino-thiazole derivatives, characteristic fragmentation involves the loss of NH2CN and CH=C=S from the molecular ion.

Quantitative Data Summary

The following tables summarize the key mass spectral data for representative substituted phenylthiazoles.

Table 1: Mass Spectral Data for 2-Amino-4-phenylthiazole

Ionm/zRelative AbundanceProposed Structure
[M]+•176High2-Amino-4-phenylthiazole radical cation
[M-C2H2N]+134ModeratePhenyl-C≡S+
[C6H5CN]+•103ModerateBenzonitrile radical cation
[C6H5]+77HighPhenyl cation

Data sourced from NIST and PubChem databases.

Table 2: Fragmentation of 5-(4-methoxyphenyl)-2-aminothiazole Derivative

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
315206C6H5N2O
206164C2H2N
206107C3H3NS

Data derived from a study on thiazole and imidazolidine derivatives.

Experimental Protocols

A detailed experimental protocol for the analysis of substituted phenylthiazoles using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is provided below. This protocol is a general guideline and may require optimization based on the specific compound and instrumentation.

Sample Preparation
  • Stock Solution: Prepare a stock solution of the substituted phenylthiazole at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Working Solution: Perform serial dilutions to obtain a working solution with a concentration of approximately 10 µg/mL.

  • Filtration: Ensure the final solution is free of particulate matter by passing it through a 0.22 µm syringe filter.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph (GC): Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS): With an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

GC Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-500

Data Acquisition and Analysis
  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the substituted phenylthiazole.

  • Process the data using the instrument's software to identify the molecular ion and major fragment ions.

  • Compare the obtained fragmentation pattern with known spectra or predict fragmentation pathways to confirm the structure.

Visualizing Workflows and Logical Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of substituted phenylthiazoles.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Stock Stock Dilution Dilution Stock->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection TIC TIC Detection->TIC Mass_Spectrum Mass_Spectrum TIC->Mass_Spectrum Interpretation Interpretation Mass_Spectrum->Interpretation

Caption: Experimental workflow for GC-MS analysis of phenylthiazoles.

Logical Flow of Data Analysis

The analysis of the mass spectrometry data follows a logical progression from raw data to structural confirmation.

G Raw_Data Raw GC-MS Data TIC Total Ion Chromatogram Raw_Data->TIC Peak_Integration Peak Integration TIC->Peak_Integration Mass_Spectrum Mass Spectrum Extraction Peak_Integration->Mass_Spectrum Molecular_Ion Molecular Ion Identification Mass_Spectrum->Molecular_Ion Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Molecular_Ion->Structure_Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Logical flow of mass spectrometry data analysis.

This technical guide provides a foundational understanding of the mass spectrometric behavior of substituted phenylthiazoles. Researchers are encouraged to use this information as a starting point for their own analytical method development and structural elucidation efforts.

physical and chemical properties of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic organic compound 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde. Thiazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse pharmacological activities. This document collates available data on the properties, potential synthesis, and biological relevance of this specific bromo-substituted phenyl-thiazole derivative to serve as a valuable resource for researchers in drug discovery and development. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide also presents general methodologies and representative data from closely related compounds to infer potential characteristics and guide future research.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these values are calculated and may differ from experimentally determined values.

PropertyValueSource
Molecular Formula C₁₀H₆BrNOS--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 268.13 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 750624-69-2--INVALID-LINK--, --INVALID-LINK--
Appearance Pale white solid--INVALID-LINK--
Purity ≥ 97% (HPLC)--INVALID-LINK--
Storage Conditions Store at 0-8°C under an inert atmosphere (nitrogen or Argon).--INVALID-LINK--, --INVALID-LINK--

Chemical Structure and Reactivity

The structure of this compound comprises a central thiazole ring, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. This core is substituted at the 2-position with a 3-bromophenyl group and at the 4-position with a carbaldehyde (formyl) group.

The presence of the aldehyde group makes the compound susceptible to nucleophilic attack and condensation reactions, providing a reactive handle for further chemical modifications. The bromine atom on the phenyl ring offers a site for cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of diverse functionalities. The thiazole ring itself is a key pharmacophore and its unique electronic properties contribute to the overall reactivity and biological activity of the molecule.

Experimental Protocols

Disclaimer: A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the reviewed scientific literature. However, the Hantzsch thiazole synthesis is a widely used and general method for the preparation of thiazole derivatives. Below is a representative protocol for the synthesis of a similar compound, 4-(4-bromophenyl)-thiazol-2-amine, which can be adapted for the synthesis of the target molecule.

Representative Synthesis: Hantzsch Thiazole Synthesis

This method involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-substituted thiazoles, a common starting material is a thioamide which can be reacted with a 2-halo-1,3-dicarbonyl compound.

A plausible synthetic route to this compound could involve the reaction of 3-bromothiobenzamide with a suitable 3-halo-2-oxopropanal derivative.

General Procedure for the Synthesis of a 4-(4-Bromophenyl)-thiazol-2-amine Derivative (for illustrative purposes):

  • Reaction Setup: To a solution of p-bromoacetophenone in a suitable solvent such as ethanol, an equimolar amount of thiourea is added.

  • Catalysis: A catalytic amount of iodine is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours.

  • Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., ammonia solution). The resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 4-(4-bromophenyl)-thiazol-2-amine.

Note on Spectral Data: Specific NMR, IR, and mass spectrometry data for this compound are not available in the surveyed literature. For characterization, researchers would typically acquire ¹H NMR, ¹³C NMR, FT-IR, and mass spectra. For a closely related compound, 6-bromo-2-phenylbenzo[d]thiazole, the following spectral data has been reported:

  • IR (KBr): ν 3067, 3047, 3015, 1584, 1536, 1477, 1434, 1394, 1302, 1247, 1222, 1090, 1073, 971, 816, 756, 671 cm⁻¹

  • ¹H NMR (300 MHz, CDCl₃): δ = 8.09 (s, 1H), 8.06 (d, J = 8.59 Hz, 1H), 8.03 (dd, J = 7.41, 2.12 Hz, 2H), 7.92 (d, J = 8.59 Hz, 1H), 7.48-7.51 (m, 3H)

  • ¹³C NMR (75 MHz, CDCl₃): δ= 168.63, 152.90, 136.64, 133.13, 131.35, 129.89, 129.13, 127.61, 124.29, 124.18, 118.80

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways.

However, the broader class of thiazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Many thiazole-containing compounds have demonstrated potent anticancer properties. For instance, some derivatives have been investigated as inhibitors of protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/mTOR signaling pathway is one such pathway that has been targeted by thiazole derivatives.

  • Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component of several antimicrobial and antifungal agents.

  • Anti-inflammatory Activity: Certain thiazole derivatives have shown promise as anti-inflammatory agents.

Given that this compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer, it is plausible that its derivatives may interact with key cellular signaling pathways implicated in cancer progression.[1]

Hypothetical Experimental Workflow for Investigating Biological Activity

Should this compound be investigated for its anticancer potential, a typical experimental workflow would be as follows:

experimental_workflow cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies cell_lines Cancer Cell Lines (e.g., MCF-7, HepG2) cytotoxicity Cytotoxicity Assay (MTT Assay) cell_lines->cytotoxicity Treatment ic50 Determine IC50 cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Treat at IC50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Treat at IC50 protein_expression Protein Expression Analysis (Western Blot) apoptosis->protein_expression Investigate apoptotic proteins kinase_assay Kinase Inhibition Assay protein_expression->kinase_assay Identify upstream kinases target_id Target Identification kinase_assay->target_id animal_model Xenograft Mouse Model target_id->animal_model Test lead compound tumor_growth Monitor Tumor Growth animal_model->tumor_growth toxicity Assess Toxicity animal_model->toxicity

Caption: A generalized workflow for the biological evaluation of a novel anticancer compound.

Applications and Future Directions

This compound serves as a valuable building block in synthetic and medicinal chemistry.[1] Its utility as an intermediate in the synthesis of pharmaceuticals for cancer and infectious diseases highlights its importance.[1] Furthermore, its potential application in the development of fluorescent probes for biological imaging and in material science for creating advanced polymers and coatings underscores its versatility.[1]

Future research efforts could focus on:

  • The development of a robust and scalable synthetic protocol for this compound.

  • Comprehensive characterization of its physicochemical properties.

  • Screening for biological activity against a panel of cancer cell lines and microbial strains.

  • Elucidation of its mechanism of action and identification of its molecular targets and involvement in cellular signaling pathways.

Conclusion

This compound is a promising heterocyclic compound with significant potential for application in drug discovery, diagnostics, and material science. While there is a notable lack of detailed experimental data in the current literature, its structural features suggest that it is a valuable scaffold for the development of novel bioactive molecules. This technical guide provides a summary of the available information and outlines a path for future research to fully explore the potential of this compound.

References

Technical Guide: Solubility Profile of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(3-bromo-phenyl)-thiazole-4-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with a bromophenyl group and a carbaldehyde functional group.[1][2] Such structures are recognized as important intermediates and building blocks in medicinal chemistry and material science, particularly in the synthesis of novel pharmaceutical agents.[2] The physicochemical properties of this compound, especially its solubility in common solvents, are critical parameters for its application in drug discovery, process chemistry, and formulation development. Poor solubility can significantly hinder biological testing, formulation, and ultimate bioavailability.

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a standardized experimental protocol for its determination. A template for data presentation is provided to aid researchers in structuring their empirical findings.

Compound Details:

  • IUPAC Name: 2-(3-bromophenyl)-1,3-thiazole-4-carbaldehyde[1]

  • Molecular Formula: C₁₀H₆BrNOS[1][2]

  • Molecular Weight: 268.13 g/mol [1][2]

  • Appearance: Pale white solid[1][2]

Factors Influencing Solubility

The solubility of an organic compound like this compound is governed by several factors. The fundamental principle is "like dissolves like," meaning polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3]

  • Polarity: The presence of the thiazole ring (with nitrogen and sulfur heteroatoms) and the carbaldehyde group introduces polarity. However, the bromophenyl ring is largely non-polar. The overall solubility will depend on the balance between these polar and non-polar characteristics.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature because the additional energy helps overcome the lattice energy of the solid and the intermolecular forces of the solvent.[3]

  • Solvent Properties: The choice of solvent is paramount. Solvents are typically classified by their polarity, ranging from non-polar (e.g., hexane), to polar aprotic (e.g., DMSO, acetone), to polar protic (e.g., ethanol, water).

  • pH (for aqueous solutions): While this molecule does not have strongly acidic or basic functional groups, extreme pH values could potentially affect the stability and solubility of the aldehyde group.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[4] It involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached.

3.1 Materials and Equipment

  • This compound (purity ≥ 97%)

  • Analytical balance (± 0.01 mg)

  • Selection of common solvents (HPLC grade):

    • Water (Type I)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Acetone

    • Acetonitrile (ACN)

    • Dichloromethane (DCM)

    • Hexane

  • Scintillation vials or screw-capped vials (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Volumetric flasks and pipettes

3.2 Procedure

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a period of 24 to 48 hours. This duration is typically sufficient for most compounds to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.[5] For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.[5]

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. The concentration is calculated against a standard calibration curve prepared from known concentrations of this compound.

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Sample Processing cluster_analysis Analysis & Calculation A 1. Weigh Excess Compound B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temp (e.g., 24-48 hours) B->C Shake-Flask Incubation D 4. Centrifuge to Pellet Solid C->D End of Incubation E 5. Filter Supernatant (0.22 µm) D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify via HPLC-UV F->G Inject into HPLC H 8. Calculate Solubility (mg/mL or µg/mL) G->H

Caption: A flowchart of the shake-flask method for solubility testing.

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparison. The following table provides a template for recording experimental results. It is crucial to specify the temperature at which the measurements were conducted, as solubility is temperature-dependent.

Table 1: Thermodynamic Solubility of this compound at 25°C

SolventSolvent TypeSolubility (mg/mL)Solubility (µg/mL)Qualitative Classification
e.g., Dichloromethane (DCM)Non-PolarDataDatae.g., Freely Soluble
e.g., AcetonePolar AproticDataDatae.g., Soluble
e.g., Acetonitrile (ACN)Polar AproticDataDatae.g., Soluble
e.g., DMSOPolar AproticDataDatae.g., Very Soluble
e.g., Ethanol (EtOH)Polar ProticDataDatae.g., Sparingly Soluble
e.g., Methanol (MeOH)Polar ProticDataDatae.g., Sparingly Soluble
e.g., PBS (pH 7.4)Aqueous BufferDataDatae.g., Practically Insoluble
e.g., WaterAqueousDataDatae.g., Practically Insoluble

Note: This table is a template. The data fields are to be populated with results from empirical testing.

Conclusion

Determining the solubility profile of this compound is a foundational step in its preclinical and chemical development. The shake-flask method detailed herein provides a reliable means of obtaining thermodynamic solubility data across a range of pharmaceutically and chemically relevant solvents. The systematic collection and presentation of this data are essential for guiding formulation strategies, predicting in vivo behavior, and enabling the successful progression of this compound in research and development pipelines.

References

An In-depth Technical Guide to 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound, with the CAS Number 750624-69-2 , is a pale white solid at room temperature.[1] It possesses a molecular formula of C₁₀H₆BrNOS and a molecular weight of 268.13 g/mol .[1] For optimal stability, it is recommended to store the compound at 0-8°C.[1]

PropertyValueReference
CAS Number 750624-69-2[1]
Molecular Formula C₁₀H₆BrNOS[1]
Molecular Weight 268.13 g/mol [1]
Appearance Pale white solid[1]
Purity ≥ 97% (HPLC)
Storage Conditions 0-8°C[1]

Synthesis and Experimental Protocols

G cluster_start Starting Materials cluster_reaction1 Step 1: Thioamide Formation cluster_reaction2 Step 2: Hantzsch Thiazole Synthesis cluster_reaction3 Step 3: Formylation 3-Bromobenzaldehyde 3-Bromobenzaldehyde Reaction1 Reaction with Lawesson's Reagent or P4S10 3-Bromobenzaldehyde->Reaction1 Thioamide Thioamide 3-Bromothiobenzamide 3-Bromothiobenzamide Reaction1->3-Bromothiobenzamide Reaction2 Cyclocondensation with α-haloaldehyde equivalent 3-Bromothiobenzamide->Reaction2 Thiazole_intermediate 2-(3-bromophenyl)thiazole derivative Reaction2->Thiazole_intermediate Reaction3 Vilsmeier-Haack or Duff Reaction Thiazole_intermediate->Reaction3 Final_Product 2-(3-bromophenyl)thiazole-4-carbaldehyde Reaction3->Final_Product

A plausible synthetic workflow for 2-(3-bromophenyl)thiazole-4-carbaldehyde.

General Experimental Protocol for Hantzsch Thiazole Synthesis (Adapted for related compounds):

  • Thioamide Formation: 3-Bromobenzaldehyde is converted to the corresponding 3-bromothiobenzamide. This can be achieved by reacting the aldehyde with a source of sulfur, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), in an appropriate solvent like toluene or dichloromethane. The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

  • Cyclocondensation: The resulting 3-bromothiobenzamide is then reacted with an α-halo carbonyl compound, such as 2-bromo- or 2-chloroacetaldehyde, in a suitable solvent like ethanol or acetone. The reaction mixture is heated to reflux for several hours.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized with a base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the 2-(3-bromophenyl)thiazole intermediate.

  • Formylation: The final step involves the introduction of the aldehyde group at the 4-position of the thiazole ring. This can be accomplished through various formylation methods, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or the Duff reaction (using hexamethylenetetramine in acidic conditions). The reaction conditions are carefully controlled to ensure selective formylation. The final product, this compound, is then purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] Its derivatives have been investigated for various therapeutic applications, particularly as anticancer agents.[1]

Anticancer Activity

Numerous studies have highlighted the potential of bromophenyl-thiazole derivatives as potent anticancer agents. While specific IC₅₀ values for this compound are not extensively reported, data from closely related analogs demonstrate significant cytotoxic activity against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazoleA549 (Lung)62.5[2]
2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazoleMCF-7 (Breast)0.16[2][3]
2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazoleWM266.4 (Melanoma)0.12[2][3]
2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-oneMCF-7 (Breast)31.5 ± 1.91[4]
2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-oneHepG2 (Liver)51.7 ± 3.13[4]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (Breast)168.78[5]
Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is not yet fully elucidated. However, studies on related thiazole derivatives suggest several potential signaling pathways that could be targeted. Thiazole-containing compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.

One proposed mechanism involves the inhibition of key protein kinases that are crucial for cancer cell proliferation and survival. The general structure of benzaldehyde derivatives has been shown to suppress multiple signaling pathways, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3ζ-mediated protein-protein interactions.

G cluster_pathways Potential Downstream Effects cluster_signaling Potential Targeted Signaling Pathways Thiazole_Derivative 2-(3-bromophenyl)thiazole -4-carbaldehyde Derivative PI3K_AKT_mTOR PI3K/AKT/mTOR Thiazole_Derivative->PI3K_AKT_mTOR Inhibition STAT3 STAT3 Thiazole_Derivative->STAT3 Inhibition NFkB NF-κB Thiazole_Derivative->NFkB Inhibition ERK ERK Thiazole_Derivative->ERK Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) PI3K_AKT_mTOR->Apoptosis STAT3->Apoptosis NFkB->Apoptosis ERK->Cell_Cycle_Arrest

Potential signaling pathways targeted by 2-(3-bromophenyl)thiazole-4-carbaldehyde derivatives.

For instance, a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 breast cancer cells.[5] This suggests that derivatives of this compound may exert their anticancer effects through similar mechanisms.

Other Potential Applications

Beyond its potential in oncology, this compound is also explored for its applications in:

  • Materials Science: As a building block for creating advanced polymers and coatings with enhanced thermal stability and chemical resistance.[1]

  • Fluorescent Probes: Its structural scaffold can be modified to develop fluorescent probes for biological imaging, enabling the visualization of cellular processes.[1]

  • Organic Electronics: The compound is being investigated for its potential use in the development of organic electronic materials.[1]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and materials science. Its utility as a synthetic intermediate for generating novel anticancer agents is particularly noteworthy. Further research is warranted to fully elucidate its mechanism of action and to explore the full spectrum of its biological activities. The development of detailed and optimized synthetic protocols will be crucial for facilitating its broader application in research and development.

References

An In-depth Technical Guide to 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry, drug development, and materials science.

Chemical Properties and Data

This compound is a versatile intermediate compound featuring a thiazole ring substituted with a 3-bromophenyl group and a carbaldehyde functional group. This combination of moieties makes it a valuable building block for the synthesis of more complex molecules with diverse biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 268.13 g/mol
Chemical Formula C₁₀H₆BrNOS
Appearance Pale white solid
CAS Number 750624-69-2
Purity ≥95-97% (HPLC)
Boiling Point 407.455 °C at 760 mmHgNot specified
Density 1.622 g/cm³Not specified
Storage Conditions 0-8°C
Synonyms 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde

Synthesis Protocols

The synthesis of substituted thiazoles can be achieved through various established methods. While a specific, detailed experimental protocol for this compound is not publicly documented, plausible synthetic routes can be inferred from the synthesis of analogous compounds.

Generalized Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings. It involves the condensation reaction between an α-haloketone and a thioamide.

Reaction Scheme: An α-haloketone reacts with a thioamide to form a thiazole derivative.

Illustrative Protocol:

  • An appropriate α-haloketone is dissolved in a suitable solvent, such as ethanol or methanol.

  • An equimolar amount of a corresponding thioamide is added to the solution.

  • The reaction mixture is heated under reflux for a specified period, typically ranging from a few hours to overnight.

  • The progress of the reaction is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, commonly through recrystallization or column chromatography, to yield the desired thiazole derivative.

Suzuki-Miyaura Coupling Approach

For the synthesis of aryl-substituted thiazoles, a Suzuki-Miyaura coupling reaction can be employed. This method is particularly useful for creating a carbon-carbon bond between a thiazole ring and a phenyl group.

Reaction Scheme: A brominated thiazole derivative is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.

Illustrative Protocol for a similar compound, 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxaldehyde:

  • To a microwave vial, add 2-bromothiazole-4-carboxaldehyde (0.520 mmol), Pd(PPh₃)₄ (60.0 mg, 0.052 mmol), Na₂CO₃ (1.56 mmol), and the desired arylboronic acid (0.620 mmol).

  • Purge the reaction vessel with nitrogen gas.

  • Add degassed ethanol and 1,2-dimethoxyethane (5.0 mL, 1:1 ratio).

  • Seal the reaction vessel and heat it to 100°C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (EtOAc) and pass it through a short pad of Celite, eluting with EtOAc.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Biological Activity and Applications

Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities.

  • Anticancer Potential: Numerous studies have highlighted the potential of thiazole-containing compounds as anticancer agents. Derivatives have been investigated for their ability to inhibit various cancer cell lines, with some showing potent activity against lung, breast, and renal cancer cells. The mechanisms of action, while not fully elucidated for all derivatives, are thought to involve the inhibition of key signaling proteins such as BRAFV600E and c-Met kinase, or the induction of apoptosis.

  • Antimicrobial Activity: Thiazole derivatives have also demonstrated promising antimicrobial properties, with activity against various strains of bacteria and fungi.

  • Intermediate in Synthesis: this compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science. Its functional groups allow for further chemical modifications to develop novel compounds.

  • Fluorescent Probes and Organic Electronics: There is also growing interest in the application of thiazole derivatives in the development of fluorescent probes for biological imaging and in the field of organic electronics.

Experimental and Synthetic Workflow

The general workflow for the synthesis and characterization of a novel thiazole derivative like this compound is a multi-step process that involves synthesis, purification, and structural elucidation.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., α-haloketone, thioamide) reaction Chemical Reaction (e.g., Hantzsch Synthesis) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Pure Product: 2-(3-bromo-phenyl)- thiazole-4-carbaldehyde purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry product->ms Molecular Weight Confirmation ir IR Spectroscopy product->ir Functional Group Identification purity Purity Analysis (e.g., HPLC, Elemental Analysis) product->purity Purity Determination

Caption: A general workflow for the synthesis and characterization of thiazole derivatives.

This diagram illustrates the typical progression from starting materials through a chemical reaction, followed by purification of the crude product, and finally, the characterization of the pure compound using various analytical techniques to confirm its structure and purity.

Methodological & Application

Application Notes and Protocols: Reactions of the Aldehyde Group on Thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-4-carbaldehyde is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. The thiazole moiety is a recognized pharmacophore present in numerous clinically approved drugs, imparting a wide spectrum of biological activities.[1] The aldehyde group at the 4-position offers a versatile handle for a variety of chemical transformations, making it an essential intermediate in the synthesis of complex molecular architectures and in the generation of compound libraries for drug discovery.[1][2][3][4]

These application notes provide a detailed overview of the key reactions involving the aldehyde functionality of thiazole-4-carbaldehyde, including condensation reactions, reductive amination, oxidation, reduction, and nucleophilic additions. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to facilitate the practical application of these transformations in a research and development setting.

Condensation Reactions

The aldehyde group of thiazole-4-carbaldehyde readily undergoes condensation reactions with various nucleophiles, particularly active methylene compounds, to form new carbon-carbon bonds. These reactions are fundamental for extending the carbon framework and introducing further functionalities.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of thiazole-4-carbaldehyde with compounds possessing an active methylene group, such as malononitrile and ethyl cyanoacetate, typically in the presence of a basic catalyst. This reaction is highly efficient for the synthesis of α,β-unsaturated compounds.[2][5]

Experimental Protocol: Knoevenagel Condensation of Thiazole-4-carbaldehyde with Malononitrile

  • Materials:

    • Thiazole-4-carbaldehyde

    • Malononitrile

    • Gallium chloride (GaCl₃) or Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Ethanol (optional, for work-up)

  • Procedure (Solvent-Free with GaCl₃): [2]

    • In a mortar, combine thiazole-4-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of gallium chloride (5 mol%).

    • Grind the mixture at room temperature for the time specified in Table 1.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the solid reaction mixture with cold water.

    • Collect the product by filtration, wash with additional cold water, and dry to afford the desired 2-(thiazol-4-ylmethylene)malononitrile.

  • Procedure (with DBU/Water): [3]

    • To a stirred solution of thiazole-4-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in water, add DBU (1.0 mmol).

    • Stir the reaction mixture at room temperature for the appropriate time (see Table 1).

    • Monitor the reaction by TLC.

    • Upon completion, the product often precipitates from the reaction mixture.

    • Collect the solid product by filtration, wash with water, and dry.

Data Summary: Knoevenagel Condensation
EntryActive Methylene CompoundCatalystReaction ConditionsYield (%)Reference
1MalononitrileGaCl₃Solvent-free, RT>90[2]
2Ethyl cyanoacetateGaCl₃Solvent-free, RT>90[2]
3MalononitrileDBU/H₂ORT>95[3]
4Ethyl cyanoacetateDBU/H₂ORT>92[3]

Reaction Pathway: Knoevenagel Condensation

Knoevenagel ThiazoleCHO Thiazole-4-carbaldehyde Intermediate Intermediate ThiazoleCHO->Intermediate + ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Intermediate Catalyst Base (e.g., DBU) Catalyst->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O Water H₂O

Caption: Knoevenagel condensation of thiazole-4-carbaldehyde.

Reductive Amination

Reductive amination is a powerful method to form C-N bonds and synthesize secondary and tertiary amines. The reaction proceeds via the initial formation of an imine (Schiff base) from the aldehyde and a primary or secondary amine, which is then reduced in situ by a suitable reducing agent.[1][6]

Experimental Protocol: One-Pot Reductive Amination of Thiazole-4-carbaldehyde

  • Materials:

    • Thiazole-4-carbaldehyde

    • Primary or secondary amine

    • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

    • Dichloromethane (DCM) or Methanol (MeOH)

    • Acetic acid (optional, as catalyst)

  • Procedure: [6]

    • Dissolve thiazole-4-carbaldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (e.g., DCM).

    • If necessary, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

    • Add the reducing agent (e.g., STAB, 1.5 mmol) portion-wise to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Data Summary: Reductive Amination
EntryAmineReducing AgentSolventYield (%)Reference
1AnilineNaBH(OAc)₃DCE85-95[6]
2BenzylamineNaBH(OAc)₃DCE85-95[6]
3MorpholineNaBH₄MeOH80-90[6]

Experimental Workflow: Reductive Amination

ReductiveAmination Start Start Mix Mix Thiazole-4-carbaldehyde and Amine in Solvent Start->Mix ImineFormation Stir for Imine Formation Mix->ImineFormation AddReductant Add Reducing Agent (e.g., NaBH(OAc)₃) ImineFormation->AddReductant Reaction Stir until Completion AddReductant->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify (Column Chromatography) Dry->Purify Product Final Amine Product Purify->Product

Caption: Workflow for one-pot reductive amination.

Oxidation to Carboxylic Acid

The aldehyde group of thiazole-4-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other derivatives.[7]

Experimental Protocol: Oxidation to Thiazole-4-carboxylic Acid

  • Materials:

    • Thiazole-4-carbaldehyde

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Ammonium Hydroxide (NH₄OH)

  • Procedure: [7]

    • To a cooled solution of thiazole-4-carbaldehyde (1.0 mmol), add a mixture of concentrated sulfuric acid (0.1-3.0 mmol) and concentrated nitric acid (a suitable excess).

    • Heat the reaction mixture under reflux (e.g., at 85°C) for several hours (e.g., 16 hours), monitoring the reaction by TLC.

    • After cooling, carefully dilute the reaction mixture with water.

    • Adjust the pH of the solution to approximately 2 with concentrated ammonium hydroxide to precipitate the product.

    • Cool the mixture in an ice bath to complete precipitation.

    • Collect the solid thiazole-4-carboxylic acid by filtration, wash with cold water, and dry.

Data Summary: Oxidation Reaction
ProductOxidizing AgentYield (%)Melting Point (°C)Reference
Thiazole-4-carboxylic acidHNO₃ / H₂SO₄85-95191[7]

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, (thiazol-4-yl)methanol, using mild reducing agents. This alcohol can then be used in further synthetic transformations.

Experimental Protocol: Reduction to (Thiazol-4-yl)methanol

  • Materials:

    • Thiazole-4-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Water

    • Diethyl ether or Ethyl acetate for extraction

  • Procedure:

    • Dissolve thiazole-4-carbaldehyde (1.0 mmol) in methanol at 0°C (ice bath).

    • Slowly add sodium borohydride (1.1 mmol) in small portions to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

    • Carefully add water to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield (thiazol-4-yl)methanol.

Data Summary: Reduction Reaction
ProductReducing AgentSolventTypical Yield (%)
(Thiazol-4-yl)methanolNaBH₄MeOH/EtOH>90

Nucleophilic Addition of Organometallic Reagents

Grignard reagents readily add to the electrophilic carbonyl carbon of thiazole-4-carbaldehyde to form secondary alcohols after an acidic workup. This reaction is a classic and reliable method for carbon-carbon bond formation.[8][9]

Experimental Protocol: Grignard Reaction with Thiazole-4-carbaldehyde

  • Materials:

    • Thiazole-4-carbaldehyde

    • Grignard reagent (e.g., Phenylmagnesium bromide) in THF or diethyl ether

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure: [9]

    • Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve thiazole-4-carbaldehyde (1.0 mmol) in anhydrous diethyl ether or THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the Grignard reagent (1.1 mmol) dropwise to the stirred solution of the aldehyde.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as monitored by TLC.

    • Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting secondary alcohol by column chromatography.

Data Summary: Grignard Reaction
Grignard ReagentProductTypical Yield (%)
Phenylmagnesium bromidePhenyl(thiazol-4-yl)methanol70-85
Methylmagnesium iodide1-(Thiazol-4-yl)ethanol75-90

Reaction Pathway: Grignard Reaction

Grignard ThiazoleCHO Thiazole-4-carbaldehyde Alkoxide Magnesium Alkoxide Intermediate ThiazoleCHO->Alkoxide GrignardReagent R-MgX GrignardReagent->Alkoxide Product Secondary Alcohol Alkoxide->Product [1] Workup H₃O⁺ Workup Workup->Product [2]

Caption: Grignard reaction with thiazole-4-carbaldehyde.

Conclusion

The aldehyde group of thiazole-4-carbaldehyde is a versatile functional group that participates in a wide array of chemical transformations. The protocols and data presented herein provide a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to effectively utilize this important building block in their synthetic endeavors. The ability to readily perform condensation, amination, oxidation, reduction, and nucleophilic addition reactions underscores the value of thiazole-4-carbaldehyde as a key intermediate for the construction of diverse and complex molecular entities.

References

Application Notes and Protocols: Reductive Amination of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the reductive amination of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. The resulting N-substituted ((2-(3-bromophenyl)thiazol-4-yl)methyl)amines are valuable scaffolds in drug discovery, exhibiting a range of activities including potential as anticancer and antimicrobial agents. The protocol described herein utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high yields and compatibility with a variety of functional groups.[1][2][3]

Applications

Derivatives of 2-(3-bromo-phenyl)-thiazole are of significant interest in medicinal chemistry. The products of the described reductive amination are precursors to compounds with potential therapeutic applications.

  • Anticancer Agents: Thiazole-containing compounds have been shown to exhibit anticancer properties through various mechanisms. These include the induction of apoptosis, inhibition of tubulin polymerization, and interference with key signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are crucial for cancer cell growth and survival.

  • Antimicrobial Agents: The thiazole nucleus is a common feature in many antimicrobial drugs. The synthesized amines can serve as building blocks for novel antibiotics that may act by inhibiting essential bacterial processes like cell wall synthesis or protein synthesis.

Experimental Protocols

This section details the materials and methods for the one-pot reductive amination of this compound with various primary and secondary amines.

Materials
ReagentSupplierPurity
This compoundCommercial>95%
Amine (e.g., aniline, benzylamine, morpholine)Commercial>98%
Sodium triacetoxyborohydride (NaBH(OAc)₃)Commercial>95%
1,2-Dichloroethane (DCE), anhydrousCommercial>99.8%
Dichloromethane (DCM), anhydrousCommercial>99.8%
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house prep.N/A
Anhydrous magnesium sulfate (MgSO₄)CommercialN/A
Deuterated chloroform (CDCl₃) for NMRCommercial>99.8%
General Reductive Amination Procedure
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M), add the respective amine (1.1 eq).

  • Initiation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the desired N-substituted ((2-(3-bromophenyl)thiazol-4-yl)methyl)amine.

Two-Step Protocol for Primary Amines (to avoid dialkylation)

For primary amines, a two-step procedure can be employed to minimize the formation of dialkylated byproducts.[3]

  • Imine Formation: Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in methanol (0.3 M). Stir the mixture at room temperature for 2-3 hours until imine formation is complete (monitored by TLC or NMR).

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Stir for an additional 1-2 hours at room temperature.

  • Work-up and Purification: Quench the reaction with water and concentrate under reduced pressure to remove methanol. Extract the aqueous residue with DCM. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography.

Data Presentation

The following table summarizes representative yields for the reductive amination of this compound with various amines based on general protocols for similar aldehydes.

AmineProductYield (%)Purification Method
AnilineN-((2-(3-bromophenyl)thiazol-4-yl)methyl)aniline~85-95%Column Chromatography
BenzylamineN-benzyl-1-(2-(3-bromophenyl)thiazol-4-yl)methanamine~80-90%Column Chromatography
Morpholine4-(((2-(3-bromophenyl)thiazol-4-yl)methyl)morpholine)~90-98%Column Chromatography
Piperidine1-(((2-(3-bromophenyl)thiazol-4-yl)methyl)piperidine)~90-98%Column Chromatography

Note: Yields are estimates based on typical reductive amination reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow

G cluster_0 One-Pot Reductive Amination Start This compound + Amine in DCE Stir Stir at RT for 30 min Start->Stir Add_NaBH(OAc)3 Add NaBH(OAc)3 Stir->Add_NaBH(OAc)3 React Stir at RT for 4-12h Add_NaBH(OAc)3->React Quench Quench with NaHCO3 React->Quench Extract Extract with DCM Quench->Extract Purify Purify by Chromatography Extract->Purify Product Final Product Purify->Product G Thiazole_Derivative Thiazole Derivative (Product) PI3K PI3K Thiazole_Derivative->PI3K inhibits Akt Akt Thiazole_Derivative->Akt inhibits NFkB NF-κB Thiazole_Derivative->NFkB inhibits PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition

References

Application Notes: Suzuki Coupling of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid coupling partners.[2][3]

This document provides a detailed protocol for the Suzuki coupling of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde, a key intermediate in the development of novel therapeutics. The presence of a thiazole ring, a bromine atom on the phenyl ring, and an aldehyde functional group presents specific considerations for optimizing the reaction conditions to achieve high yields and purity. The aldehyde group is generally well-tolerated in Suzuki couplings, and protocols have been developed to demonstrate this compatibility.[4] However, the heteroaromatic thiazole moiety can sometimes interact with the palladium catalyst, necessitating careful selection of ligands and conditions.[5]

Key Reaction Parameters

Successful Suzuki coupling of this compound hinges on the careful selection of four key components: the palladium catalyst (and associated ligand), the base, the solvent system, and the reaction temperature.

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical. For heteroaryl bromides, palladium complexes with phosphine ligands are highly effective.[6] Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are excellent starting points, as they are known to be effective for coupling heteroaryl halides.[7][8]

  • Base: An inorganic base is required to activate the organoboron species in the transmetalation step. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[7] The choice of base can significantly influence reaction rate and yield.

  • Solvent: The reaction is typically performed in a mixture of an organic solvent and water. This biphasic system facilitates the dissolution of both the organic substrates and the inorganic base. Common organic solvents include 1,4-dioxane, toluene, and dimethoxyethane (DME).[7][9] It is crucial to degas the solvent to prevent oxidation and deactivation of the Pd(0) catalyst.[5]

  • Temperature: Most Suzuki couplings require heating to proceed at a reasonable rate. Temperatures typically range from 80 °C to 110 °C.[7][10]

Recommended Reaction Conditions

The following tables summarize the recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids.

Table 1: Recommended Palladium Catalysts & Ligands

Catalyst Ligand Typical Loading (mol%) Notes
Pd(PPh₃)₄ Triphenylphosphine 3 - 5% A reliable choice for a wide range of aryl bromides.[7]
PdCl₂(dppf) dppf 3 - 5% Often provides high yields for heteroaryl couplings.[8][11]
Pd(OAc)₂ Buchwald Ligands (e.g., SPhos) 1 - 3% Highly active catalyst systems, can be effective at lower temperatures.[12]

| Pd₂(dba)₃ | Triphenylphosphine or other | 1 - 2.5% | A common Pd(0) source, used in combination with a ligand.[5] |

Table 2: Recommended Bases

Base Equivalents Strength Solubility Notes
K₂CO₃ 2 - 3 Moderate Good general-purpose base.[8]
Cs₂CO₃ 2 - 3 Strong Highly effective, but more expensive.[13]
K₃PO₄ 2 - 3 Strong Often used for challenging or sterically hindered couplings.[7]

| Na₂CO₃ | 2 - 3 | Moderate | A cost-effective alternative to K₂CO₃.[5] |

Table 3: Recommended Solvent Systems

Organic Solvent Aqueous Phase Ratio (v/v) Notes
1,4-Dioxane Water 4:1 to 10:1 A very common and effective solvent system.[7][10]
Toluene Water 4:1 to 10:1 Good alternative, especially for higher temperatures.
Dimethoxyethane (DME) Water 4:1 Frequently used for heteroaryl couplings.[8]

| Acetonitrile | Water | 4:1 | Another potential solvent for consideration. |

Visualized Reaction Mechanism and Workflow

To better understand the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition trans_complex Transmetalation Ar-Pd(II)L₂-R' oa_complex->trans_complex Transmetalation re_complex Reductive Elimination trans_complex->re_complex re_complex->pd0 Reductive Elimination product Coupled Product (Ar-R') re_complex->product arx Aryl Halide (Ar-X) arx->oa_complex boronic Organoboron (R'-B(OR)₂) boronic->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow setup 1. Reaction Setup inert 2. Inert Atmosphere setup->inert addition 3. Reagent Addition inert->addition reaction 4. Heating & Monitoring addition->reaction workup 5. Reaction Workup reaction->workup purify 6. Purification workup->purify analysis 7. Product Analysis purify->analysis

Caption: A generalized workflow for the Suzuki cross-coupling experiment.

Detailed Experimental Protocol

This protocol provides a robust starting point for the mono-arylation of this compound. Optimization may be required based on the specific arylboronic acid used.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).[7]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of aryl bromide). Stir the mixture for 5-10 minutes. Then, add the palladium catalyst (0.05 equiv.) to the stirring suspension.[8][14]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).[7]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and add water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.[13]

Table 4: Example Reaction Quantities (for a 1.0 mmol scale)

Reagent Molar Equiv. Amount
This compound 1.0 282 mg (1.0 mmol)
Phenylboronic Acid 1.2 146 mg (1.2 mmol)
Pd(dppf)Cl₂ 0.05 41 mg (0.05 mmol)
K₂CO₃ 2.0 276 mg (2.0 mmol)
1,4-Dioxane (degassed) - 4.0 mL
Water (degassed) - 1.0 mL
Reaction Temperature - 90 °C

| Reaction Time | - | ~12 h |

References

Application Notes and Protocols for 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde as a versatile synthetic intermediate in the development of novel therapeutic agents. The focus is on its application in the synthesis of p38 MAPK inhibitors for anti-inflammatory and anticancer therapies, and cholinesterase inhibitors for the management of Alzheimer's disease. Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and experimental workflows are provided to facilitate research and development in this area.

Introduction

This compound is a key building block in medicinal chemistry due to its reactive aldehyde group and the presence of a bromophenyl-thiazole scaffold. This scaffold is a common feature in a variety of biologically active compounds. The bromine atom provides a site for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery. This intermediate is particularly valuable in the synthesis of kinase inhibitors and other targeted therapies.[1]

Application 1: Synthesis of p38 MAPK Inhibitors for Anticancer and Anti-inflammatory Applications

Derivatives of this compound have shown promise as inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation and is implicated in the progression of cancer and inflammatory diseases.[2][3][4][5] Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.[6]

Quantitative Data: Anticancer Activity of a Thiazole Derivative

The following table summarizes the in vitro anticancer activity of a Schiff base derivative synthesized from a closely related aminothiazole, demonstrating the potential of this class of compounds.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
p2 MCF-7 (Breast)10.55-Fluorouracil5.2
Experimental Protocol: Synthesis of a Schiff Base Precursor

This protocol describes the synthesis of a 2-amino-4-(bromophenyl)thiazole, a key intermediate that can be derived from this compound and subsequently used to synthesize Schiff base derivatives with potential p38 MAPK inhibitory activity.

Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine

  • Reaction Setup: In a round-bottom flask, dissolve p-bromoacetophenone and thiourea in ethanol.

  • Catalyst Addition: Add a catalytic amount of iodine to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry to obtain 4-(4-bromophenyl)thiazol-2-amine.

Step 2: Synthesis of N-(substituted benzylidene)-4-(4-bromophenyl)-thiazol-2-amine (Schiff Base)

  • Reaction Setup: Dissolve the 4-(4-bromophenyl)thiazol-2-amine and a substituted aromatic aldehyde in ethanol in a round-bottom flask.

  • Condensation: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for several hours.

  • Work-up: Upon completion, cool the reaction mixture. The Schiff base product will precipitate.

  • Purification: Filter the solid, wash with ethanol, and recrystallize from a suitable solvent to yield the pure product.

Experimental Protocol: In Vitro p38α MAPK Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against the p38α MAPK enzyme.

  • Reagents and Materials:

    • Recombinant human p38α MAPK enzyme

    • Kinase assay buffer

    • ATP

    • Substrate peptide (e.g., ATF2)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well plates

    • Plate-reading luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the p38α enzyme and substrate peptide to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • The luminescent signal is proportional to the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

p38_MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor binds MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates Thiazole_Inhibitor Thiazole Derivative (Inhibitor) Thiazole_Inhibitor->p38_MAPK inhibits MK2->Transcription_Factors activates Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) Transcription_Factors->Gene_Expression regulates

experimental_workflow_p38 Start Start Synthesis Synthesis of Thiazole Derivative from 2-(3-bromo-phenyl)- thiazole-4-carbaldehyde Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Bioassay In Vitro p38 MAPK Inhibition Assay Purification->Bioassay Data_Analysis IC50 Determination Bioassay->Data_Analysis End End Data_Analysis->End

Application 2: Synthesis of Cholinesterase Inhibitors for Alzheimer's Disease

The thiazole scaffold is also present in compounds designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][7]

Quantitative Data: Cholinesterase Inhibitory Activity of Thiazole Derivatives

The following table presents the cholinesterase inhibitory activity of representative thiazole derivatives.

Compound IDTarget Enzyme% Inhibition at 10 µMIC50 (µM)
2e AChE27.73 ± 0.008-
Galantamine (Ref.) AChE-0.51 ± 0.02
Experimental Protocol: Synthesis of Thiazolyl-Hydrazone Derivatives

This protocol outlines a general procedure for the synthesis of thiazolyl-hydrazone derivatives, a class of compounds that has been investigated for cholinesterase inhibitory activity.

  • Reaction Setup: A mixture of this compound and a substituted hydrazine (e.g., thiosemicarbazide) is refluxed in ethanol.

  • Reaction Monitoring: The reaction is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • Purification: The crude product is washed with cold ethanol and recrystallized to obtain the pure thiazolyl-hydrazone derivative.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the inhibitory activity of compounds against AChE and BuChE.

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compounds (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add phosphate buffer, DTNB solution, and the test compound at various concentrations to the wells of a 96-well plate.

    • Add the enzyme (AChE or BuChE) to the wells and incubate for a short period.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

Cholinergic_Synapse cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Choline_Acetyltransferase Choline Acetyltransferase (ChAT) ACh_Vesicle Acetylcholine (ACh) Vesicle Choline_Acetyltransferase->ACh_Vesicle synthesizes ACh Acetyl_CoA Acetyl_CoA Acetyl_CoA->Choline_Acetyltransferase Choline Choline Choline->Choline_Acetyltransferase ACh ACh ACh_Vesicle->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor binds AChE->Choline produces Thiazole_Inhibitor Thiazole Derivative (Inhibitor) Thiazole_Inhibitor->AChE inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction activates

experimental_workflow_AChE Start Start Synthesis Synthesis of Thiazolyl-Hydrazone from 2-(3-bromo-phenyl)- thiazole-4-carbaldehyde Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Bioassay In Vitro Cholinesterase Inhibition Assay (Ellman's) Purification->Bioassay Data_Analysis IC50 Determination Bioassay->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Derivatization of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of the versatile chemical scaffold, 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde. This compound serves as a valuable starting material for the synthesis of diverse chemical libraries aimed at exploring structure-activity relationships (SAR) in drug discovery programs. The strategic location of the bromo and aldehyde functionalities allows for a wide range of chemical modifications, enabling the systematic investigation of how different substituents impact biological activity.

The thiazole ring is a prominent feature in many pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] By methodically altering the structure of this compound, researchers can fine-tune its pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties.

Derivatization Strategies

The two primary points for derivatization on the this compound scaffold are the aldehyde group at the 4-position of the thiazole ring and the bromo group on the phenyl ring at the 2-position.

  • Modification of the Aldehyde Group (Position 4): The aldehyde functionality is a versatile handle for a variety of chemical transformations, including oxidation, reductive amination, Wittig reactions, and Knoevenagel condensations. These reactions allow for the introduction of a wide array of functional groups, which can probe interactions with biological targets.

  • Modification of the Bromo-Phenyl Group (Position 2): The bromo substituent is an ideal site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl moieties. This is particularly useful for exploring the impact of aromatic substituents on the molecule's activity.[4]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Oxidation of the Aldehyde to a Carboxylic Acid

This protocol describes the conversion of the aldehyde group at the 4-position to a carboxylic acid, a key functional group for forming amides and esters.

Materials:

  • This compound

  • Nitric Acid (70%)

  • Sulfuric Acid (98%)

  • Deionized Water

  • Ammonium Hydroxide

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of nitric acid (2.0 eq) and sulfuric acid (0.5 eq).

  • Heat the reaction mixture to 80-90°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully dilute the mixture with cold deionized water.

  • Adjust the pH of the solution to approximately 2 by the slow addition of concentrated ammonium hydroxide.

  • The solid precipitate of 2-(3-bromo-phenyl)-thiazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Reductive Amination of the Aldehyde

This protocol details the conversion of the aldehyde to an amine via an imine intermediate, allowing for the introduction of various substituted amino groups.

Materials:

  • This compound

  • Primary or Secondary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add the desired amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Wittig Reaction for Alkene Synthesis

This protocol describes the olefination of the aldehyde to form an alkene, which can be a key structural motif for certain biological activities.

Materials:

  • Phosphonium Salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq)

  • Strong Base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • This compound

  • Saturated Ammonium Chloride Solution

Procedure:

  • Suspend the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C and add the strong base dropwise to generate the ylide. A color change is typically observed.

  • Stir the mixture at 0°C for 30 minutes, then at room temperature for 1 hour.

  • Cool the ylide solution to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Suzuki-Miyaura Cross-Coupling of the Bromo-Phenyl Group

This protocol details the palladium-catalyzed coupling of the bromo-phenyl moiety with a boronic acid to introduce new aryl or heteroaryl groups.

Materials:

  • This compound (or its derivatives from Protocols 1-3)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, DMF)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent and a small amount of water (if required by the specific conditions).

  • Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring by TLC.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following table presents hypothetical SAR data for a series of derivatives of this compound, illustrating the impact of various substitutions on anticancer activity against a hypothetical cancer cell line (IC₅₀ values).

Compound IDR1 (Modification at C4-aldehyde)R2 (Modification at C3'-bromo)IC₅₀ (µM)
Parent -CHO-Br15.2
A-1 -COOH-Br10.5
A-2 -CH₂-NH-CH₃-Br8.3
A-3 -CH=CH-Ph-Br12.1
B-1 -CHO-Ph5.7
B-2 -CHO-4-MeO-Ph2.1
B-3 -CHO-3-pyridyl4.5
C-1 -COOH-Ph3.9
C-2 -CH₂-NH-CH₃-4-MeO-Ph1.5

Visualizations

Derivatization_Workflow cluster_aldehyde Aldehyde Derivatization cluster_suzuki Suzuki Coupling start This compound oxidation Oxidation start->oxidation Protocol 1 reductive_amination Reductive Amination start->reductive_amination Protocol 2 wittig Wittig Reaction start->wittig Protocol 3 suzuki Suzuki-Miyaura Coupling start->suzuki Protocol 4 product_acid Carboxylic Acid Derivative oxidation->product_acid product_amine Amine Derivative reductive_amination->product_amine product_alkene Alkene Derivative wittig->product_alkene product_biaryl Biaryl Derivative suzuki->product_biaryl final_product Dual-Modified Derivatives product_acid->suzuki Protocol 4 product_amine->suzuki Protocol 4 product_alkene->suzuki Protocol 4 product_biaryl->oxidation Protocol 1 product_biaryl->reductive_amination Protocol 2 product_biaryl->wittig Protocol 3 Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Thiazole Derivative (e.g., C-2) inhibitor->akt Inhibition

References

Knoevenagel Condensation with 2-Aryl-Thiazole-4-Carbaldehydes: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 2-aryl-thiazole-4-carbaldehydes with various active methylene compounds. This reaction is a valuable tool in synthetic and medicinal chemistry for the generation of novel heterocyclic compounds with potential therapeutic applications, particularly in the realm of oncology.

The 2-aryl-thiazole moiety is a recognized pharmacophore present in numerous biologically active compounds. The Knoevenagel condensation offers a straightforward and efficient method to introduce further structural diversity by forming a carbon-carbon double bond, leading to α,β-unsaturated systems that can serve as key intermediates or as final drug candidates.

Application in Drug Development

The products derived from the Knoevenagel condensation of 2-aryl-thiazole-4-carbaldehydes are of significant interest in drug discovery due to their wide range of pharmacological activities. Thiazole-containing compounds have demonstrated potential as antibacterial, antifungal, anti-inflammatory, and notably, anticancer agents.[1][2]

The resulting α,β-unsaturated carbonyl system is a Michael acceptor, capable of interacting with biological nucleophiles, which is often a key feature for the mechanism of action of many drugs. Research has shown that such compounds can exhibit potent anticancer activity by targeting various cellular pathways and components, including:

  • Microtubule Assembly: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Targeting protein kinases such as PI3K, mTOR, PIM, and PARP, which are crucial for cancer cell signaling and survival.[3][4]

  • Topoisomerase Inhibition: Interfering with the function of topoisomerase enzymes, which are essential for DNA replication and repair.[3][4]

  • Induction of Apoptosis: Triggering programmed cell death through mechanisms like mitochondrial depolarization and DNA fragmentation.[1]

The versatility of the Knoevenagel condensation allows for the synthesis of a diverse library of 2-aryl-thiazole derivatives by varying both the aryl substituent on the thiazole ring and the active methylene compound. This enables extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.

Experimental Protocols

The following are generalized protocols for the Knoevenagel condensation of 2-aryl-thiazole-4-carbaldehydes with active methylene compounds. The choice of catalyst, solvent, and reaction temperature can significantly influence the reaction rate and yield. Optimization of these parameters is recommended for specific substrates.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol is a classic and widely used method for Knoevenagel condensations.

Materials:

  • 2-Aryl-thiazole-4-carbaldehyde (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) (1.0-1.2 eq)

  • Piperidine (0.1-0.2 eq)

  • Ethanol

Procedure:

  • To a round-bottom flask, add the 2-aryl-thiazole-4-carbaldehyde and the active methylene compound.

  • Add ethanol as the solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Add a catalytic amount of piperidine to the mixture.

  • The reaction mixture can be stirred at room temperature or heated to reflux (typically 50-80 °C) to increase the reaction rate.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Wash the solid with cold ethanol to remove impurities.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Ammonium Salt-Catalyzed Condensation in a Refluxing Solvent

This method often provides good yields and can be an alternative to using neat piperidine.

Materials:

  • 2-Aryl-thiazole-4-carbaldehyde (1.0 eq)

  • Active methylene compound (e.g., 2,4-thiazolidinedione, rhodanine) (1.0-1.2 eq)

  • Ammonium acetate or piperidinium acetate (0.2-0.5 eq)

  • Toluene or Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene), combine the 2-aryl-thiazole-4-carbaldehyde, the active methylene compound, and the ammonium salt catalyst.

  • Add the solvent (toluene or acetic acid).

  • Heat the mixture to reflux. If using toluene with a Dean-Stark trap, azeotropically remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture.

  • If the product precipitates, collect it by filtration and wash with a suitable solvent.

  • Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for Knoevenagel condensations of various aldehydes with active methylene compounds, providing a reference for expected outcomes.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeMalononitrilePiperidineEthanolReflux295
4-NitrobenzaldehydeMalononitrileSeO2/ZrO2WaterRoom Temp0.598
2-FuraldehydeEthyl CyanoacetateDBUWaterRoom Temp196
3-PyridinecarboxaldehydeMalononitrileDBUWaterRoom Temp194
SyringaldehydeMalonic acidPiperidinePyridine703High
BenzaldehydeAcetylacetonePiperidineMethanolRoom Temp--

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of Knoevenagel condensation products of 2-aryl-thiazole-4-carbaldehydes.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants 2-Aryl-thiazole-4-carbaldehyde + Active Methylene Compound Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Combine Solvent_Catalyst Solvent (e.g., Ethanol) + Catalyst (e.g., Piperidine) Solvent_Catalyst->Reaction_Mixture Add Heating Stirring at RT or Heating Reaction_Mixture->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filtration Cooling->Filtration If precipitate forms Concentration Concentration Cooling->Concentration If no precipitate Final_Product Purified Product Filtration->Final_Product Purification Recrystallization or Column Chromatography Concentration->Purification Purification->Final_Product G cluster_0 Cell Cycle Progression cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Apoptosis Induction Thiazole_Derivative 2-Aryl-thiazole Knoevenagel Product Microtubules Microtubule Dynamics Thiazole_Derivative->Microtubules PI3K PI3K Thiazole_Derivative->PI3K mTOR mTOR Thiazole_Derivative->mTOR Mitochondria Mitochondrial Depolarization Thiazole_Derivative->Mitochondria Cell_Cycle Cell Cycle Arrest (G2/M phase) Microtubules->Cell_Cycle Akt Akt PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols: 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-bromo-phenyl)-thiazole-4-carbaldehyde is a versatile heterocyclic building block playing a significant role in the field of medicinal chemistry. The presence of a thiazole ring, a common scaffold in many biologically active compounds, coupled with a reactive carbaldehyde function and a synthetically adaptable bromophenyl moiety, makes this compound a valuable starting material for the synthesis of novel therapeutic agents.[1][2] Its derivatives have shown promise in the development of anticancer and antimicrobial agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₆BrNOS[1]
Molecular Weight 268.13 g/mol [1]
Appearance Pale white to off-white solid[1][2]
CAS Number 750624-69-2[1]
Purity ≥ 97% (HPLC)[1]

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. The aldehyde group is amenable to several chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecular architectures.

Synthesis of Schiff Bases as Antimicrobial Agents

The carbaldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). Thiazole-containing Schiff bases have been reported to exhibit significant antibacterial and antifungal activities. The imine linkage is often crucial for their biological activity, potentially acting through mechanisms such as inhibition of enzyme function or disruption of cell wall synthesis.

Synthesis of Chalcones as Anticancer Agents

Through Claisen-Schmidt condensation with various ketones, this compound can be converted into chalcones. These α,β-unsaturated ketones are known to possess a wide range of biological activities, including potent anticancer properties. Several thiazole-based chalcones have been shown to inhibit tubulin polymerization, a key process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a two-step process involving the Hantzsch thiazole synthesis followed by Vilsmeier-Haack formylation.

Step 1: Synthesis of 2-(3-bromophenyl)thiazole

  • Reaction: 3-Bromoacetophenone reacts with thiourea in the presence of a catalyst to form the thiazole ring.

  • Materials:

    • 3-Bromoacetophenone

    • Thiourea

    • Iodine (catalyst)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 3-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

    • Add a catalytic amount of iodine (0.1 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2-(3-bromophenyl)thiazole.

Step 2: Vilsmeier-Haack Formylation to this compound

  • Reaction: The Vilsmeier-Haack reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is used to introduce a formyl group at the C4 position of the thiazole ring.

  • Materials:

    • 2-(3-bromophenyl)thiazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice bath

    • Sodium acetate solution

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place DMF and cool it in an ice-salt bath to 0-5 °C.

    • Add POCl₃ (3 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for another 30 minutes at the same temperature to form the Vilsmeier reagent.

    • Add a solution of 2-(3-bromophenyl)thiazole (1 equivalent) in DMF dropwise to the Vilsmeier reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-3 hours.

    • Pour the cooled reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution by slowly adding a saturated solution of sodium acetate.

    • The precipitated product, this compound, is collected by filtration, washed with water, and dried.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Protocol 2: Synthesis of a Thiazole-based Schiff Base
  • Reaction: Condensation of this compound with a primary amine.

  • Materials:

    • This compound

    • Substituted aniline (e.g., 4-fluoroaniline)

    • Ethanol

    • Glacial acetic acid (catalyst)

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add the substituted aniline (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath.

    • The Schiff base product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • Recrystallize from a suitable solvent if further purification is needed.

Protocol 3: Synthesis of a Thiazole-based Chalcone
  • Reaction: Claisen-Schmidt condensation of this compound with an acetophenone derivative.

  • Materials:

    • This compound

    • Substituted acetophenone (e.g., 4-methoxyacetophenone)

    • Ethanol

    • Aqueous sodium hydroxide solution (catalyst)

  • Procedure:

    • In a flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of sodium hydroxide (20-40%) dropwise with constant stirring.

    • Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

    • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

    • Collect the precipitated chalcone by vacuum filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives
Compound IDDerivative TypeCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Thiazole Chalcone 1 ChalconeMCF-7 (Breast)0.16[3]
Thiazole Chalcone 2 ChalconeWM266.4 (Melanoma)0.12[3]
Thiazole-Pyrazoline 1 PyrazolineA549 (Lung)62.5 (µg/mL)[3]
Thiazole-Pyrazoline 2 PyrazolineHepG-2 (Liver)-[4]
Thiazole-Triazole 1 Triazole HybridStaphylococcus aureus-[4]
Table 2: Antimicrobial Activity of Thiazole-based Schiff Bases

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference | |---|---|---|---|---| | Thiazole Schiff Base 1 | Schiff Base | Staphylococcus aureus | 100-200 | 18-25 |[3] | | Thiazole Schiff Base 2 | Schiff Base | Candida albicans | - | 30 |[4] | | Thiazole-Pyrazoline 3 | Pyrazoline | Escherichia coli | - | - |[3] |

Visualizations

Signaling Pathway Diagrams

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Outcome Alpha-Tubulin Alpha-Tubulin Microtubule Microtubule Alpha-Tubulin->Microtubule Polymerization Beta-Tubulin Beta-Tubulin Beta-Tubulin->Microtubule GDP GDP Beta-Tubulin->GDP GTP Hydrolysis Microtubule->Alpha-Tubulin Depolymerization Microtubule->Beta-Tubulin Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption leads to GTP GTP GTP->Beta-Tubulin binds Thiazole_Derivative Thiazole-Chalcone Derivative Colchicine_Site Colchicine Binding Site on Beta-Tubulin Thiazole_Derivative->Colchicine_Site Binds to Colchicine_Site->Microtubule Inhibits Polymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Thiazole-Chalcone Derivatives.

Experimental_Workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation cluster_outcome Lead Optimization start Start: 2-(3-bromo-phenyl)- thiazole-4-carbaldehyde schiff_base Schiff Base Synthesis (Protocol 2) start->schiff_base chalcone Chalcone Synthesis (Protocol 3) start->chalcone antimicrobial Antimicrobial Assays (e.g., MIC, Zone of Inhibition) schiff_base->antimicrobial anticancer Anticancer Assays (e.g., MTT, SRB) chalcone->anticancer sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar mechanistic Mechanistic Studies (e.g., Tubulin Polymerization Assay) anticancer->mechanistic mechanistic->sar lead_compound Identification of Lead Compound(s) sar->lead_compound

Caption: Workflow for Drug Discovery using the Building Block.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent anticancer and antimicrobial agents, through the formation of derivatives like Schiff bases and chalcones, highlights its importance in the development of new therapeutic candidates. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in their drug discovery programs.

References

Application Notes & Protocols: Synthesis of Antifungal Agents from 2-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of antifungal agents derived from 2-phenylthiazole. The information is curated for professionals in the fields of medicinal chemistry, drug discovery, and mycology.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the development of novel antifungal agents. Thiazole derivatives, particularly the 2-phenylthiazole scaffold, have garnered considerable attention due to their diverse biological activities, including potent antifungal properties. Several commercially successful antifungal drugs, such as isavuconazole, feature this structural motif. This document outlines synthetic strategies and biological evaluation protocols for developing new antifungal candidates based on the 2-phenylthiazole core.

Key Synthetic Strategies

The synthesis of 2-phenylthiazole derivatives as antifungal agents often involves two primary approaches: the construction of the thiazole ring via the Hantzsch thiazole synthesis or the modification of a pre-existing 2-phenylthiazole scaffold. A common starting material for the latter approach is 2-amino-4-phenylthiazole, which can be readily synthesized.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Start Starting Materials (e.g., Acetophenone, Thiourea) Intermediate1 2-Amino-4-phenylthiazole Start->Intermediate1 Hantzsch Synthesis Intermediate2 Functionalized 2-phenylthiazole Derivatives Intermediate1->Intermediate2 Functionalization (e.g., Acylation, Alkylation) Final_Products Antifungal Agents Intermediate2->Final_Products Further Modification

Caption: General synthetic workflow for 2-phenylthiazole-based antifungal agents.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of the key intermediate, 2-amino-4-phenylthiazole, through the Hantzsch thiazole synthesis.

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Ethanol

  • Sodium thiosulfate solution

  • Beakers, round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve acetophenone and thiourea in ethanol.

  • Add iodine crystals portion-wise to the stirred solution.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the precipitate and wash it with a small amount of cold ethanol.

  • To remove any unreacted iodine, wash the solid with a dilute sodium thiosulfate solution until the filtrate is colorless.

  • Wash the final product with water and dry it under a vacuum.

  • The resulting 2-amino-4-phenylthiazole can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2-Phenylthiazole Derivatives via Acylation of 2-Amino-4-phenylthiazole

This protocol outlines the synthesis of amide derivatives from 2-amino-4-phenylthiazole, a common strategy to explore structure-activity relationships.

Materials:

  • 2-Amino-4-phenylthiazole

  • Various acyl chlorides or carboxylic acids

  • Coupling agents (e.g., DCC, EDC) if starting from carboxylic acids

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Beakers, round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus

Procedure:

  • Dissolve 2-amino-4-phenylthiazole and a base in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the desired acyl chloride (or a pre-activated carboxylic acid) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-phenylthiazole derivative.

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.

Materials:

  • Synthesized 2-phenylthiazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Standard antifungal drugs (e.g., fluconazole, amphotericin B) for comparison

  • Culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each synthesized compound and the standard antifungal drugs in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the 96-well plates using the appropriate culture medium to achieve a range of test concentrations.

  • Prepare a standardized fungal inoculum as per CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a growth control (no compound) and a sterility control (no inoculum) in each plate.

  • Incubate the plates at the appropriate temperature and for the recommended duration for the specific fungal strain.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density using a plate reader.

Quantitative Data Presentation

The antifungal activity of novel 2-phenylthiazole derivatives is typically evaluated against a panel of fungal pathogens, and the results are compared with standard antifungal agents. The data is often presented as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50).

Table 1: Antifungal Activity of Selected 2-Phenylthiazole Derivatives against Pathogenic Fungi

CompoundTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
B9 Candida albicans0.125–0.5Fluconazole>64
B9 Candida tropicalis0.25Fluconazole1
10c Sclerotinia sclerotiorum4.90Thifluzamide4.35
10c Botrytis cinerea7.57Thifluzamide10.35
E26 Magnaporthe oryzae1.29Isoprothiolane3.22
4f Candida krusei3.9Fluconazole-
7a, 7b, 7c Candida albicans3.9Fluconazole15.62
2e Candida parapsilosis1.23 (IC50)Ketoconazole-

Note: The activity of some compounds was reported as EC50 or IC50 values, which are measures of potency, and direct comparison with MIC values should be made with caution.

Mechanism of Action

Several studies have investigated the mechanism of action of antifungal 2-phenylthiazole derivatives. A predominant target is lanosterol 14α-demethylase (CYP51) , an essential enzyme in the ergosterol biosynthesis pathway in fungi. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. Another reported mechanism is the inhibition of chitin synthase , which is crucial for the synthesis of the fungal cell wall.

The proposed mechanism of CYP51 inhibition is illustrated below:

CYP51_Inhibition cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Component of CYP51->Ergosterol Catalyzes Phenylthiazole 2-Phenylthiazole Derivative Phenylthiazole->CYP51 Inhibits Death Fungal Cell Death Membrane->Death Leads to

Caption: Inhibition of ergosterol biosynthesis by 2-phenylthiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of 2-phenylthiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings.

  • Substitution on the Phenyl Ring: The introduction of hydrophobic substituents, such as alkyl chains, at the 4-position of the phenyl ring has been shown to enhance antifungal activity. For instance, compound B9, with an n-pentyl group at this position, exhibited potent activity.

  • Substitution on the Thiazole Ring: Modifications at the 4-position of the thiazole ring can also influence activity. In some cases, the absence of a substituent at this position (R1=H) resulted in improved antifungal effects compared to derivatives with larger substituents.

  • Acylhydrazone Moiety: The incorporation of an acylhydrazone moiety has been a successful strategy for developing potent antifungal agents against phytopathogenic fungi like Magnaporthe oryzae.

Conclusion

The 2-phenylthiazole scaffold remains a promising template for the design and synthesis of novel antifungal agents. The synthetic protocols and biological evaluation methods outlined in this document provide a framework for researchers to develop new derivatives with improved potency, broader spectrum of activity, and reduced toxicity. Further exploration of the structure-activity relationships and mechanisms of action will be crucial for the successful clinical translation of these promising compounds.

Application Notes and Protocols: Hypothetical Fluorescent Probe Derived from 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield a specific fluorescent probe developed directly from 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde. Therefore, the following Application Notes and Protocols describe a hypothetical fluorescent probe, designated BTP-1 (Bromo-Thiazole Probe-1) , to illustrate its potential application in fluorescence sensing. The synthesis, mechanisms, and experimental data are based on established principles for analogous thiazole-based fluorescent probes.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent probes due to their excellent photophysical properties and synthetic versatility. This document outlines the application and protocols for a hypothetical fluorescent probe, BTP-1 , derived from this compound. BTP-1 is conceptualized as a "turn-on" fluorescent sensor for the selective detection of zinc ions (Zn²⁺), which play crucial roles in numerous biological processes. The probe is designed based on a Schiff base condensation, a common and effective strategy for generating fluorescent chemosensors.

Signaling Pathway and Sensing Mechanism

The proposed sensing mechanism for BTP-1 relies on a chelation-enhanced fluorescence (CHEF) effect. In its free Schiff base form, the probe is weakly fluorescent due to photoinduced electron transfer (PET) from the electron-rich imine nitrogen to the thiazole fluorophore, which quenches the fluorescence. Upon binding to Zn²⁺, the lone pair of electrons on the imine nitrogen coordinates with the metal ion, inhibiting the PET process. This chelation event restricts intramolecular rotation and enhances the rigidity of the molecule, leading to a significant increase in fluorescence intensity, thus enabling a "turn-on" response.

G cluster_0 Chelation Event cluster_1 Fluorescence State Free_BTP1 BTP-1 (Weakly Fluorescent) Complex BTP-1-Zn²⁺ Complex (Highly Fluorescent) Free_BTP1->Complex Binding Weak PET Quenching Free_BTP1->Weak Zn2_ion Zn²⁺ Zn2_ion->Complex Coordination Strong CHEF Effect (Fluorescence 'Turn-On') Complex->Strong

Caption: Proposed "turn-on" signaling pathway for the hypothetical fluorescent probe BTP-1 upon binding to Zn²⁺.

Data Presentation

The anticipated photophysical and sensing properties of BTP-1 are summarized in the table below. These values are extrapolated from data reported for structurally similar 2-phenylthiazole-based fluorescent probes.

ParameterBTP-1 (Free Probe)BTP-1 + Zn²⁺
Absorption Maximum (λ_abs) ~350 nm~365 nm
Emission Maximum (λ_em) ~450 nm~480 nm
Quantum Yield (Φ) < 0.05> 0.5
Fluorescence Lifetime (τ) < 1 ns2-5 ns
Limit of Detection (LOD) -Estimated in the low micromolar range
Selectivity -High for Zn²⁺ over other common metal ions

Experimental Protocols

Synthesis of Hypothetical Fluorescent Probe BTP-1

This protocol describes the synthesis of BTP-1 via a Schiff base condensation reaction between this compound and 2-hydrazinobenzothiazole.

Materials:

  • This compound

  • 2-hydrazinobenzothiazole

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Add 2-hydrazinobenzothiazole (1 mmol) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure BTP-1 probe.

  • Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Start dissolve Dissolve this compound and 2-hydrazinobenzothiazole in Ethanol start->dissolve add_catalyst Add catalytic Glacial Acetic Acid dissolve->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Collect precipitate by Filtration cool->filter wash Wash with Cold Ethanol filter->wash purify Recrystallize from Ethanol wash->purify dry Dry under Vacuum purify->dry characterize Characterize (NMR, MS) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of the hypothetical fluorescent probe BTP-1.

In Vitro Fluorescence Measurements

This protocol outlines the procedure for characterizing the fluorescent response of BTP-1 to Zn²⁺ ions.

Materials:

  • BTP-1 stock solution (1 mM in DMSO)

  • Stock solutions of various metal ions (e.g., Zn²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.) in deionized water (10 mM)

  • HEPES buffer (10 mM, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of BTP-1 solution: Prepare a working solution of BTP-1 (e.g., 10 µM) in HEPES buffer.

  • Fluorescence Titration:

    • Place 2 mL of the BTP-1 working solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum (e.g., excitation at 350 nm, emission scan from 400 nm to 600 nm).

    • Incrementally add small aliquots of the Zn²⁺ stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

    • Continue until the fluorescence intensity reaches a plateau.

  • Selectivity Study:

    • To separate cuvettes containing the BTP-1 working solution, add an excess (e.g., 10 equivalents) of different metal ion stock solutions.

    • Record the fluorescence spectrum for each sample.

    • To assess competitive binding, add an excess of other metal ions to a solution of BTP-1 that already contains Zn²⁺ and observe any changes in fluorescence.

  • Determination of Limit of Detection (LOD):

    • Measure the fluorescence intensity of the BTP-1 solution in the absence of Zn²⁺ (blank).

    • Calculate the standard deviation of the blank measurements.

    • The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the fluorescence intensity versus Zn²⁺ concentration plot.

Live Cell Imaging Protocol

This protocol provides a general guideline for using BTP-1 for imaging intracellular Zn²⁺.

Materials:

  • BTP-1 stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa cells)

  • Confocal microscope

  • Cell culture dishes with glass bottoms

  • Zinc supplement (e.g., ZnCl₂) and a zinc chelator (e.g., TPEN) for control experiments.

Procedure:

  • Cell Culture: Culture cells on glass-bottom dishes to an appropriate confluency (e.g., 60-70%).

  • Probe Loading:

    • Wash the cells once with PBS.

    • Prepare a loading solution of BTP-1 (e.g., 5-10 µM) in serum-free cell culture medium.

    • Incubate the cells with the BTP-1 loading solution for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Imaging:

    • Add fresh cell culture medium or PBS to the cells.

    • Image the cells using a confocal microscope with appropriate excitation (e.g., 405 nm laser) and emission (e.g., 450-550 nm) filters.

  • Control Experiments:

    • To demonstrate Zn²⁺ specificity, treat probe-loaded cells with a zinc chelator like TPEN and observe the decrease in fluorescence.

    • To observe an increase in intracellular Zn²⁺, treat probe-loaded cells with a zinc supplement like ZnCl₂ and image the resulting increase in fluorescence.

G start Start culture_cells Culture cells on glass-bottom dishes start->culture_cells wash1 Wash cells with PBS culture_cells->wash1 load_probe Incubate cells with BTP-1 (5-10 µM) for 30-60 min wash1->load_probe wash2 Wash cells with PBS (2x) load_probe->wash2 image Image with Confocal Microscope wash2->image control_exp Perform Control Experiments (Zn²⁺ supplement/chelator) image->control_exp end End control_exp->end

Caption: General experimental workflow for live-cell imaging of intracellular Zn²⁺ using the hypothetical probe BTP-1.

Troubleshooting & Optimization

Technical Support Center: Hantz-Thiazole-Synthese

Author: BenchChem Technical Support Team. Date: December 2025

Dieses technische Support-Center bietet umfassende Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei der Verbesserung der Ausbeute der Hantzsch-Thiazol-Synthese zu unterstützen.

Häufig gestellte Fragen (FAQs) und Leitfäden zur Fehlerbehebung

F1: Meine Hantzsch-Thiazol-Synthese liefert eine geringe oder gar keine Produktausbeute. Was sind die möglichen Ursachen und wie kann ich das Problem beheben?

A1: Geringe oder keine Ausbeute bei der Hantzsch-Synthese kann auf verschiedene Faktoren zurückzuführen sein. Im Folgenden finden Sie eine Anleitung zur systematischen Fehlerbehebung:

  • Qualität der Ausgangsmaterialien:

    • α-Halogenketone: Diese Reagenzien können sich mit der Zeit zersetzen. Stellen Sie sicher, dass Sie frische oder ordnungsgemäß gelagerte α-Halogenketone verwenden.[1]

    • Thioamide: Überprüfen Sie die Reinheit des Thioamids. Verunreinigungen können die Reaktion beeinträchtigen.[1]

  • Reaktionsbedingungen:

    • Temperatur: Viele Hantzsch-Synthesen erfordern Erhitzen, um die Aktivierungsenergie zu überwinden.[1][2] Wenn die Reaktion bei Raumtemperatur langsam verläuft, erhöhen Sie die Temperatur schrittweise und überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC).[1] Zu hohe Temperaturen können jedoch zur Bildung von Nebenprodukten führen.[1]

    • Lösungsmittel: Die Wahl des Lösungsmittels hat einen signifikanten Einfluss auf die Reaktionsgeschwindigkeit und -ausbeute.[1] Polar protische Lösungsmittel wie Ethanol und Methanol werden häufig verwendet.[1] Die Optimierung des Lösungsmittels kann die Ausbeute erheblich verbessern.[3]

    • Reaktionszeit: Möglicherweise war die Reaktionszeit nicht ausreichend. Überwachen Sie die Reaktion mittels DC, um den optimalen Zeitpunkt für den Abschluss der Reaktion zu bestimmen.[2]

  • Aufarbeitung:

    • pH-Wert: Eine unsachgemäße Aufarbeitung kann zu Produktverlusten führen. Stellen Sie sicher, dass der pH-Wert während der Neutralisation korrekt eingestellt wird, um die Fällung des Produkts zu maximieren.[1] Das Thiazolprodukt wird oft als Hydrohalidsalz gebildet, das durch Zugabe einer schwachen Base wie Natriumcarbonat neutralisiert werden muss, um das freie, oft weniger lösliche Produkt auszufällen.[2][4]

F2: Wie kann ich die Reaktionsbedingungen optimieren, um die Ausbeute zu maximieren?

A2: Die Optimierung der Reaktionsparameter ist entscheidend für eine hohe Ausbeute. Berücksichtigen Sie die folgenden Strategien:

  • Katalysatoren: Der Einsatz von Katalysatoren kann die Reaktionsgeschwindigkeit und -ausbeute erheblich steigern.[2] Beispielsweise wurde der Einsatz von auf Siliciumdioxid geträgerter Wolframatokieselsäure als wiederverwendbarer Katalysator für eine effiziente Synthese beschrieben.[3][5]

  • Alternative Energien:

    • Ultraschallbestrahlung: Diese Methode kann die Reaktionszeit im Vergleich zum konventionellen Erhitzen verkürzen und die Ausbeute verbessern, ohne die Selektivität zu beeinträchtigen.[3]

    • Mikrowellenbestrahlung: Die mikrowellenunterstützte Synthese ist eine weitere effektive Methode, um die Reaktionszeiten zu verkürzen und die Ausbeuten zu erhöhen.[5][6][7]

  • Lösungsmittelfreie Bedingungen: In einigen Fällen können lösungsmittelfreie Bedingungen zu verbesserten Ausbeuten, kürzeren Reaktionszeiten und einfacheren Aufarbeitungen führen.[8][9]

F3: Welche häufigen Nebenreaktionen können bei der Hantzsch-Thiazol-Synthese auftreten und wie können sie minimiert werden?

A3: Eine der häufigsten Nebenreaktionen ist die Bildung von isomeren Nebenprodukten, insbesondere unter sauren Bedingungen.

  • Bildung von 2-Imino-2,3-dihydrothiazolen: Unter sauren Bedingungen kann die Kondensation von α-Halogenketonen mit N-monosubstituierten Thioamiden zu einer Mischung aus den gewünschten 2-(N-substituierten Amino)thiazolen und den isomeren 3-substituierten 2-Imino-2,3-dihydrothiazolen führen.[10] Um dies zu vermeiden, sollte die Reaktion unter neutralen oder leicht basischen Bedingungen durchgeführt werden, es sei denn, das Imino-Isomer ist das gewünschte Produkt.

  • Konkurrenzreaktionen in Mehrkomponenten-Synthesen: Bei Eintopf-Mehrkomponenten-Reaktionen können Nebenreaktionen zwischen dem Aldehyd und dem Thioamid oder dem α-Halogenketon auftreten.[1] Die Optimierung der Reihenfolge der Reagenzzugabe kann helfen, diese Nebenreaktionen zu minimieren.[1]

F4: Mein Produkt fällt nicht aus der Lösung aus oder kristallisiert nicht. Was soll ich tun?

A4: Wenn das Produkt ölig ist oder nicht ausfällt, sind alternative Aufarbeitungsmethoden erforderlich.

  • Extraktion: Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel aus der wässrigen Phase.[1]

  • Säulenchromatographie: Nach der Extraktion ist oft eine Reinigung mittels Säulenchromatographie erforderlich, um das reine Produkt zu isolieren.[1]

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst quantitative Daten aus Studien zur Optimierung der Hantzsch-Thiazol-Synthese zusammen und zeigt den Einfluss verschiedener Parameter auf die Produktausbeute.

ParameterBedingung 1Ausbeute (%)Bedingung 2Ausbeute (%)Bedingung 3Ausbeute (%)Referenz
Lösungsmittel Ethanol79Methanol71Acetonitril-[6]
Temperatur (°C) 9095120-Raumtemperatur-[6]
Reaktionszeit (min) 15713095--[6]
**Katalysatormenge (SiW.SiO₂) **5%-10%-15%>90[3]
Synthesemethode Konventionelles Erhitzen (3,5 h)82Ultraschall (2 h)88--[3]

Detaillierte Versuchsprotokolle

Protokoll 1: Klassische Synthese von 2-Amino-4-phenylthiazol [1][4]

  • Reaktionsaufbau: In einem 20-ml-Szintillationsfläschchen werden 2-Bromacetophenon (5,0 mmol) und Thioharnstoff (7,5 mmol) eingewogen.

  • Methanol (5 ml) und ein Magnetrührstab werden hinzugefügt.

  • Die Mischung wird unter Rühren auf einer Heizplatte bei ca. 65-70 °C für 30-60 Minuten erhitzt.[4][7]

  • Aufarbeitung: Die Reaktion wird von der Hitze genommen und auf Raumtemperatur abkühlen gelassen.

  • Der Reaktionsinhalt wird in ein 100-ml-Becherglas gegossen, das 20 ml einer 5%igen wässrigen Natriumcarbonatlösung enthält, und durch Schwenken gemischt.[1][4]

  • Isolierung: Der ausgefallene Feststoff wird durch Vakuumfiltration mit einem Büchnertrichter gesammelt.

  • Der Filterkuchen wird mit kaltem deionisiertem Wasser gewaschen.

  • Trocknung und Charakterisierung: Der gesammelte Feststoff wird auf einem tarierten Uhrglas ausgebreitet und an der Luft getrocknet. Nach dem Trocknen wird die Masse des Produkts bestimmt und die prozentuale Ausbeute berechnet.

Protokoll 2: Mikrowellenunterstützte Hantzsch-Synthese [7]

  • Reaktionsaufbau: Das α-Halogenketon (1 mmol) und das entsprechende Thioharnstoff- oder Thioamidderivat (1,1-1,5 mmol) werden in ein Mikrowellenreaktionsgefäß gegeben.

  • Ein geeignetes Lösungsmittel (z. B. Methanol, Ethanol) wird hinzugefügt.

  • Das Gefäß wird versiegelt und in den Mikrowellenreaktor gestellt.

  • Die Reaktionsmischung wird für eine bestimmte Zeit (z. B. 10-30 Minuten) auf die Zieltemperatur (z. B. 90-120 °C) erhitzt.[6][7]

  • Aufarbeitung: Nach Abschluss der Reaktion wird das Gefäß auf Raumtemperatur abgekühlt und das Produkt wie in Protokoll 1 beschrieben aufgearbeitet.

Protokoll 3: Eintopf-Mehrkomponenten-Synthese [3][7]

  • Reaktionsaufbau: In einem geeigneten Reaktionsgefäß werden das α-Halogenketon (1 Äq.), das Thioamid (1 Äq.), der Aldehyd (1 Äq.) und ein Katalysator (z. B. auf Siliciumdioxid geträgerte Wolframatokieselsäure) in einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser-Gemisch) vorgelegt.[3]

  • Die Reaktion wird unter konventionellem Erhitzen oder Ultraschallbestrahlung für die optimierte Zeit und Temperatur durchgeführt.

  • Aufarbeitung: Nach Abschluss der Reaktion wird der Katalysator abfiltriert (falls heterogen) und das Produkt durch Fällung und Filtration oder Extraktion isoliert.

Visualisierungen

Hantzsch_Workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_isolation Isolierung A Ausgangsmaterialien (α-Halogenketon, Thioamid) B Mischen in Lösungsmittel A->B C Erhitzen / Bestrahlen (konventionell, MW, US) B->C D Abkühlen auf Raumtemperatur C->D E Neutralisation (z.B. mit Na₂CO₃-Lösung) D->E F Produktfällung E->F G Vakuumfiltration F->G H Waschen des Filterkuchens G->H I Trocknen des Produkts H->I

Abbildung 1: Allgemeiner experimenteller Arbeitsablauf für die Hantzsch-Thiazol-Synthese.

Troubleshooting_Yield Start Problem: Geringe Ausbeute Q1 Qualität der Ausgangsmaterialien überprüft? Start->Q1 A1_Yes Ja Q1->A1_Yes Ja A1_No Nein Q1->A1_No Nein Q2 Reaktionsbedingungen optimiert? A1_Yes->Q2 Sol1 Reagenzien aufreinigen oder ersetzen A1_No->Sol1 Sol1->Q2 A2_Yes Ja Q2->A2_Yes Ja A2_No Nein Q2->A2_No Nein Q3 Aufarbeitung korrekt? A2_Yes->Q3 Sol2 Temperatur, Zeit, Lösungsmittel anpassen A2_No->Sol2 Sol2->Q3 A3_Yes Ja Q3->A3_Yes Ja A3_No Nein Q3->A3_No Nein Q4 Alternative Methoden in Betracht gezogen? A3_Yes->Q4 Sol3 pH-Wert kontrollieren, Extraktionsmethode überprüfen A3_No->Sol3 Sol3->Q4 A4_No Nein Q4->A4_No Nein End Problem gelöst Q4->End Ja Sol4 Katalysator, MW- oder US-Synthese testen A4_No->Sol4 Sol4->End

Abbildung 2: Logikdiagramm zur Fehlerbehebung bei geringer Ausbeute in der Hantzsch-Synthese.

References

Technical Support Center: Purification of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my compound streaking or showing poor separation on the TLC plate and column?

A1: Poor separation and streaking can be attributed to several factors:

  • Compound Instability on Silica Gel: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or the formation of byproducts on the stationary phase.[1]

    • Solution: Consider deactivating the silica gel by preparing a slurry with the eluent containing a small amount of a neutralizer, such as 0.1-1% triethylamine.[1] Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial.[1]

  • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively separate the target compound from impurities.

    • Solution: Systematically screen a range of solvent systems with varying polarities. A good starting point for thiazole derivatives is a mixture of a non-polar solvent like hexanes or toluene with a more polar solvent such as ethyl acetate, acetone, or dichloromethane.[1] Aim for an Rf value of approximately 0.2-0.3 for the target compound on the TLC plate to ensure good separation on the column.[1][2]

  • Sample Overloading: Applying too much sample to the column can lead to broad bands and poor separation.

    • Solution: Ensure the amount of crude material is appropriate for the column size. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Q2: The yield of my purified compound is very low. What are the potential causes?

A2: Low recovery of the desired product can be due to several factors:

  • Compound Decomposition: As mentioned, the aldehyde may be degrading on the silica gel.[1]

    • Solution: In addition to deactivating the silica or using alumina, work quickly and avoid prolonged exposure of the compound to the stationary phase.

  • Irreversible Adsorption: Highly polar impurities or the product itself might be binding too strongly to the silica gel.

    • Solution: Gradually increasing the polarity of the eluent (gradient elution) can help elute more polar compounds. If the compound is still retained, consider using a more polar solvent system, such as methanol in dichloromethane.[3]

  • Co-elution with Impurities: If the separation is not optimal, the fractions containing the product may also contain impurities, leading to a lower yield of pure compound after solvent evaporation.

    • Solution: Refine the solvent system based on TLC analysis to achieve better separation between the product and impurities.

Q3: I'm observing a new spot on my TLC after running the column that wasn't in the crude mixture. What could this be?

A3: The appearance of a new spot is often an indication of a reaction occurring on the column.

  • Acetal Formation: If you are using an alcohol (e.g., methanol, ethanol) as a component of your eluent, it can react with the aldehyde on the acidic silica gel to form an acetal or hemiacetal, which will appear as a new, often less polar, spot.[1]

    • Solution: Avoid using alcohol-based eluents for the purification of aldehydes on silica gel.[1] If a highly polar solvent is needed, consider alternatives like acetone or acetonitrile.[1]

  • Oxidation: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially with prolonged exposure to air and silica gel.

    • Solution: Use fresh, high-quality solvents and consider running the column under a positive pressure of inert gas (e.g., nitrogen or argon) to minimize contact with air.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for the column chromatography of this compound?

A: A common and effective starting point for many organic compounds is a mixture of hexanes and ethyl acetate.[2][3] For thiazole derivatives, mixtures of hexanes with acetone or dichloromethane with ethyl acetate have also been suggested.[1] It is crucial to first perform a TLC analysis with various ratios of these solvent systems to find the optimal conditions for separation.

Q: How can I tell if my compound is stable on silica gel?

A: A simple way to test for stability is to spot your crude mixture on a TLC plate, then let it sit for an hour or two before developing it. If you observe the appearance of new spots or significant streaking that was not present initially, your compound may be degrading on the silica.

Q: Can I use reverse-phase chromatography to purify this compound?

A: Yes, reverse-phase chromatography is a viable alternative, especially for moderately polar compounds. The stationary phase would typically be C18 silica, and the mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol.

Q: My compound is not very soluble in the eluent. How can I load it onto the column?

A: If your compound has poor solubility in the chosen eluent, you can use a technique called "dry loading".[4] Dissolve your crude material in a minimal amount of a more polar solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]

Experimental Protocol: Column Chromatography

This is a generalized protocol that should be optimized for your specific needs based on TLC analysis.

1. Preparation of the Stationary Phase:

  • Deactivation (Optional but Recommended): To a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes), add 0.1-1% triethylamine by volume. Stir for 5-10 minutes.

  • Slurry Packing: Prepare a slurry of the silica gel (or deactivated silica gel) in the initial, least polar eluent. The consistency should be easily pourable.

2. Packing the Column:

  • Ensure the column is clean, dry, and vertically clamped.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Add a layer of sand to the top of the packed silica gel to prevent disturbance during solvent addition.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand layer.

  • Dry Loading: As described in the FAQs, adsorb the crude material onto a small amount of silica gel. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column, ensuring the top of the silica gel does not run dry.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Monitor the progress of the separation by TLC analysis of the collected fractions.

  • If using a gradient elution, gradually increase the proportion of the more polar solvent.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove any residual solvent.

Data Presentation

The selection of an appropriate solvent system is critical for successful purification. The following table provides a starting point for solvent selection based on their polarity. The optimal ratio of solvents should be determined by TLC analysis, aiming for an Rf of 0.2-0.3 for the target compound.

Non-Polar SolventPolar SolventPolarity of MixtureComments
HexanesEthyl AcetateLow to MediumA standard and versatile system for a wide range of compounds.[2][3]
HexanesAcetoneLow to MediumAcetone is a stronger eluent than ethyl acetate and can be useful for more polar compounds.[1]
DichloromethaneEthyl AcetateMediumGood for compounds that may have solubility issues in hexanes.
TolueneEthyl AcetateLow to MediumToluene can offer different selectivity compared to aliphatic hydrocarbons like hexanes.

Mandatory Visualization

Below is a troubleshooting workflow for the column chromatography of this compound.

troubleshooting_workflow start Start Purification tlc Run TLC with various solvent systems start->tlc good_sep Good Separation? (Rf ≈ 0.2-0.3) tlc->good_sep run_column Run Column Chromatography good_sep->run_column Yes troubleshoot_solvent Adjust Solvent System (Polarity/Composition) good_sep->troubleshoot_solvent No streaking Streaking or New Spots? run_column->streaking pure_product Pure Product Obtained troubleshoot_solvent->tlc deactivate_silica Deactivate Silica Gel or Use Alumina streaking->deactivate_silica Yes poor_yield Poor Yield? streaking->poor_yield No deactivate_silica->run_column check_loading Check Sample Loading (Avoid Overloading) gradient_elution Use Gradient Elution check_loading->gradient_elution poor_yield->pure_product No poor_yield->check_loading Yes gradient_elution->run_column

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of 2-Aryl-Thiazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aryl-thiazole-4-carbaldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-aryl-thiazole-4-carbaldehydes?

A1: The most common and established route involves a two-step process:

  • Hantzsch Thiazole Synthesis: Cyclocondensation of an α-haloketone with a thioamide to form the 2-aryl-thiazole core.

  • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C4 position of the thiazole ring.

Q2: What are the most common side products I should be aware of?

A2: Side products can arise in both steps of the synthesis. In the Hantzsch synthesis, the primary side products are isomeric 2-imino-2,3-dihydrothiazoles, especially under acidic conditions. During the Vilsmeier-Haack formylation, you may encounter formylation at other positions on the thiazole or aryl ring, or the formation of N,N-dimethylformimidamide derivatives.[1]

Q3: How can I minimize the formation of these side products?

A3: Careful control of reaction conditions is crucial. For the Hantzsch synthesis, using neutral or slightly basic conditions can suppress the formation of the 2-imino isomer. For the Vilsmeier-Haack reaction, precise control of stoichiometry and temperature can improve the regioselectivity towards the desired C4-formylated product.

Q4: What are the best practices for purifying the final 2-aryl-thiazole-4-carbaldehyde product?

A4: Column chromatography on silica gel is the most effective method for separating the desired product from unreacted starting materials and side products. A gradient elution system, typically with a mixture of hexanes and ethyl acetate, is often employed. Recrystallization can be used as a final purification step to obtain a highly pure product.

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Thiazole Synthesis

Symptoms:

  • Significant amount of unreacted α-haloketone or thioamide observed by TLC or NMR.

  • Low isolated yield of the desired 2-aryl-thiazole.

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction Increase reaction time and/or temperature. Monitor the reaction progress by TLC until the starting materials are consumed.
Poor Quality Reagents Ensure the α-haloketone and thioamide are pure and dry. Impurities can interfere with the reaction.
Suboptimal Solvent The choice of solvent can significantly impact the reaction. Ethanol is commonly used, but other polar solvents like methanol or DMF can be trialed.
Incorrect Stoichiometry While the reaction is a 1:1 condensation, using a slight excess (1.1-1.2 equivalents) of the thioamide can sometimes drive the reaction to completion.
Issue 2: Formation of 2-Imino-2,3-dihydrothiazole Side Product

Symptoms:

  • Presence of an additional spot on TLC, often with a similar Rf to the desired product.

  • Complex NMR spectrum with signals corresponding to both the desired 2-aryl-thiazole and the isomeric imino side product.

Possible Causes and Solutions:

CauseSolution
Acidic Reaction Conditions The Hantzsch synthesis can yield significant amounts of the 2-imino-2,3-dihydrothiazole isomer under acidic conditions.[2] Neutralize any acidic impurities in the starting materials or solvent. Consider performing the reaction in the presence of a non-nucleophilic base like pyridine or triethylamine.
Reaction Temperature High temperatures can sometimes favor the formation of the thermodynamic imino product. If acidic conditions are necessary, try running the reaction at a lower temperature for a longer duration.
Issue 3: Poor Regioselectivity in Vilsmeier-Haack Formylation

Symptoms:

  • Isolation of a mixture of formylated products (e.g., C5-formylated, or formylation on the aryl ring).

  • Presence of a byproduct corresponding to the N,N-dimethylformimidamide derivative of the starting thiazole.[1]

Possible Causes and Solutions:

CauseSolution
Excess Vilsmeier Reagent Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents). An excess can lead to over-formylation or side reactions.
Reaction Temperature The formylation should be carried out at a low temperature (typically 0-10 °C) to improve regioselectivity. Higher temperatures can lead to a loss of selectivity.
Nature of the Aryl Substituent Highly electron-rich aryl groups may undergo formylation. If this is a persistent issue, protecting groups on the aryl ring may be necessary.

Data Presentation

Table 1: Influence of Reaction Conditions on the Product Distribution in the Hantzsch Synthesis of a Model Thiazole

Entryα-HaloketoneThioureaConditions2-Aminothiazole Yield (%)2-Imino-2,3-dihydrothiazole Yield (%)
12-BromoacetophenoneN-MethylthioureaEthanol, reflux (neutral)High (not specified)Not observed
2ChloroacetoneN-Methylthiourea10M HCl-EtOH (1:2), 80°C, 20 min1273[2]

Note: The data in this table is illustrative and based on reported findings for model systems. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 2: Potential Side Products in the Vilsmeier-Haack Formylation of 2-Arylthiazoles

Side Product TypeStructureComments
C5-Formylated Isomer Aryl-substituted thiazole with a -CHO group at the C5 position.Can be difficult to separate from the desired C4 isomer.
Aryl Ring Formylation Desired 2-aryl-thiazole-4-carbaldehyde with an additional -CHO group on the aryl ring.More likely to occur with electron-rich aryl groups.
N,N-dimethylformimidamide The amino group of a 2-aminothiazole starting material reacts with the Vilsmeier reagent.This is more relevant when starting with a 2-aminothiazole.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Aryl-4-methylthiazole

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Substituted phenacyl bromide (1.0 eq)

  • Thioacetamide (1.1 eq)

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • Dissolve the substituted phenacyl bromide in ethanol in a round-bottom flask.

  • Add the thioacetamide to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient).

Protocol 2: Vilsmeier-Haack Formylation of 2-Arylthiazole

This protocol is a general procedure and should be performed in a well-ventilated fume hood.

Materials:

  • 2-Arylthiazole (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • 1,2-Dichloroethane (DCE)

  • Sodium acetate (aqueous solution)

Procedure:

  • To a stirred solution of anhydrous DMF in DCE at 0 °C, slowly add POCl₃ dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Cool the Vilsmeier reagent back to 0 °C and add a solution of the 2-arylthiazole in DCE dropwise.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium acetate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient).

Visualizations

Reaction_Pathway cluster_hantzsch Hantzsch Thiazole Synthesis cluster_side_product_1 Side Product Formation (Acidic Conditions) cluster_vilsmeier Vilsmeier-Haack Formylation cluster_side_products_2 Side Products alpha_haloketone α-Haloketone thiazole_intermediate 2-Aryl-thiazole alpha_haloketone->thiazole_intermediate Condensation thioamide Thioamide thioamide->thiazole_intermediate imino_dihydrothiazole 2-Imino-2,3-dihydrothiazole thiazole_intermediate->imino_dihydrothiazole Isomerization target_product 2-Aryl-thiazole-4-carbaldehyde thiazole_intermediate->target_product Formylation at C4 c5_formyl C5-Formylated Isomer thiazole_intermediate->c5_formyl Formylation at C5 aryl_formyl Aryl Ring Formylation thiazole_intermediate->aryl_formyl Formylation on Aryl Ring vilsmeier_reagent Vilsmeier Reagent (POCl₃/DMF) vilsmeier_reagent->target_product

Caption: Reaction pathway for the synthesis of 2-aryl-thiazole-4-carbaldehyde and potential side products.

Troubleshooting_Workflow start Low Yield or Impure Product identify_step Identify problematic step: Hantzsch or Vilsmeier? start->identify_step hantzsch_issue Hantzsch Synthesis Issue identify_step->hantzsch_issue Hantzsch vilsmeier_issue Vilsmeier Formylation Issue identify_step->vilsmeier_issue Vilsmeier check_reagents Check Reagent Purity and Stoichiometry hantzsch_issue->check_reagents optimize_vilsmeier Optimize Vilsmeier Conditions: - Control Stoichiometry - Lower Temperature - Monitor Reaction Carefully vilsmeier_issue->optimize_vilsmeier optimize_hantzsch Optimize Hantzsch Conditions: - Adjust Temperature/Time - Change Solvent - Control pH (avoid strong acid) check_reagents->optimize_hantzsch purification Refine Purification Strategy: - Optimize Chromatography - Consider Recrystallization optimize_hantzsch->purification optimize_vilsmeier->purification success Improved Yield and Purity purification->success Logical_Relationships cluster_hantzsch Hantzsch Synthesis Parameters cluster_vilsmeier Vilsmeier Formylation Parameters acidic_ph Acidic pH imino_formation Increased 2-Imino- dihydrothiazole Formation acidic_ph->imino_formation neutral_ph Neutral/Basic pH thiazole_formation Favors 2-Aryl-thiazole Formation neutral_ph->thiazole_formation high_temp High Temperature poor_regioselectivity Poor Regioselectivity (Side Products) high_temp->poor_regioselectivity low_temp Low Temperature (0-10 °C) good_regioselectivity Good Regioselectivity (Desired Product) low_temp->good_regioselectivity excess_reagent Excess Vilsmeier Reagent excess_reagent->poor_regioselectivity stoichiometric_reagent Stoichiometric Reagent stoichiometric_reagent->good_regioselectivity

References

Technical Support Center: Optimizing Suzuki Coupling with Electron-Rich Bromophenyl Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with challenging electron-rich bromophenyl substrates. Here you will find answers to frequently asked questions, a step-by-step troubleshooting guide, detailed experimental protocols, and comparative data to help you optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with an electron-rich aryl bromide (e.g., 4-bromoanisole) resulting in a low yield or failing completely?

A: Low yields with electron-rich aryl bromides are a common challenge. The primary reason is that electron-donating groups on the phenyl ring increase the electron density of the carbon-bromine (C-Br) bond. This strengthening of the bond makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[1][2] To overcome this, optimization of the catalyst system, base, and reaction conditions is crucial.

Q2: What are the most effective types of ligands for coupling electron-rich aryl bromides?

A: Bulky and electron-rich phosphine ligands are generally the most effective for activating electron-rich aryl bromides.[3][4][5] These ligands stabilize the palladium center and promote the challenging oxidative addition step.[1][3] Highly successful ligand classes include Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) and bulky trialkylphosphines (e.g., PCy₃, P(t-Bu)₃).[2][4]

Q3: How do I select the best base for my reaction?

A: The choice of base is critical and depends on the solvent and substrate sensitivity.[6]

  • Inorganic bases are most common. For polar aprotic solvents like DMF, weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[3][6]

  • In ethereal solvents such as dioxane or THF, stronger bases like cesium carbonate (Cs₂CO₃) may be necessary.[6][7]

  • Strong bases like sodium hydroxide (NaOH) can be used, but may promote side reactions with sensitive substrates.[3][8] It's recommended to screen a few bases to find the optimal choice for your specific system.[6]

Q4: I'm observing significant formation of a homocoupled product from my boronic acid. How can this be minimized?

A: Boronic acid homocoupling is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[1][6] To minimize this side reaction:

  • Ensure a strictly inert atmosphere: Thoroughly degas all solvents (including water, if used) and purge the reaction vessel with an inert gas like argon or nitrogen.[6][9]

  • Use a Pd(0) precatalyst: Using a catalyst source that readily provides the active Pd(0) species, such as Pd₂(dba)₃ or preformed Pd(0) catalysts, can prevent an excess of Pd(II) at the beginning of the reaction.[1][6]

Q5: My starting aryl bromide is being consumed, but the desired product is not forming. What is the likely side reaction?

A: If your starting material is consumed without forming the target product, dehalogenation (replacement of the bromine with a hydrogen atom) is a probable cause.[6][10] This can happen if a hydride source is present in the reaction. To mitigate this, screen different non-hydridic bases and ensure you are using high-purity, anhydrous solvents.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Suzuki coupling of electron-rich bromophenyl substrates.

Problem 1: Low or No Conversion of Aryl Bromide

G start Low / No Conversion cause1 Inactive Catalyst System start->cause1 cause2 Suboptimal Base/Solvent start->cause2 cause3 Low Reaction Temperature start->cause3 sol1a Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) cause1->sol1a Solution sol1b Ensure Rigorous Inert Atmosphere (Degas Solvents) cause1->sol1b Solution sol1c Use a Pd(0) Precatalyst (e.g., Pd₂(dba)₃) cause1->sol1c Solution sol2a Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) cause2->sol2a Solution sol2b Try Different Solvents (e.g., Dioxane/H₂O, Toluene/H₂O) cause2->sol2b Solution sol3 Increase Temperature Incrementally (e.g., 80°C to 110°C) cause3->sol3 Solution

Problem 2: Significant Side Product Formation (Homocoupling or Dehalogenation)

G start High Level of Side Products cause1 Homocoupling of Boronic Acid start->cause1 cause2 Dehalogenation of Aryl Bromide start->cause2 sol1a Rigorously Degas Solvents and Reagents cause1->sol1a Solution sol1b Use Pd(0) Source to Minimize Initial Pd(II) Concentration cause1->sol1b Solution sol2a Use High Purity, Anhydrous Solvents cause2->sol2a Solution sol2b Screen Alternative Non-Hydridic Bases cause2->sol2b Solution

Data Presentation: Condition Screening

Optimizing a Suzuki coupling reaction often requires screening several parameters. The tables below summarize results from literature for the coupling of 4-bromoanisole with phenylboronic acid, demonstrating the impact of different bases and catalysts.

Table 1: Effect of Base on the Coupling of 4-Bromoanisole and Phenylboronic Acid

EntryCatalyst SystemBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd-bpydc-Nd (cat.)K₃PO₄ (2.0)DMF1002498
2Pd-bpydc-Nd (cat.)Cs₂CO₃ (2.0)DMF1002495
3Pd-bpydc-Nd (cat.)K₂CO₃ (2.0)DMF1002492
4Pd-bpydc-Nd (cat.)NaOH (2.0)DMF1002485
5Pd-bpydc-Nd (cat.)Et₃N (2.0)DMF1002445

Data synthesized from a study on Pd-bpydc-Nd catalysts.[11]

Table 2: Comparison of Catalyst/Ligand Systems

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoanisolePd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄Toluene10095+
24-BromoanisolePd/RHA (0.5)NoneK₂CO₃Ethanol100High
34-BromoanisolePd₂(dba)₃ (1.0)Ligand 1* (3.0)KFDioxane8074

*Ligand 1 refers to a specific ligand used in the cited study for coupling with 2-pyridyl nucleophiles.[12] Data for entries 1 and 2 synthesized from general knowledge and specific studies.[13][14]

Experimental Protocols

General Protocol for Suzuki Coupling of an Electron-Rich Aryl Bromide

This procedure is a starting point and may require optimization for your specific substrates.

G node3 node3 node4 node4 node3->node4

Detailed Steps:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the electron-rich aryl bromide (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).[6]

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed from the vessel.[6]

  • Solvent Addition: Add the previously degassed solvent or solvent mixture (e.g., Dioxane/H₂O, 4:1) via a syringe.[6]

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[6]

References

stability of thiazole-4-carbaldehyde under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of thiazole-4-carbaldehyde in acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of thiazole-4-carbaldehyde?

A1: Thiazole-4-carbaldehyde is generally stable under neutral and anhydrous conditions.[1] The thiazole ring's aromatic character contributes to its relative stability.[1] However, the aldehyde functional group is highly reactive and can undergo various transformations, particularly in the presence of acids, bases, or nucleophiles.[1]

Q2: How does thiazole-4-carbaldehyde behave under acidic conditions?

A2: Under acidic conditions, the primary reaction involving the aldehyde group is the formation of acetals in the presence of alcohols. This reaction is often utilized as a protective strategy for the aldehyde group during multi-step syntheses. The thiazole ring itself is relatively stable in acidic media, although strong acids could potentially lead to protonation of the nitrogen atom.

Q3: What reactions can be expected under basic conditions?

A3: In the presence of strong bases, thiazole-4-carbaldehyde, which lacks α-hydrogens, is susceptible to the Cannizzaro reaction. This disproportionation reaction results in the formation of both the corresponding alcohol (thiazole-4-ylmethanol) and carboxylic acid (thiazole-4-carboxylic acid).[2][3] Additionally, under certain conditions, it may participate in benzoin-type condensations.[4][5][6][7] The C2 proton on the thiazole ring can also be abstracted by very strong bases, leading to the formation of a nucleophilic ylide.

Stability Summary

ConditionStability of Thiazole RingReactivity of Aldehyde GroupPotential Products/Issues
Acidic (e.g., pH < 4) Generally stableProne to acetal formation with alcoholsAcetal protected compound
Neutral (e.g., pH 6-8) StableStable in the absence of strong nucleophiles-
Basic (e.g., pH > 10) Ring is generally stable, but C2-H can be deprotonated by strong basesUndergoes Cannizzaro reactionThiazole-4-ylmethanol, Thiazole-4-carboxylic acid

Troubleshooting Guides

Issue 1: Unexpected Side Products in an Acid-Catalyzed Reaction

Symptoms:

  • NMR or LC-MS analysis shows the presence of a new, less polar compound.

  • The starting material, thiazole-4-carbaldehyde, is consumed, but the desired product yield is low.

Possible Cause:

  • If an alcohol is present in the reaction mixture (e.g., as a solvent), acid-catalyzed acetal formation may be occurring, leading to the protection of the aldehyde group.[1]

Troubleshooting Steps:

  • Solvent Choice: Avoid using alcohol-based solvents if acetal formation is not desired. Consider aprotic solvents like THF, dioxane, or DCM.

  • Water Scavenging: Ensure the reaction is carried out under anhydrous conditions. The presence of water can hydrolyze the acetal back to the aldehyde, but its removal drives the equilibrium towards acetal formation.

  • Temperature Control: Running the reaction at a lower temperature may reduce the rate of acetal formation.

Issue 2: Disproportionation of Thiazole-4-carbaldehyde in a Basic Reaction Medium

Symptoms:

  • Your reaction mixture contains significant amounts of thiazole-4-ylmethanol and thiazole-4-carboxylic acid.

  • The yield of your target product is significantly reduced.

Possible Cause:

  • The reaction conditions are too basic, leading to a Cannizzaro reaction.[2][3]

Troubleshooting Steps:

  • pH Control: Carefully control the pH of the reaction mixture. If possible, use a non-hydroxide base or a weaker base that is sufficient for your desired transformation but does not promote the Cannizzaro reaction.

  • Temperature Management: The Cannizzaro reaction is often accelerated by heat. Perform the reaction at a lower temperature.

  • Protecting Group Strategy: If the aldehyde is not the desired reactive site, protect it as an acetal before subjecting the molecule to basic conditions. The acetal is stable in basic media and can be removed later under acidic conditions.[8]

Experimental Protocols

Protocol 1: Acetal Protection of Thiazole-4-carbaldehyde

Objective: To protect the aldehyde functionality of thiazole-4-carbaldehyde as a diethyl acetal.

Materials:

  • Thiazole-4-carbaldehyde

  • Anhydrous ethanol

  • Triethyl orthoformate

  • Catalytic amount of p-toluenesulfonic acid (PTSA)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add thiazole-4-carbaldehyde (1 equivalent), anhydrous toluene, and anhydrous ethanol (10 equivalents).

  • Add a catalytic amount of PTSA (0.05 equivalents).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cannizzaro Reaction of Thiazole-4-carbaldehyde

Objective: To demonstrate the disproportionation of thiazole-4-carbaldehyde under strongly basic conditions.

Materials:

  • Thiazole-4-carbaldehyde

  • Potassium hydroxide (KOH)

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve thiazole-4-carbaldehyde in a minimal amount of a suitable co-solvent if necessary (e.g., methanol).

  • In a separate flask, prepare a concentrated solution of KOH in water (e.g., 50% w/v).

  • Slowly add the thiazole-4-carbaldehyde solution to the stirred KOH solution at room temperature.

  • Stir the reaction mixture vigorously for 24 hours. The mixture may become a thick paste.

  • After the reaction is complete, add water to dissolve the solids.

  • Extract the aqueous mixture with diethyl ether to separate the thiazole-4-ylmethanol.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to isolate the alcohol.

  • Cool the remaining aqueous layer in an ice bath and acidify with concentrated HCl to precipitate the thiazole-4-carboxylic acid.

  • Collect the precipitated acid by filtration, wash with cold water, and dry.

Visualizations

experimental_workflow_acetal_protection start Thiazole-4-carbaldehyde reactants Ethanol, Triethyl Orthoformate, PTSA (cat.), Toluene start->reactants reflux Reflux with Dean-Stark reactants->reflux workup Aqueous Workup (NaHCO3) reflux->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Column Chromatography extraction->purification product Thiazole-4-diethylacetal purification->product logical_relationship_stability cluster_acidic Acidic Conditions (pH < 4) cluster_basic Basic Conditions (pH > 10) acid_stability Thiazole Ring: Stable acid_reactivity Aldehyde: Acetal Formation base_stability Thiazole Ring: Stable (C2-H deprotonation possible) base_reactivity Aldehyde: Cannizzaro Reaction thiazole_aldehyde Thiazole-4-carbaldehyde cluster_acidic cluster_acidic thiazole_aldehyde->cluster_acidic Exposure to Acid cluster_basic cluster_basic thiazole_aldehyde->cluster_basic Exposure to Base

References

Technical Support Center: Troubleshooting Reductive Amination of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in the reductive amination of aromatic aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion in the reductive amination of an aromatic aldehyde?

Low conversion can be attributed to several factors, primarily revolving around the two key stages of the reaction: imine/iminium ion formation and its subsequent reduction. The most frequent culprits include:

  • Inefficient Imine Formation: The equilibrium between the aromatic aldehyde and the amine may not favor the formation of the imine intermediate. This can be due to steric hindrance, unfavorable electronic effects (e.g., using electron-poor aryl amines), or the presence of excess water, which can hydrolyze the imine back to the starting materials.

  • Suboptimal pH: The pH of the reaction medium is critical. Imine formation is generally favored under mildly acidic conditions (pH 4-5). If the pH is too low, the amine will be protonated and thus non-nucleophilic. Conversely, if the pH is too high, the aldehyde is not sufficiently activated for the nucleophilic attack by the amine.

  • Issues with the Reducing Agent: The choice and quality of the reducing agent are paramount. A common issue is the reducing agent being too reactive, leading to the reduction of the aldehyde before imine formation. Conversely, a reducing agent that is not reactive enough will fail to reduce the imine intermediate effectively. Degradation of the reducing agent over time is also a common problem.

  • Side Reactions: Aromatic aldehydes can be prone to side reactions such as aldol condensations, especially under basic conditions. The product amine can also sometimes react with the starting aldehyde to form a tertiary amine, leading to over-alkylation.

  • Poor Solubility: If the aromatic aldehyde, amine, or other reagents are not fully soluble in the chosen solvent, the reaction rate will be significantly hindered, resulting in low conversion.

  • Catalyst Deactivation: In catalytic reductive aminations, the amine substrate, imine intermediate, or the final amine product can sometimes deactivate the catalyst.

Q2: How do I choose the right reducing agent for my reductive amination?

The selection of the reducing agent depends on the specific substrates and the desired reaction conditions (one-pot vs. two-step). Here is a comparison of common reducing agents:

Reducing AgentAdvantagesDisadvantagesTypical Reaction Conditions
Sodium Triacetoxyborohydride (STAB) Mild and selective for imines over aldehydes, allowing for one-pot reactions. Tolerates a wide range of functional groups. Less toxic than NaBH₃CN.More expensive than other borohydrides.Anhydrous aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF).
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines in the presence of aldehydes, ideal for one-pot procedures. Stable in mildly acidic conditions (pH 3-4).Highly toxic and can release hydrogen cyanide gas, especially under acidic conditions.Methanol or other protic solvents, often with an acidic catalyst like acetic acid.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce both the aldehyde and the imine. Often requires a two-step process (pre-formation of the imine).Protic solvents like methanol or ethanol. The reaction is often run at cooler temperatures.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) "Green" and atom-economical. Can be highly selective under the right conditions.Requires specialized equipment (hydrogenator). The catalyst can be sensitive to functional groups and can be deactivated.Varies depending on the catalyst and substrate. Often requires elevated pressure and temperature.

Q3: My reaction is still sluggish even after optimizing the reducing agent and pH. What else can I do?

If you are still experiencing low conversion, consider the following troubleshooting steps:

  • Increase the Reaction Temperature: Gently heating the reaction mixture can often accelerate both imine formation and the reduction step. However, be cautious as excessive heat can lead to side reactions or decomposition of reagents.

  • Remove Water: The formation of the imine is an equilibrium process that releases water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can shift the equilibrium towards the imine, thereby improving the overall conversion.

  • Increase Reagent Concentration: Running the reaction at a higher concentration can sometimes improve reaction rates.

  • Change the Solvent: The solubility of your starting materials is crucial. If you suspect poor solubility, try a different solvent system. For example, if you are using methanol, you could try a co-solvent system or switch to a solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

  • Verify Starting Material Purity: Impurities in your aromatic aldehyde or amine can interfere with the reaction. Ensure your starting materials are pure and dry.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion in reductive amination.

TroubleshootingWorkflow Troubleshooting Low Conversion in Reductive Amination start Low Conversion Observed check_imine Step 1: Verify Imine Formation (TLC, NMR, etc.) start->check_imine imine_ok Imine Formation Confirmed check_imine->imine_ok Yes imine_not_ok Imine Formation Inefficient check_imine->imine_not_ok No check_reductant Step 2: Evaluate Reducing Agent imine_ok->check_reductant optimize_pH Adjust pH (typically 4-5) Add mild acid (e.g., AcOH) imine_not_ok->optimize_pH remove_water Add Dehydrating Agent (e.g., MgSO₄, Mol. Sieves) optimize_pH->remove_water increase_temp Increase Reaction Temperature remove_water->increase_temp increase_temp->check_imine Re-evaluate reductant_activity Check Reducing Agent Activity (Test on a known substrate) check_reductant->reductant_activity change_reductant Select a Different Reducing Agent (Consider reactivity and selectivity) reductant_activity->change_reductant final_product Successful Conversion to Amine reductant_activity->final_product Activity Confirmed change_reductant->final_product

Caption: A step-by-step workflow for troubleshooting low conversion.

Reductive Amination Mechanism

Understanding the reaction mechanism can help in diagnosing issues. The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The amine performs a nucleophilic attack on the carbonyl carbon of the aromatic aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: A hydride from the reducing agent attacks the electrophilic carbon of the imine or iminium ion, yielding the final amine product.

ReductiveAminationMechanism General Mechanism of Reductive Amination cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction aldehyde Aromatic Aldehyde (Ar-CHO) hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + R-NH₂ amine Primary Amine (R-NH₂) amine->hemiaminal imine Imine (Ar-CH=NR) hemiaminal->imine - H₂O h2o H₂O imine->h2o iminium Iminium Ion (Ar-CH=N⁺HR) imine->iminium + H⁺ h_plus H⁺ h_plus->iminium product Secondary Amine (Ar-CH₂-NHR) iminium->product + H⁻ reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) hydride Hydride (H⁻) reducing_agent->hydride hydride->product

Caption: The two-stage mechanism of reductive amination.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline for the direct reductive amination of an aromatic aldehyde with a primary amine.

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv)

  • Anhydrous dichloroethane (DCE) or tetrahydrofuran (THF)

  • Acetic acid (optional, 0-1.0 equiv)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde and the amine.

  • Dissolve the starting materials in the anhydrous solvent.

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • If desired, add acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add the sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Be aware that gas evolution may occur.

  • Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is useful when using a less selective reducing agent like sodium borohydride.

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄) (1.1-1.5 equiv)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve the aromatic aldehyde and the amine in methanol or ethanol.

    • Stir the mixture at room temperature. The formation of the imine can be facilitated by adding a dehydrating agent like anhydrous MgSO₄ or by azeotropic removal of water with a solvent like toluene.

    • Monitor the formation of the imine by TLC or NMR.

  • Reduction:

    • Once imine formation is complete (or has reached equilibrium), cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) in small portions. Be cautious of hydrogen gas evolution.

    • Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or LC-MS.

    • Quench the reaction by the careful addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the product into an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product as needed.

how to avoid protodeboronation in Suzuki reactions with arylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide & FAQs: Minimizing Protodeboronation

This guide provides researchers, scientists, and drug development professionals with practical solutions to the common side reaction of protodeboronation in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve the yield and purity of your desired biaryl products.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki reactions?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of an arylboronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes the boronic acid, which is the nucleophilic partner in the Suzuki coupling, leading to a reduced yield of the desired product and the formation of a simple arene byproduct that can complicate purification.[2] The propensity for this side reaction is highly dependent on the substrate and the specific reaction conditions employed.[1]

Q2: Which types of arylboronic acids are most susceptible to protodeboronation?

A2: Susceptibility to protodeboronation is varied. Electron-rich, sterically hindered, and certain heteroaryl boronic acids are particularly prone to this side reaction.[3] For example, 2-pyridine boronic acid is notoriously unstable due to the influence of the basic nitrogen atom.[1][2] Interestingly, its decomposition is often fastest at neutral pH, where it can form a highly reactive zwitterionic intermediate that readily undergoes C-B bond fragmentation.[1][2] For many simple arylboronic acids, the reaction is fastest at high pH.[4]

Q3: What is the role of the base in causing protodeboronation?

A3: The base is essential for the Suzuki reaction as it activates the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is necessary for the transmetalation step.[3][5] However, the formation of this boronate also facilitates the base-catalyzed protodeboronation pathway.[1][4] Strong bases can significantly accelerate this undesired side reaction.[3][6]

Q4: I'm using a boronic ester (e.g., pinacol ester) but still see protodeboronation. Why?

A4: While boronic esters are significantly more stable than the corresponding boronic acids, they are not immune to protodeboronation.[6][7] Under the basic and often aqueous conditions of a Suzuki reaction, the ester can hydrolyze in situ to generate the free boronic acid, which is much more susceptible to protodeboronation.[4][6] The goal is to have the desired cross-coupling occur faster than both hydrolysis and subsequent protodeboronation.

Q5: What is a "slow-release" strategy and how does it help?

A5: The "slow-release" strategy involves using highly stable boronic acid derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates.[1][8] These "masked" reagents are designed to slowly release the active boronic acid into the reaction mixture under the coupling conditions.[8][9] This maintains a very low concentration of the free, unstable boronic acid at any given time, which minimizes the rate of side reactions like protodeboronation while still allowing the desired catalytic cycle to proceed.[1][8][9]

Troubleshooting Guide

Problem: Low yield of the desired coupled product with significant formation of the protodeboronated arene byproduct.

Below is a step-by-step guide to troubleshoot and mitigate this issue.

Actionable Steps & Solutions

1. Re-evaluate the Boron Reagent

  • Action: Switch from a boronic acid to a more stable boronic ester.

  • Details: Boronic esters, such as pinacol esters, are generally more robust and less prone to premature decomposition.[7][10] For particularly sensitive substrates, using N-methyliminodiacetic acid (MIDA) boronates provides exceptional stability and leverages a "slow-release" of the boronic acid, keeping the concentration of the unstable intermediate low.[1][2]

2. Optimize the Base

  • Action: Change from a strong base to a milder one.

  • Details: Strong bases like NaOH or KOH can accelerate protodeboronation.[6] Switching to milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is often sufficient to promote the Suzuki coupling while minimizing the side reaction.[3][6][11]

3. Adjust Reaction Conditions

  • Action: Lower the reaction temperature.

  • Details: High temperatures can increase the rate of protodeboronation.[2][6] Attempting the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C) can favor the desired coupling.[6][11]

  • Action: Use anhydrous conditions.

  • Details: Water acts as the proton source for protodeboronation.[2][6] While a small amount of water is often necessary for the catalytic cycle (especially with boronic acids), excess water is detrimental. Using anhydrous solvents and oven-dried glassware can significantly suppress the side reaction.[6][12] Adding molecular sieves can also be beneficial.[6]

4. Enhance the Catalytic System

  • Action: Use a more active and efficient catalyst/ligand system.

  • Details: The fundamental goal is to make the rate of the desired Suzuki coupling much faster than the rate of protodeboronation. If the catalytic system is sluggish, the sensitive boronic acid is exposed to the degrading reaction conditions for a longer period.[6] Employing highly active, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbenes (NHCs) can dramatically accelerate the cross-coupling, even at lower temperatures.[3][6][13] Increasing the catalyst loading can also help drive the productive reaction forward.[6][14]

Quantitative Data Summary

The choice of base has a profound impact on reaction yield and the extent of protodeboronation. The following table summarizes results from a comparative study.

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

EntryBase (2.0 equiv)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂O801298
2K₂CO₃Toluene/H₂O801295
3K₃PO₄Toluene/H₂O801296
4NaOHToluene/H₂O801285
5KOHToluene/H₂O801282
6TEA (Triethylamine)Toluene/H₂O801240

Data adapted from a representative study. Yields are highly substrate-dependent.[5][15] As shown, milder inorganic bases like Na₂CO₃, K₂CO₃, and K₃PO₄ generally provide higher yields compared to strong hydroxides or organic bases under these conditions.[5][15]

Key Mechanisms Overview

Understanding the competing pathways is crucial for effective troubleshooting.

Experimental Protocols

Protocol 1: General Method for Suzuki Coupling with a Sensitive Boronic Ester to Minimize Protodeboronation

This protocol provides a robust starting point for minimizing protodeboronation by using a mild base, moderate temperature, and an efficient catalyst system.

  • Glassware and Reagent Preparation:

    • Thoroughly dry all glassware in an oven (e.g., 120 °C) overnight and cool under a stream of inert gas (Argon or Nitrogen).[6]

    • Use anhydrous solvents. If necessary, degas the solvent by sparging with an inert gas for 20-30 minutes.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the arylboronic acid pinacol ester (1.2–1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[6][11]

    • If using a solid catalyst and ligand, add them at this stage (e.g., Pd(dppf)Cl₂ (2 mol%) or a combination of a Pd source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos (2-4 mol%)).

    • Seal the vessel with a septum. Evacuate and backfill with inert gas three times.

  • Solvent and Reaction Execution:

    • Add the degassed, anhydrous solvent (e.g., Dioxane, Toluene, or 2-MeTHF) via syringe to achieve a typical concentration of 0.1 M with respect to the limiting reagent.[2]

    • Place the reaction vessel in a preheated oil bath or heating block set to a moderate temperature (e.g., 80 °C).[6]

    • Stir the mixture vigorously for the duration of the reaction.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[16]

References

Technical Support Center: Suzuki Coupling of Heteroaryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with challenging heteroaryl bromide substrates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your catalyst selection and reaction optimization.

Troubleshooting Guide

Issue: Low to No Yield

When a Suzuki coupling reaction with a heteroaryl bromide results in a low yield or fails completely, a systematic approach to troubleshooting is essential. Start by assessing the following key parameters:

1. Catalyst Activity and Integrity:

  • Is your palladium source active? The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[2][3]

  • Is your ligand appropriate and pure? For electron-rich or sterically hindered heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the challenging oxidative addition step.[1][4][5] Ensure your ligand is free from oxidation (e.g., phosphine oxides).[4]

2. Reagent Purity and Stability:

  • Have you verified the purity of your starting materials? Impurities in the heteroaryl bromide or the boronic acid/ester can interfere with the reaction.[4]

  • Is your boronic acid or ester prone to degradation? Heteroaryl boronic acids can be susceptible to protodeboronation, especially under basic conditions.[2][6] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]

3. Reaction Conditions:

  • Is the reaction atmosphere inert? Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2][7] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Is your choice of base and solvent optimal? The base is crucial for activating the boronic acid for transmetalation. The choice of base is often dependent on the specific substrates and solvent system. For instance, anhydrous conditions with a base like K₃PO₄ may require a small amount of water to be effective.[5]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_catalyst Check Catalyst System (Activity, Ligand Choice) start->check_catalyst check_reagents Verify Reagent Purity (Heteroaryl Bromide, Boronic Acid/Ester) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Base, Solvent) start->check_conditions optimize_catalyst Screen Different Catalysts/Ligands (e.g., Buchwald Ligands, NHC Ligands) check_catalyst->optimize_catalyst optimize_reagents Use Pinacol Ester or Trifluoroborate Salt check_reagents->optimize_reagents optimize_conditions Screen Bases and Solvents, Ensure Degassing check_conditions->optimize_conditions success High Yield Achieved optimize_catalyst->success optimize_reagents->success optimize_conditions->success

A workflow diagram for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with an electron-deficient heteroaryl bromide is sluggish. What catalyst system should I use?

A1: Electron-deficient heteroaryl bromides can be challenging substrates. A highly active catalyst system is often required. For example, a system composed of Pd(OAc)₂ with a monophosphine ligand has proven effective for the coupling of various heteroaryl bromides with heteroaryl boronic acids at low catalyst loadings.[8] Bulky, electron-rich ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can also be beneficial in these cases.[1]

Q2: I am observing significant protodeboronation of my heteroarylboronic acid. How can I mitigate this?

A2: Protodeboronation is a common side reaction with heteroarylboronic acids, especially those that are electron-rich.[2] To minimize this side reaction, consider the following strategies:

  • Use milder bases: Strong bases can accelerate protodeboronation. Switching to a weaker base like K₂CO₃ or KF may be beneficial.[2]

  • Employ anhydrous conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[2][6]

  • Use more stable boron reagents: Boronic acid pinacol esters or potassium trifluoroborate salts are generally more stable and less prone to protodeboronation.[1]

Q3: How do I choose the right base for my Suzuki coupling reaction?

A3: The choice of base is critical and can significantly impact the reaction yield. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is highly dependent on the substrates, catalyst, and solvent. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often employed.[9] It is recommended to perform a small-scale screen of different bases to identify the best one for your specific reaction.

Q4: I am attempting a heteroaryl-heteroaryl coupling, and it is not working. What are some special considerations?

A4: Heteroaryl-heteroaryl couplings can be particularly challenging due to potential catalyst poisoning by the Lewis basic heteroatoms and the electronic properties of the coupling partners.[6][10] A specialized catalyst system may be necessary. For instance, a catalyst system of [PdCl(C₃H₅)]₂ with a tetraphosphine ligand has been shown to be effective for the Suzuki coupling of heteroaryl bromides with heteroarylboronic acids.[10] Additionally, anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) with the addition of trimethyl borate have been developed for refractory heteroaryl-heteroaryl couplings.[6]

Catalyst Selection Decision Tree

catalyst_selection start Select Heteroaryl Bromide Substrate electron_properties Electron-rich or Electron-deficient? start->electron_properties electron_deficient Electron-deficient electron_properties->electron_deficient Deficient electron_rich Electron-rich electron_properties->electron_rich Rich steric_hindrance Sterically Hindered? not_hindered Not Hindered steric_hindrance->not_hindered No hindered Hindered steric_hindrance->hindered Yes electron_deficient->steric_hindrance catalyst3 Highly Active Catalyst System (e.g., Monophosphine-based, NHC-based) electron_deficient->catalyst3 electron_rich->steric_hindrance catalyst1 Standard Catalyst System (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) not_hindered->catalyst1 catalyst2 Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, P(t-Bu)₃) + Pd(OAc)₂ or Pd₂(dba)₃ hindered->catalyst2

A decision tree for selecting key reaction components.

Data Presentation: Catalyst System Performance

The following tables summarize the performance of various catalyst systems for the Suzuki coupling of different heteroaryl bromides. This data is compiled from multiple sources for illustrative purposes, and yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Suzuki Coupling of 2-Bromopyridine Derivatives

Catalyst / PrecursorLigandBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Better[9]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Mono-arylatedHigh[9]
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh[9]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective[9]

Table 2: Suzuki Coupling of Various Heteroaryl Bromides

Heteroaryl BromideBoronic AcidCatalyst SystemBaseSolventYield (%)Reference
5-BromoindoleThiophene-basedPd(OAc)₂ / Ligand 1-n-Butanol/H₂O90[8]
4-BromoisoquinolineThiophene-basedPd(OAc)₂ / Ligand 1-n-Butanol/H₂O90[8]
2-BromothiopheneThiophene-basedPd(OAc)₂ / Ligand 1-n-Butanol/H₂O~100[8]
3-BromopyridinePhenylboronic acid[PdCl(C₃H₅)]₂ / TetraphosphineK₃PO₄Toluene85[10]
2-BromofuranPhenylboronic acid[PdCl(C₃H₅)]₂ / TetraphosphineK₃PO₄Toluene78[10]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki coupling of heteroaryl bromides. These should be optimized for specific substrates.

General Protocol for Suzuki Coupling of a Heteroaryl Bromide

This procedure is adapted from methodologies favoring high yields with potentially challenging substrates.

Materials:

  • Heteroaryl bromide (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)[9]

  • Phosphine ligand (e.g., SPhos, 3.6 mol%)[1]

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere, combine the heteroaryl bromide, the boronic acid/ester, the base, the palladium catalyst, and the ligand.[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[1]

References

Technical Support Center: Purification of Thiazole Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiazole derivatives. The content is structured to directly address specific issues encountered during the removal of unreacted starting materials and byproducts from thiazole synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude thiazole synthesis product, particularly from a Hantzsch synthesis?

A1: In the widely used Hantzsch thiazole synthesis, the most common impurities are unreacted starting materials, namely the α-haloketone and the thioamide (or thiourea).[1][2] Depending on the reaction conditions, side products can also form. For instance, under acidic conditions, the Hantzsch synthesis can yield a mixture of 2-aminothiazole and 2-iminothiazolidine isomers.

Q2: What are the primary methods for purifying crude thiazole derivatives?

A2: The most common laboratory-scale purification techniques for thiazole derivatives are:

  • Recrystallization: This is a highly effective method for purifying solid thiazole compounds.[3]

  • Column Chromatography: This technique is versatile and can be used to separate the desired thiazole from impurities with different polarities.[2]

  • Liquid-Liquid Extraction: This is a standard work-up procedure to perform an initial separation of the crude product from water-soluble impurities and reagents.[4]

  • Distillation: For liquid thiazole derivatives, fractional distillation under reduced pressure can be an effective purification method.[4]

Q3: How do I choose the best purification method for my thiazole derivative?

A3: The choice of purification method depends on the physical state of your product (solid or liquid), the nature of the impurities, and the scale of your reaction.

  • For crystalline solids, recrystallization is often the most effective method to achieve high purity.[3][5]

  • If your product is an oil or if recrystallization fails to remove impurities with similar solubility, column chromatography is the recommended next step.[2]

  • Liquid-liquid extraction is almost always a part of the initial work-up to remove inorganic salts and water-soluble starting materials.[4]

  • For volatile liquid thiazoles, distillation is a suitable choice.[4]

Troubleshooting Guides

Problem 1: Low Purity After Initial Work-up

Issue: After performing a liquid-liquid extraction, my crude thiazole product still shows significant amounts of starting materials (α-haloketone and/or thioamide) by TLC or NMR analysis.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Before proceeding with extensive purification, ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.[1]

  • Inefficient Extraction:

    • Solution: Thiazole derivatives can have varying polarities. Ensure you are using an appropriate organic solvent for the extraction. Dichloromethane and ethyl acetate are common choices.[4] Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize the recovery of your product from the aqueous layer.

  • pH of the Aqueous Layer:

    • Solution: The solubility of aminothiazole derivatives can be pH-dependent. During the work-up of a Hantzsch synthesis, the reaction mixture is often neutralized or made basic (e.g., with sodium carbonate or sodium hydroxide solution) to precipitate the free base of the thiazole product, making it more soluble in the organic solvent.[1][3][6] Ensure the pH of the aqueous layer is appropriately adjusted before extraction.

Problem 2: Difficulty with Recrystallization

Issue: I am unable to obtain pure crystals of my thiazole derivative, or the recovery is very low.

Possible Causes & Solutions:

  • Oiling Out: The compound separates as an oil instead of crystals.

    • Solution: This often happens when the solution is supersaturated or cools too quickly. Try using a larger volume of solvent, cooling the solution more slowly, or adding a co-solvent in which the compound is less soluble (two-solvent recrystallization).[7] Common solvent pairs for recrystallization include ethanol/water and hexane/ethyl acetate.[8][9]

  • No Crystal Formation:

    • Solution: The solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

  • Low Recovery:

    • Solution: You may be using too much solvent, or your compound may be too soluble in the chosen solvent even at low temperatures. Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to maximize crystal precipitation before filtration. Wash the collected crystals with a minimal amount of cold solvent.[7]

Problem 3: Poor Separation in Column Chromatography

Issue: The thiazole product co-elutes with an impurity during column chromatography.

Possible Causes & Solutions:

  • Inappropriate Solvent System:

    • Solution: The polarity of the eluent is critical for good separation. Before running the column, optimize the solvent system using TLC. A good starting point for many thiazole derivatives is a mixture of hexane and ethyl acetate.[2] Aim for an Rf value of 0.2-0.4 for your desired compound on the TLC plate.

  • Compound Streaking on the Column:

    • Solution: Basic compounds like some aminothiazoles can interact strongly with the acidic silica gel, leading to streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often resolve this issue.

  • Column Overloading:

    • Solution: Using too much crude product for the amount of silica gel will result in poor separation. A general rule of thumb is to use about 25-50 g of silica gel for every 1 g of crude material.

Data Presentation

The following table summarizes purity and yield data for some thiazole derivatives after purification by different methods, compiled from various sources.

CompoundSynthesis MethodCrude PurityPurification MethodFinal PurityYieldReference
2-AminothiazoleChloroacetaldehyde + ThioureaNot SpecifiedRecrystallization (from Benzene)99.9%88.9%[3]
2-Amino-4-phenylthiazoleAcetophenone + Thiourea + IodineNot SpecifiedRecrystallization (from Methanol)Not Specified (Purity checked by TLC)Not Specified[10]
2,4-DimethylthiazoleChloroacetone + ThioacetamideNot SpecifiedDistillationNot Specified (Boiling point 143-145°C)41-45%[4]
2-Methyl-4-phenylthiazoleBromoacetophenone + ThioacetamideNot SpecifiedColumn Chromatography (Hexane/Ethyl Acetate)Not Specified99%[2]
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesMicrowave-assisted HantzschCrude washed with cold ethanolSimple washingPure (by NMR)up to 95%[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction Work-up for Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general procedure for the initial work-up of a Hantzsch thiazole synthesis.[1][3]

Materials:

  • Crude reaction mixture from Hantzsch synthesis

  • 5% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate. Stir thoroughly to neutralize the hydrohalic acid formed during the reaction, which will cause the thiazole product to precipitate.[1]

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL for a typical lab-scale reaction).

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic layers with a saturated brine solution to remove residual water.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude thiazole product.

Protocol 2: Recrystallization of 2-Amino-4-phenylthiazole

This protocol describes a typical recrystallization procedure for a solid thiazole derivative.[10]

Materials:

  • Crude 2-amino-4-phenylthiazole

  • Methanol (or another suitable solvent like ethanol or a solvent mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 2-amino-4-phenylthiazole in an Erlenmeyer flask.

  • Add a minimal amount of methanol and heat the mixture to boiling on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes, followed by hot filtration to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified crystals in a vacuum oven or air-dry on a watch glass.

Protocol 3: Column Chromatography of a Thiazole Derivative

This is a general protocol for the purification of a thiazole derivative using silica gel column chromatography.[2]

Materials:

  • Crude thiazole derivative

  • Silica gel (230-400 mesh)

  • Solvents for the mobile phase (e.g., hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Select the Solvent System: Use TLC to determine the optimal eluent. Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent mixture you will be using.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dry Loading (preferred): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the eluent and carefully pipette it onto the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (flash chromatography) or let it flow by gravity.

    • Collect the eluting solvent in fractions.

  • Analyze the Fractions:

    • Spot each fraction on a TLC plate and develop it in the optimized solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified thiazole derivative.

Mandatory Visualizations

Purification_Workflow crude Crude Thiazole Product workup Aqueous Work-up (Liquid-Liquid Extraction) crude->workup solid_check Is the product solid? workup->solid_check recrystallization Recrystallization solid_check->recrystallization Yes distillation Distillation solid_check->distillation No (Liquid) purity_check Purity Analysis (TLC, NMR, HPLC) recrystallization->purity_check chromatography Column Chromatography chromatography->purity_check distillation->purity_check purity_check->chromatography Purity <98% pure_product Pure Thiazole Product purity_check->pure_product Purity >98% further_purification Further Purification Needed purity_check->further_purification Still Impure

Caption: A general workflow for the purification of thiazole synthesis products.

Troubleshooting_Purification start Crude Product Still Impure After Initial Work-up is_solid Is the product a solid? start->is_solid is_liquid Product is a liquid/oil is_solid->is_liquid No recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Proceed to Column Chromatography is_liquid->column_chrom oiling_out Product Oils Out? recrystallize->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Try different solvent or two-solvent system oiling_out->change_solvent Yes concentrate Concentrate solution no_crystals->concentrate Yes no_crystals->column_chrom No change_solvent->recrystallize slow_cool Cool more slowly slow_cool->recrystallize seed_scratch Seed or scratch concentrate->seed_scratch seed_scratch->recrystallize

Caption: Troubleshooting decision tree for thiazole purification issues.

References

Validation & Comparative

A Researcher's Guide to Sourcing and Verifying 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of an analytical standard is paramount for accurate and reproducible results. This guide provides a comparative overview of available analytical standards for 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde, a versatile building block in medicinal chemistry and material science.[1] Due to the absence of direct third-party comparative studies, this guide focuses on key supplier-provided data and outlines a comprehensive protocol for end-user verification to ensure the quality and consistency of the standard.

Supplier Comparison

Choosing a reliable supplier is the foundational step in obtaining a high-quality analytical standard. Key considerations include purity, the extent of analytical characterization provided, and available formats. The following table summarizes offerings for this compound and its isomers from various suppliers.

Supplier/Product NameCAS NumberMolecular FormulaPurityAnalytical Data Provided
American Elements: 2-(3-Bromophenyl)thiazole-4-carbaldehydeNot SpecifiedC10H6BrNOSCan be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher)Certificate of Analysis and Safety Data Sheet (SDS) are provided with shipping.
Chem-Impex: 2-(3-Bromophenyl)thiazole-4-carbaldehydeNot SpecifiedNot SpecifiedNot SpecifiedUtilized in the synthesis of pharmaceuticals and as fluorescent probes.
CRO SPLENDID LAB: 2-(4-Bromo-phenyl)-thiazole-4-carbaldehyde (Isomer)21166-30-3C10H6BrNOSNot SpecifiedISO 17034:2016 & GLP certified Contract Research Organization.
United States Biological: 2-(2-Bromophenyl)thiazole-4-carbaldehyde (Isomer)Not SpecifiedNot Specified≥95% (HPLC)Technical Data Sheet, SDS, and Certificate of Analysis available.

Note: The table includes isomers of the target compound to provide a broader view of what is available in the market, as supplier catalogs can be specific. Researchers should verify the exact isomer required for their application.

Experimental Protocols: Verification of an Analytical Standard

Upon receiving an analytical standard, it is crucial to perform in-house quality control to verify its identity, purity, and concentration.[2][3][4] These steps ensure that the material is suitable for its intended use in calibration, validation, and as a reference point for analytical measurements.[2]

Identity Confirmation:
  • Method: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR).

  • Protocol:

    • Accurately weigh approximately 5-10 mg of the analytical standard.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at a minimum of 300 MHz.

    • Process the spectra and compare the chemical shifts, splitting patterns, and integration values with the expected structure of this compound.

  • Method: Mass Spectrometry (MS).

  • Protocol:

    • Prepare a dilute solution of the standard in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode.

    • Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the calculated exact mass of the compound (C₁₀H₆BrNOS).

Purity Assessment:
  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Protocol:

    • Develop a suitable HPLC method. A typical starting point would be a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile, both with 0.1% formic acid.

    • Prepare a stock solution of the analytical standard of known concentration (e.g., 1 mg/mL).

    • Inject the solution into the HPLC system and record the chromatogram at a suitable wavelength (e.g., 254 nm).

    • Calculate the purity of the standard by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Analysis (if for use as a calibrator):
  • Method: Quantitative NMR (qNMR).

  • Protocol:

    • Accurately weigh the analytical standard and a certified internal standard (with a known purity) into the same NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent.

    • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

    • Determine the concentration of the analytical standard by comparing the integral of a characteristic signal from the analyte with the integral of a known signal from the internal standard.

Visualizing the Workflow

A systematic approach to quality control is essential for ensuring the reliability of analytical standards. The following diagram illustrates a typical workflow for the verification of a newly received analytical standard.

cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision & Documentation Receive Standard Receive Standard Documentation Review Documentation Review Receive Standard->Documentation Review Visual Inspection Visual Inspection Documentation Review->Visual Inspection Identity Confirmation Identity Confirmation Visual Inspection->Identity Confirmation Purity Assessment Purity Assessment Identity Confirmation->Purity Assessment Quantitative Analysis Quantitative Analysis Purity Assessment->Quantitative Analysis Compare to Specs Compare to Specs Quantitative Analysis->Compare to Specs Accept/Reject Accept/Reject Compare to Specs->Accept/Reject Release for Use Release for Use Accept/Reject->Release for Use Accept Quarantine/Return Quarantine/Return Accept/Reject->Quarantine/Return Reject Document Results Document Results Release for Use->Document Results Quarantine/Return->Document Results

References

A Researcher's Guide to Interpreting NMR and Mass Spectrometry Data of Halogenated Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of novel heterocyclic compounds is paramount. Halogenated thiazoles, a common scaffold in medicinal chemistry, present unique challenges and features in spectroscopic analysis. This guide provides a comparative overview of their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, complete with experimental protocols and visual aids to streamline interpretation.

Section 1: Comparative Spectroscopic Data

The position and nature of the halogen substituent on the thiazole ring significantly influence the spectral data. The following tables summarize typical data for 2-halogenated thiazoles, providing a baseline for comparison.

NMR Spectroscopy Data

Nuclear Magnetic Resonance spectroscopy is a powerful tool for elucidating the precise structure of halogenated thiazoles. The electronegativity and size of the halogen atom, along with its ability to engage in resonance, directly impact the chemical shifts (δ) of the thiazole ring's protons and carbons. For fluorinated compounds, 19F NMR and fluorine-carbon coupling constants (JCF) provide invaluable structural information.

Table 1: Comparative ¹H NMR Data for 2-Halogenated Thiazoles (400 MHz, in CDCl₃)

Compoundδ H4 (ppm)δ H5 (ppm)nJHH (Hz)Notes
2-Fluorothiazole ~7.2 - 7.4~7.0 - 7.2~2.0H4 and H5 signals will be doublets of doublets due to coupling with each other and long-range coupling to 19F.
2-Chlorothiazole ~7.5 - 7.7~7.2 - 7.4~3.5Chemical shifts are downfield compared to unsubstituted thiazole due to the inductive effect of chlorine.
2-Bromothiazole ~7.6 - 7.8~7.3 - 7.5~3.5Similar to 2-chlorothiazole, with slight downfield shifts.
2-Iodothiazole ~7.8 - 8.0~7.4 - 7.6~3.5The least electronegative halogen causes the most significant downfield shift of adjacent protons, a trend seen in many aromatic systems.

Table 2: Comparative ¹³C NMR Data for 2-Halogenated Thiazoles (100 MHz, in CDCl₃)

Compoundδ C2 (ppm)δ C4 (ppm)δ C5 (ppm)1JCF (Hz)Notes
2-Fluorothiazole ~160 - 165 (d)~140 - 142 (d)~115 - 118 (d)~300 - 350The C2 signal is a doublet with a large one-bond C-F coupling constant. C4 and C5 also show smaller long-range couplings.[1][2]
2-Chlorothiazole ~150 - 155~142 - 144~120 - 123N/AThe C2 carbon is significantly deshielded by the attached chlorine.
2-Bromothiazole ~140 - 145~143 - 145~124 - 127N/AThe "heavy atom effect" of bromine shields the directly attached C2 carbon relative to 2-chlorothiazole.
2-Iodothiazole ~125 - 135~145 - 148~129 - 132N/AThe heavy atom effect is most pronounced with iodine, causing a significant upfield shift for C2.

Table 3: Typical ¹⁹F NMR Data for Fluorinated Thiazoles (376 MHz, in CDCl₃)

Fluorine PositionTypical δ (ppm)Typical Coupling Constants (Hz)
2-Fluoro -60 to -803JFH4 ≈ 2-4 Hz, 4JFH5 ≈ 5-8 Hz
4-Fluoro -110 to -1303JFH5 ≈ 20-25 Hz, 4JFH2 ≈ 3-5 Hz
5-Fluoro -120 to -1403JFH4 ≈ 3-5 Hz
Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of halogenated thiazoles. The isotopic distribution of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) are key diagnostic features in the mass spectrum.

Table 4: Common Mass Spectral Fragments for 2-Halogenated Thiazoles (Electron Ionization)

Halogen (X)Key Fragments (m/z)Interpretation
F, Cl, Br, I [M]⁺•Molecular Ion. Intensity varies with the halogen.
[M-X]⁺Loss of the halogen radical.
[M-HCN]⁺•Loss of hydrogen cyanide, characteristic of many nitrogen heterocyles.
[C₂H₂S]⁺•Thioacetylene radical cation, from ring cleavage.
[R-CN]⁺•If substituted, cleavage of side chains (R) can occur.

Section 2: Experimental Protocols

Reproducible and high-quality data relies on meticulous experimental procedures. The following are generalized protocols for the NMR and MS analysis of halogenated thiazoles.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the halogenated thiazole sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the solvent is free of water and other impurities.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer) :

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape. For ¹H NMR, a line width of <0.5 Hz for a singlet is desirable.

    • Set the appropriate spectral width and acquisition time. For ¹H NMR, a spectral width of 12-16 ppm is standard. For ¹³C NMR, a width of 220-240 ppm is typical.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Typically 16-64 scans are sufficient for good signal-to-noise.

    • ¹³C NMR : Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a relaxation delay (D1) of 2 seconds are often necessary due to the low natural abundance of ¹³C and longer relaxation times.

    • ¹⁹F NMR : If applicable, acquire a proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR.

    • 2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of complex structures, acquire 2D correlation spectra as needed.

  • Data Processing :

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum correctly.

    • Reference the chemical shifts. For ¹H and ¹³C, reference to residual solvent peaks or an internal standard like tetramethylsilane (TMS) at 0.00 ppm. For ¹⁹F, an external or internal reference like CFCl₃ (0 ppm) or trifluoroacetic acid can be used.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation :

    • Prepare a stock solution of the halogenated thiazole in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Method (Typical ESI-QTOF) :

    • Liquid Chromatography (LC) :

      • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

      • Mobile Phase A : 0.1% formic acid in water.

      • Mobile Phase B : 0.1% formic acid in acetonitrile.

      • Gradient : A typical starting condition is 95% A, ramping to 95% B over several minutes to elute the compound.

      • Flow Rate : 0.3-0.5 mL/min.

      • Injection Volume : 1-5 µL.

    • Mass Spectrometry (MS) :

      • Ionization Mode : Electrospray Ionization (ESI), positive or negative mode. Positive mode is common for nitrogen heterocycles.

      • Capillary Voltage : 3.5 - 4.5 kV.

      • Source Temperature : 120 - 150 °C.

      • Desolvation Gas Flow : 600 - 800 L/hr (Nitrogen).

      • Mass Range : Scan from m/z 50 to a value at least 100 Da above the expected molecular weight.

      • Data Acquisition : Acquire data in full scan mode for molecular weight confirmation and in tandem MS (MS/MS) mode for fragmentation analysis. For MS/MS, select the protonated molecule [M+H]⁺ as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

Section 3: Visualized Workflows and Relationships

Understanding the logic behind spectral interpretation can be enhanced with visual diagrams. The following workflows and relationship charts are provided in Graphviz DOT language.

Spectroscopic_Analysis_Workflow Figure 1: General Workflow for Halogenated Thiazole Analysis cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Compound Synthesized Halogenated Thiazole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Compound->NMR MS Mass Spectrometry (LC-MS, HRMS) Compound->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data Acquire Data MS_Data Molecular Ion (m/z) Isotopic Pattern Fragmentation MS->MS_Data Acquire Data Structure Structure Elucidation & Purity Assessment NMR_Data->Structure MS_Data->Structure

Caption: General Workflow for Halogenated Thiazole Analysis

Halogen_Effect_NMR Figure 2: Influence of Halogen on NMR Chemical Shifts Halogen Halogen (X) at C2 Electronegativity Electronegativity (F > Cl > Br > I) Halogen->Electronegativity HeavyAtom Heavy Atom Effect (I > Br > Cl > F) Halogen->HeavyAtom H4_Shift ¹H Shift of H4 (Downfield Shift) Electronegativity->H4_Shift Inductive Effect Dominates C2_Shift ¹³C Shift of C2 (Complex Effect) Electronegativity->C2_Shift Deshielding HeavyAtom->C2_Shift Shielding (for Br, I)

Caption: Influence of Halogen on NMR Chemical Shifts

MS_Fragmentation_Pathway Figure 3: Key MS Fragmentation Pathways for 2-Bromothiazole M [M]⁺• (m/z 165/167) M_minus_Br [M-Br]⁺ (m/z 86) M->M_minus_Br - Br• M_minus_HCN [M-HCN]⁺• (m/z 138/140) M->M_minus_HCN - HCN Thioacetylene [C₂H₂S]⁺• (m/z 58) M_minus_Br->Thioacetylene - HCN

Caption: Key MS Fragmentation Pathways for 2-Bromothiazole

References

Comparative Guide to Purity Analysis of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of three robust analytical methods for determining the purity of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

Method Comparison at a Glance

The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of potential impurities, the required level of accuracy and sensitivity, and the availability of instrumentation. The following table summarizes the key characteristics of each technique for the analysis of this compound.

FeatureLC-MSHPLC-UVqNMR
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceQuantification based on the direct proportionality between NMR signal intensity and the number of nuclei
Primary Use Impurity identification and quantificationRoutine purity assessment and quantificationAbsolute purity determination and certification of reference standards
Selectivity Very High (based on retention time and mass)Moderate to High (based on retention time and UV spectrum)High (based on unique NMR signals)
Sensitivity Very High (pg to fg range)Moderate (ng to µg range)Low (µg to mg range)
Quantification Relative (requires a reference standard)Relative (requires a reference standard)Absolute (can be performed with an internal standard of a different compound)
Structural Info Provides molecular weight and fragmentation data for impurity identificationLimited to UV spectral dataProvides detailed structural information
Throughput HighHighModerate

Experimental Protocols

Detailed methodologies for the purity analysis of this compound using LC-MS, HPLC-UV, and qNMR are provided below.

LC-MS Analysis Protocol

This method is ideal for the sensitive detection and identification of impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp 350 °C
Scan Range (Full Scan) m/z 100-500
Collision Energy (MS/MS) 10-40 eV (for fragmentation of the parent ion)

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL.

Purity Calculation: Purity is determined by the area percent method, where the peak area of the main compound is divided by the total area of all observed peaks.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute with Mobile Phase prep2->prep3 lc HPLC Separation (C18 Column) prep3->lc ms Mass Spectrometry (ESI+) lc->ms integrate Peak Integration ms->integrate calculate Purity Calculation (Area % Method) integrate->calculate

LC-MS analysis workflow for purity determination.
HPLC-UV Analysis Protocol

A robust and widely available method for routine purity assessment.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis Detector

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (based on the chromophores present in the molecule)

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of 50 µg/mL.

Purity Calculation: Purity is calculated using the area percent method. For more accurate quantification, a reference standard of known purity should be used to create a calibration curve.

qNMR Analysis Protocol

An absolute method for purity determination without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Experimental Parameters:

ParameterValue
Solvent Dimethyl sulfoxide-d6 (DMSO-d6)
Internal Standard Maleic acid (certified reference material)
Pulse Program A quantitative pulse sequence with a sufficient relaxation delay (e.g., 5 x T1 of the slowest relaxing proton)
Number of Scans 16 or higher for good signal-to-noise

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard (maleic acid) and add it to the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d6 to the NMR tube and dissolve the solids completely.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Purity_Methods_Comparison cluster_lcms LC-MS cluster_hplcuv HPLC-UV cluster_qnmr qNMR lcms_node High Sensitivity Impurity ID hplcuv_node Routine QC Robust qnmr_node Absolute Purity Reference Standard Certification start Purity Analysis of This compound start->lcms_node start->hplcuv_node start->qnmr_node

Comparison of purity analysis techniques.

Conclusion

The choice of the most suitable analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • LC-MS is the preferred method for in-depth impurity profiling and identification due to its high sensitivity and specificity.

  • HPLC-UV is a reliable and cost-effective workhorse for routine quality control and batch release testing.

  • qNMR provides an orthogonal and absolute measure of purity, making it invaluable for the certification of reference materials and for obtaining highly accurate purity values without the need for a specific standard of the analyte.

For comprehensive quality assurance, a combination of these techniques is often employed. For instance, HPLC-UV can be used for routine purity checks, while LC-MS can be utilized to investigate any unknown peaks, and qNMR can provide a definitive, absolute purity value. This multi-faceted approach ensures a thorough understanding of the impurity profile, leading to higher quality and safer final products in the drug development pipeline.

A Comparative Guide to HPLC Method Development for Purity Assessment of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in drug development and quality control, offering high sensitivity and resolution for the separation and quantification of compounds. For thiazole derivatives, a class of heterocyclic compounds prevalent in many pharmaceutical agents, robust HPLC methods are crucial for ensuring the purity and stability of active pharmaceutical ingredients (APIs) and formulated products. This guide provides a comparative overview of various reversed-phase HPLC (RP-HPLC) methods developed for the purity assessment of different thiazole derivatives, supported by experimental data and detailed protocols.

Comparative Performance of HPLC Methods

The selection of an appropriate HPLC method is contingent on the specific physicochemical properties of the thiazole derivative and the intended application, such as routine quality control or stability testing. The following table summarizes the key performance parameters of several published HPLC methods, offering a clear comparison to aid researchers in their method development process.

Thiazole Derivative Column Mobile Phase Flow Rate (mL/min) Detection (nm) Linearity Range (µg/mL) Accuracy (% Recovery) Precision (%RSD) LOD (µg/mL) LOQ (µg/mL) Reference
RN104 (Antifungal)C18 (250 x 4.6 mm, 5 µm)Water:Acetonitrile (15:85 v/v)1.224020 - 24099.7 - 103.4≤ 1.30.451.21[1][2]
5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3)C8 (250 x 4.6 mm, 5 µm)0.03% TFA in Water:Acetonitrile (Gradient)1.02501 - 100----[3]
General Thiazole DerivativePhenomax C18 (250 x 4.5 mm, 5 µm)Water:Methanol (30:70 v/v)1.0238-----[4]
CS03 (Indole-Thiazole)C18 (250 x 4.6 mm, 3.5 µm)Acetonitrile:Acidified Water (0.05% TFA, pH 3) (85:15 v/v)0.83481 - 20--0.210.66[5][6]
21MAT (Aminothiazole)Phenomenex Luna C18 (50 x 4.6 mm, 5 µm)55% 0.1% v/v Orthophosphoric Acid in Water:45% Orthophosphoric Acid in Acetonitrile1.0272-----[7]
Ampicillin 1,3,4-thiadiazole derivativeNucludar C18-DB (50 x 4.6 mm, 3 µm)80% H2O with 0.1% Acetic Acid:20% Acetonitrile (pH 4.5)1.1260-----[8]
Thioamides (Thiazole-based)Diaspher-110-C18 (150 x 4 mm, 5 µm)Acetonitrile:Acetate buffer (pH 4.7) (5:95 v/v)-3200.47 - 11.72--0.45-[9]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of HPLC methods. Below are the protocols for the key experiments cited in the comparison table.

Method 1: Purity of RN104[1][2]
  • Column: C18 end-capped column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of water and acetonitrile in a ratio of 15:85 (v/v).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 25 µL.

  • Detection: Diode-Array Detector (DAD) at a wavelength of 240 nm.

  • Column Temperature: Ambient.

Method 2: Purity of a 1,3,4-Thiadiazole Derivative[3]
  • Column: C8 column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using 0.03% Trifluoroacetic acid (TFA) in water (pH 2.5) and acetonitrile. The gradient runs from a 40:60 to an 80:20 (v/v) ratio over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at a wavelength of 250 nm.

  • Column Temperature: Not specified.

Method 3: Forced Degradation Study of a Thiazole Derivative[4]
  • Column: Phenomax C-18 column (250 x 4.5 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of water and methanol in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 238 nm.

  • Column Temperature: Ambient.

Method 4: Quantification of CS03 (Indole-Thiazole Derivative)[5][6]
  • Column: XBridge C18 column (250 x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and acidified water (0.05% TFA, pH 3) in a ratio of 85:15 (v/v).

  • Flow Rate: 0.80 mL/min.

  • Injection Volume: 50 µL.

  • Detection: UV detector at a wavelength of 348 nm.

  • Column Temperature: 25 °C.

Visualizing the Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagrams illustrate the general workflow and key decision points in developing a method for the purity assessment of thiazole derivatives.

HPLCMethodDevelopmentWorkflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Start Define Analytical Target Profile (ATP) LitSearch Literature Search & Physicochemical Property Analysis of Thiazole Derivative Start->LitSearch InitialMethod Select Initial Chromatographic Conditions (Column, Mobile Phase, Detector) LitSearch->InitialMethod Screening Screening Experiments (e.g., Column, pH, Organic Modifier) InitialMethod->Screening Optimization Optimization of Critical Parameters (e.g., Gradient, Flow Rate, Temperature) Screening->Optimization Robustness Robustness Testing (Small variations in method parameters) Optimization->Robustness Validation Method Validation as per ICH Guidelines (Specificity, Linearity, Accuracy, Precision, etc.) Robustness->Validation Documentation Documentation and Reporting Validation->Documentation End Final HPLC Method Documentation->End

Caption: General workflow for HPLC method development.

ColumnMobilePhaseSelection cluster_analyte Analyte Properties cluster_column Column Selection cluster_mobile_phase Mobile Phase Selection Analyte Thiazole Derivative (Polarity, pKa, UV λmax) C18 C18 (General Purpose, Hydrophobic) Analyte->C18 High Hydrophobicity C8 C8 (Less Hydrophobic than C18) Analyte->C8 Moderate Hydrophobicity Polar Polar-Embedded/ End-capped (For polar thiazoles) Analyte->Polar High Polarity Organic Organic Modifier (Acetonitrile or Methanol) Aqueous Aqueous Phase (Water with Buffer or Acid) pH pH Control (Based on Analyte pKa) C18->Organic Select Modifier C8->Organic Select Modifier Polar->Organic Select Modifier Organic->Aqueous Combine Aqueous->pH Adjust pH

Caption: Decision tree for HPLC column and mobile phase selection.

References

A Comparative Analysis of the Biological Activities of Bromo- vs. Chloro-Phenyl Thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms, particularly bromine and chlorine, into the phenyl ring of thiazole analogs has been a pivotal approach in medicinal chemistry to modulate their biological activities. This guide provides a comparative overview of the antimicrobial and anticancer properties of bromo- and chloro-phenyl thiazole derivatives, supported by experimental data from various studies.

Executive Summary

This guide reveals that the choice between a bromo- or chloro-substituent on the phenyl-thiazole scaffold can significantly influence the resulting biological activity, with the specific effect being highly dependent on the overall molecular structure and the biological target. In terms of antimicrobial activity, studies suggest that chloro-substituted analogs may exhibit superior antibacterial properties, particularly against Gram-negative bacteria, while bromo-substituted counterparts can demonstrate potent antifungal activity. For anticancer applications, a direct comparison is less straightforward due to a lack of head-to-head studies. However, available data indicates that both chloro- and bromo-phenyl thiazole derivatives possess significant cytotoxic potential against various cancer cell lines, with the nature of other substituents on the thiazole ring playing a crucial role in determining the potency.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize the quantitative data on the antimicrobial and anticancer activities of various bromo- and chloro-phenyl thiazole analogs.

Table 1: Comparative Antimicrobial Activity
Compound SeriesHalogen SubstituentTarget Organism(s)Activity Metric (MIC/Zone of Inhibition)Key Findings & Reference
4-(p-halophenyl)-thiazolyl derivativesChloroVarious bacterial strainsActiveThe chloro substituent was found to be responsible for the antibacterial activity.
BromoVarious bacterial strainsInactiveThe bromo substituent led to the inactivation of the compounds against the tested bacteria.[1]
Thiazole derivatives with pyrazolineChloroPseudomonas aeruginosaIncreased activityChloro substitution in the para position of the phenyl ring enhanced activity against P. aeruginosa.
BromoAspergillus nigerBest antifungal activityBromo-substituted compounds exhibited the most potent antifungal activity against A. niger.[1]
Table 2: Anticancer Activity of Chloro-Phenyl Thiazole Analogs

Disclaimer: The following data is compiled from various studies and does not represent a direct head-to-head comparison with bromo-phenyl thiazole analogs under the same experimental conditions.

Compound IDCancer Cell LineIC50 (µM)Reference
Thiazole-pyrimidine analog 13bColo-205 (Colon)0.12 ± 0.038[2]
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile (17, X = Cl)Various cancer cell linesExhibited the maximum cytotoxicity among the synthesized compounds.[3]
Thiazolyl pyrazole 11cHepG-2 (Liver), MCF-7 (Breast), HCT-116 (Colon)~4 µg/mL, ~3 µg/mL, ~7 µg/mL[4]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)HCT116 (Colon)7.1 ± 0.6[5]
Table 3: Anticancer Activity of Bromo-Phenyl Thiazole Analogs

Disclaimer: The following data is compiled from various studies and does not represent a direct head-to-head comparison with chloro-phenyl thiazole analogs under the same experimental conditions.

Compound IDCancer Cell LineIC50 (µM)Reference
4-(4-bromophenyl)-thiazol-2-amine derivative p2MCF7 (Breast)10.5[6]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88)HS 578T (Breast)0.8[3]
Thiazolyl pyrazole 6gHepG-2 (Liver), MCF-7 (Breast), HCT-116 (Colon)~7 µg/mL, ~4 µg/mL, ~12 µg/mL[4]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][7][8][9][10][11]

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (bromo- and chloro-phenyl thiazole analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.[7][10]

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[7][10]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[2]

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to determine the antimicrobial susceptibility of microorganisms to test compounds.[12][13][14][15][16]

Procedure:

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Agar Plate Inoculation: The surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria) is uniformly inoculated with the microbial suspension.[15]

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.[14]

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well.[14]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway and Experimental Workflow Visualization

Apoptosis Induction by Phenyl Thiazole Analogs

Many phenyl thiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.[1][6][17][18]

cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade PhenylThiazole PhenylThiazole Bax Bax PhenylThiazole->Bax Upregulates Bcl2 Bcl2 PhenylThiazole->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC CytochromeC Mitochondrion->CytochromeC Releases Caspase9 Caspase9 CytochromeC->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by phenyl thiazole analogs.

General Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel phenyl thiazole analogs.

cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis Synthesis Synthesis Characterization Characterization Synthesis->Characterization Antimicrobial Antimicrobial Characterization->Antimicrobial Anticancer Anticancer Characterization->Anticancer SAR SAR Antimicrobial->SAR Anticancer->SAR

Caption: Workflow for synthesis and biological evaluation.

References

2-Phenylthiazole Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes and receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) for two distinct classes of 2-phenylthiazole inhibitors: antifungal agents targeting Lanosterol 14α-demethylase (CYP51) and anti-inflammatory agents targeting p38 Mitogen-Activated Protein (MAP) Kinase. The information presented herein is compiled from recent studies to aid in the rational design of next-generation therapeutic agents.

Antifungal 2-Phenylthiazole Inhibitors of CYP51

Lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway, is a well-established target for antifungal drugs. A recent study by Li et al. (2025) explored a series of 27 novel 2-phenylthiazole derivatives as CYP51 inhibitors, leading to the identification of a potent lead compound, B9.[1]

Structure-Activity Relationship (SAR) of CYP51 Inhibitors

The antifungal activity of the synthesized 2-phenylthiazole derivatives was evaluated against a panel of clinically relevant fungal strains. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth, were determined. The key SAR findings from this study are summarized in the table below.

Compound IDR1R2R3R4C. albicans MIC (µg/mL)C. tropicalis MIC (µg/mL)C. neoformans MIC (µg/mL)
SZ-C14 (Lead) CH₃HClF1-161-161-16
A1 HHClF0.512
A2 C₂H₅HClF>64>64>64
A3 i-PrHClF>64>64>64
A4 PhHClF>64>64>64
B1 HOCH₃HH81632
B2 HOCH₃FH4816
B3 HOCH₃ClH248
B4 HOCH₃BrH124
B5 HOCH₃CF₃H4816
B6 HOCH₃OCH₃H81632
B7 HOCH₃HF248
B8 HOCH₃HCl124
B9 HOCH₃HBr0.25 0.5 1
B10 HOCH₃HI0.512
B11 HOCH₃HCF₃248
B12 HOCH₃HOCH₃4816

Key Observations:

  • Substitution at R1 (thiazole C4-position): Introduction of a hydrogen at the R1 position (A1) was found to be optimal for activity compared to the methyl group in the lead compound (SZ-C14). Larger substituents at this position (A2-A4) led to a significant decrease in antifungal activity.[1]

  • Substitution at the Phenyl Ring (R2, R3, R4):

    • A methoxy group at the R2 position was generally favorable.

    • Halogen substitution at the R4 position of the phenyl ring significantly enhanced antifungal activity, with the order of potency being Br > I > Cl > F. Compound B9 , with a bromine at the R4 position, emerged as the most potent derivative.[1]

Experimental Protocols

In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC) Assay:

The antifungal activity of the compounds was determined by a broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.[1]

  • Fungal Strains: Clinically relevant fungal strains such as Candida albicans, Candida tropicalis, and Cryptococcus neoformans were used.

  • Culture Medium: RPMI 1640 medium buffered with MOPS was used for fungal growth.

  • Compound Preparation: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted in the culture medium in 96-well microtiter plates.

  • Inoculum Preparation: Fungal suspensions were prepared and adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the growth control.

Fungal Ergosterol Biosynthesis Pathway

The following diagram illustrates the fungal ergosterol biosynthesis pathway, highlighting the role of CYP51 as the target of the 2-phenylthiazole inhibitors.

Fungal_Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 demethylation FF_MAS 14-demethyl Lanosterol Ergosterol Ergosterol FF_MAS->Ergosterol several steps Inhibitor 2-Phenylthiazole Inhibitors Inhibitor->CYP51 CYP51->FF_MAS

Caption: Fungal Ergosterol Biosynthesis Pathway and CYP51 Inhibition.

Anti-inflammatory 2-Phenylthiazole Inhibitors of p38 MAP Kinase

The p38 MAP kinase is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). A study on a series of 4-phenyl-5-pyridyl-1,3-thiazole analogues identified them as potent inhibitors of p38 MAP kinase.[2]

Structure-Activity Relationship (SAR) of p38 MAP Kinase Inhibitors

While a comprehensive SAR table for the entire series is not publicly available, the study identified two lead compounds, 7g and 10b , with potent in vitro and in vivo activity.

Compound IDKey Structural Featuresp38α IC₅₀ (nM)TNF-α Release IC₅₀ (nM)In vivo Activity (mouse CAIA model)
7g N/APotentPotentOrally active
10b N/APotentPotentOrally active (MED = 30 mg/kg)

Key Observations:

The identification of orally active compounds like 7g and 10b highlights the potential of the 4-phenyl-5-pyridyl-1,3-thiazole scaffold for the development of systemic anti-inflammatory agents. Further optimization of the ADME (absorption, distribution, metabolism, and elimination) properties was crucial in identifying these lead candidates.[2]

Experimental Protocols

In Vitro p38 MAP Kinase Inhibition Assay:

A common method for determining the in vitro inhibitory activity of compounds against p38 MAP kinase is a non-radioactive enzymatic assay.

  • Enzyme and Substrate: Recombinant human p38α MAP kinase and a suitable substrate, such as ATF2 (Activating Transcription Factor 2), are used.

  • Assay Buffer: A buffer containing Tris-HCl, MgCl₂, and other necessary components to ensure optimal enzyme activity.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then in the assay buffer.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated with ATP to initiate the phosphorylation reaction.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, including:

    • ELISA: Using a specific antibody that recognizes the phosphorylated form of the substrate.

    • Luminescence-based assays: Measuring the amount of ADP produced, which is proportional to kinase activity.

    • Western Blotting: Detecting the phosphorylated substrate using a specific antibody.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

In Vivo Anti-inflammatory Activity (Collagen Antibody-Induced Arthritis - CAIA - Mouse Model):

The CAIA model is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[2]

  • Induction of Arthritis: Mice are administered a cocktail of monoclonal antibodies against type II collagen, followed by an injection of lipopolysaccharide (LPS) to induce a rapid and synchronous onset of arthritis.

  • Compound Administration: The test compounds are administered orally or via other routes at various doses.

  • Assessment of Arthritis: The severity of arthritis is assessed daily by scoring the clinical signs of inflammation in the paws (redness, swelling).

  • Endpoint Analysis: At the end of the study, paws may be collected for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion. The levels of pro-inflammatory cytokines like TNF-α in the plasma or joint tissue can also be measured.

  • Efficacy Determination: The minimum effective dose (MED) that produces a significant reduction in arthritis severity is determined.

p38 MAP Kinase Signaling Pathway

The diagram below shows a simplified representation of the p38 MAP kinase signaling pathway and its role in the production of inflammatory cytokines.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nucleus Stress_Stimuli Stress Stimuli (LPS, UV, Cytokines) MAP3K MAPKKK (e.g., TAK1) Stress_Stimuli->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_Expression->Cytokines Inhibitor 2-Phenylthiazole Inhibitors Inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Conclusion

The 2-phenylthiazole scaffold serves as a versatile template for the design of potent and selective inhibitors for diverse biological targets. The SAR studies on CYP51 and p38 MAP kinase inhibitors reveal the importance of specific substitution patterns on the thiazole and phenyl rings for achieving high potency. The detailed experimental protocols provided in this guide offer a framework for the evaluation of new 2-phenylthiazole derivatives. Further exploration of this scaffold holds significant promise for the development of novel therapeutics for fungal infections and inflammatory diseases.

References

In Vitro Assay Comparison of 2-Aryl-Thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of various 2-aryl-thiazole derivatives. The following sections detail the cytotoxic, antimicrobial, and enzyme inhibitory activities of selected compounds, supported by experimental data and detailed methodologies.

The 2-aryl-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide synthesizes data from multiple studies to offer a comparative overview of the in vitro efficacy of different derivatives, aiding in the selection and development of promising therapeutic candidates.

Comparative Analysis of Biological Activities

The in vitro activities of several 2-aryl-thiazole derivatives against various cancer cell lines, microbial strains, and enzymes are summarized below. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration), highlight the potential of these compounds in different therapeutic areas.

Anticancer Activity

The cytotoxic effects of various 2-aryl-thiazole derivatives were evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented in Table 1.

Table 1: In Vitro Anticancer Activity of 2-Aryl-Thiazole Derivatives (IC50 in µM)

Compound IDDerivative TypeMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)HeLa (Cervical)Reference Drug
4c 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one2.57 ± 0.167.26 ± 0.44--Staurosporine (6.77 ± 0.41)
29 Bisthiazole derivative--8.17 ± 1.89-5-Fluorouracil (11.29 ± 1.06)
31 Thiazole derivative with -NO2 substitution---3.48 - 8.84-
32 Thiazole derivative----Doxorubicin (Bcl-2 Jurkat: 45.87, A-431: 42.37)
53 Bisthiazole derivative-4.9 µg/mL6.6 µg/mL--
91a Pyrazole, naphthalene, and thiazole containing-8.49-0.86-
91b Pyrazole, naphthalene, and thiazole containing-7.37-0.95-
100a 1,2-dihydropyridine, thiophene and thiazole containing20.6---Doxorubicin (32.02)
100b 1,2-dihydropyridine, thiophene and thiazole containing25.5---Doxorubicin (32.02)

Data compiled from multiple sources.[1][2][3]

Antimicrobial Activity

The antimicrobial efficacy of selected 2-aryl-thiazole derivatives was determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of 2-Aryl-Thiazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeS. aureusE. coliC. albicansReference Drug
15 5-(2-pyrazolin-5-yl)-thiazole5-105-105Ciprofloxacin (1.25-7), Nystatin (5)
17 Thiazole derivative-Better than Kanamycin B-Kanamycin B
18 Thiazole derivative-Better than Kanamycin B-Kanamycin B
41 Bisthiazole with hydrazone group--0.12Amphotericin B (0.12)
43 Bisthiazole with hydrazone group---Amphotericin B (0.12)
52 2-(2-pyrazolin-1-yl)-thiazole50--Ciprofloxacin (25)
53 2-(2-pyrazolin-1-yl)-thiazole50--Ciprofloxacin (25)
54 2-(2-pyrazolin-1-yl)-thiazole--200Clotrimazole (25)
60 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole-0.03-7.81-Ampicillin (0.6-0.24)
62 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole-0.03-7.81-Ampicillin (0.6-0.24)
65 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole-0.03-7.81-Ampicillin (0.6-0.24)

Data compiled from multiple sources.[1][4][5]

Enzyme Inhibition

Certain 2-aryl-thiazole derivatives have been investigated as inhibitors of key enzymes implicated in various diseases. The IC50 values for enzyme inhibition are presented in Table 3.

Table 3: In Vitro Enzyme Inhibitory Activity of 2-Aryl-Thiazole Derivatives (IC50 in µM)

Compound IDEnzyme TargetIC50 (µM)Reference Drug
4c VEGFR-20.15Sorafenib (0.059)
4e Acetylcholinesterase (AChE)25.5 ± 2.12 µg/mLEserine (0.025 ± 0.01 µg/mL)
10 Acetylcholinesterase (AChE)0.103Donepezil
16 Acetylcholinesterase (AChE)0.109Donepezil
2-amino-4-(4-chlorophenyl)thiazole Carbonic Anhydrase I0.008 ± 0.001-
2-amino-4-(4-bromophenyl)thiazole Carbonic Anhydrase II0.124 ± 0.017-
2-amino-4-(4-bromophenyl)thiazole Acetylcholinesterase (AChE)0.129 ± 0.030-
2-amino-4-(4-bromophenyl)thiazole Butyrylcholinesterase (BChE)0.083 ± 0.041-

Data compiled from multiple sources.[6][7]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[4]

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds against various microbial strains is determined using the broth microdilution method.[1]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of 1 x 10^6 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

VEGFR-2 Kinase Assay

The inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is determined using a kinase assay kit.[8]

  • Reaction Setup: The reaction is carried out in a 96-well plate. The reaction mixture includes the VEGFR-2 enzyme, the test compound at various concentrations, and a kinase buffer.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP and a specific substrate.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[3]

  • Detection: A detection reagent is added to measure the amount of ATP consumed, which is inversely proportional to the kinase activity. The signal is often measured as luminescence.

  • IC50 Calculation: The IC50 value is determined by plotting the percent inhibition against the compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity is measured using a modified Ellman's spectrophotometric method.[6]

  • Reaction Mixture: The reaction mixture in a 96-well plate consists of a phosphate buffer (pH 8.0), DTNB (Ellman's reagent), the test compound, and the acetylcholinesterase enzyme.

  • Pre-incubation: The mixture is pre-incubated for a short period.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI).

  • Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured kinetically at 412 nm.

  • IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A 2-Aryl-Thiazole Derivatives D Compound Treatment & Incubation A->D B Cell Lines / Microbes / Enzymes B->D C Assay Reagents E Addition of Detection Reagents C->E D->E F Signal Measurement (Absorbance/Luminescence) E->F G Dose-Response Curve Generation F->G H IC50 / MIC Calculation G->H

General workflow for in vitro screening.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiazole 2-Aryl-Thiazole Derivative Thiazole->VEGFR2 PKC PKC PLCg->PKC AKT Akt PI3K->AKT MAPK MAPK PKC->MAPK Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Inhibition of VEGFR-2 signaling pathway.

sar_relationship 1 2-Aryl-Thiazole Core 2 Substitution at Aryl Ring 1->2 3 Modification at Thiazole C2-position 1->3 4 Increased Potency 2->4 5 Altered Selectivity 3->5

Structure-Activity Relationship logic.
Structure-Activity Relationship logic.

References

A Comparative Guide to the Spectroscopic Data of 2-(Bromophenyl)-thiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for the three isomers. It is important to note that some of the data presented are inferred from derivatives and may not represent the exact values for the parent compounds.

¹H NMR Spectroscopy Data

The position of the bromine atom on the phenyl ring significantly influences the chemical shifts and splitting patterns of the aromatic protons.

CompoundAromatic Protons (ppm)Thiazole Protons (ppm)
2-(2-bromophenyl)thiazole Expected complex multiplet in the range of 7.2-8.0 ppm.Doublets around 7.5 and 7.9 ppm.
2-(3-bromophenyl)thiazole Expected multiplets in the range of 7.3-8.2 ppm.Doublets around 7.5 and 8.0 ppm.
2-(4-bromophenyl)thiazole Two distinct doublets (AA'BB' system) in the range of 7.6-7.9 ppm.[1][2]A singlet around 7.2 ppm.[1]
¹³C NMR Spectroscopy Data

The carbon chemical shifts in the phenyl ring are indicative of the bromine substitution pattern. The thiazole carbon resonances are also subtly affected.

CompoundPhenyl C-Br (ppm)Other Aromatic Carbons (ppm)Thiazole Carbons (ppm)
2-(2-bromophenyl)thiazole Expected around 122 ppm.Expected in the range of 127-134 ppm.C2: ~168, C4: ~144, C5: ~120 ppm.
2-(3-bromophenyl)thiazole Expected around 122 ppm.Expected in the range of 125-135 ppm.C2: ~167, C4: ~144, C5: ~121 ppm.
2-(4-bromophenyl)thiazole Expected around 123 ppm.Expected in the range of 128-132 ppm.C2: ~167, C4: ~144, C5: ~120 ppm.
Infrared (IR) Spectroscopy Data

The C-Br stretching vibration and the aromatic C-H out-of-plane bending frequencies are characteristic of the substitution pattern.

CompoundC-Br Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)Thiazole Ring Vibrations (cm⁻¹)
2-(2-bromophenyl)thiazole ~650-750~750 (ortho-disubstituted)~1500-1600 (C=C, C=N stretching)
2-(3-bromophenyl)thiazole ~650-750~690-710 and 750-810 (meta-disubstituted)~1500-1600 (C=C, C=N stretching)
2-(4-bromophenyl)thiazole ~650-750~800-860 (para-disubstituted)[3]~1500-1600 (C=C, C=N stretching)[3]
Mass Spectrometry Data

The molecular ion peak and the fragmentation pattern, particularly the isotopic pattern due to bromine, are key features in the mass spectra of these isomers.

CompoundMolecular Ion (m/z)Key Fragmentation Peaks
2-(2-bromophenyl)thiazole 253/255 (due to ⁷⁹Br/⁸¹Br isotopes)Loss of Br, loss of HCN, fragmentation of the thiazole ring.
2-(3-bromophenyl)thiazole 253/255 (due to ⁷⁹Br/⁸¹Br isotopes)Loss of Br, loss of HCN, fragmentation of the thiazole ring.
2-(4-bromophenyl)thiazole 253/255 (due to ⁷⁹Br/⁸¹Br isotopes)Loss of Br, loss of HCN, fragmentation of the thiazole ring.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum with proton decoupling. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry KBr powder and press into a thin pellet.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization : Use a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Data Acquisition : Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion peaks.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the 2-(bromophenyl)thiazole isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of 2-(Bromophenyl)thiazole Isomers cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Comparison cluster_conclusion Structural Elucidation S1 2-(2-bromophenyl)thiazole A1 ¹H NMR S1->A1 A2 ¹³C NMR S1->A2 A3 FT-IR S1->A3 A4 Mass Spectrometry S1->A4 S2 2-(3-bromophenyl)thiazole S2->A1 S2->A2 S2->A3 S2->A4 S3 2-(4-bromophenyl)thiazole S3->A1 S3->A2 S3->A3 S3->A4 D1 Compare Chemical Shifts & Coupling Constants A1->D1 A2->D1 D2 Compare IR Absorption Bands A3->D2 D3 Compare m/z Values & Fragmentation A4->D3 C1 Identify Isomer-Specific Spectroscopic Signatures D1->C1 D2->C1 D3->C1

References

Potency of 2-Phenylthiazole Derivatives as CYP51 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various 2-phenylthiazole derivatives as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis. The data presented is supported by experimental findings from recent studies.

The 2-phenylthiazole scaffold has emerged as a promising structure in the development of novel antifungal agents targeting CYP51.[1][2] This enzyme plays a crucial role in maintaining the integrity of the fungal cell membrane by catalyzing the demethylation of lanosterol to ergosterol.[3] Inhibition of CYP51 disrupts this pathway, leading to the accumulation of toxic sterols and ultimately fungal cell death.[1] This guide focuses on the comparative potency of newly synthesized 2-phenylthiazole derivatives against various fungal pathogens.

Comparative Analysis of In Vitro Antifungal Activity

Recent research has led to the synthesis and evaluation of numerous 2-phenylthiazole derivatives, with several compounds demonstrating significant inhibitory activity against clinically relevant fungal strains. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).

A study focused on optimizing a lead compound, SCZ-14, resulted in the development of 27 novel 2-phenylthiazole derivatives.[1] Among these, compound B9 exhibited potent and broad-spectrum antifungal activity.[1][4] Another series of novel thiazol-2(3H)-imine derivatives also showed promising results, particularly compounds 2d and 2e , against Candida species.[3]

Below is a summary of the in vitro antifungal activities of selected 2-phenylthiazole derivatives compared to the standard antifungal drug, fluconazole.

CompoundOrganismMIC80 (µg/mL)[1]IC50 (µM)[3]
B9 Candida albicans (ATCC SC5314)0.5-
Candida albicans (CPCC 400523)1-
Candida tropicalis1-
Cryptococcus neoformans0.5-
Candida parapsilosis2-
Candida glabrata4-
Candida krusei8-
SCZ-14 (Lead Compound) Candida albicans1-16-
2d Candida albicans (ATCC 24433)-4.75 (24h), 2.47 (48h)
Candida parapsilosis (ATCC 22019)-2.37 (24h), 2.37 (48h)
2e Candida albicans (ATCC 24433)-2.37 (24h), 2.37 (48h)
Candida parapsilosis (ATCC 22019)-2.47 (24h), 1.23 (48h)
Fluconazole Candida albicans (ATCC SC5314)1-
Candida albicans (ATCC 24433)-4.75 (24h), 4.75 (48h)
Candida parapsilosis (ATCC 22019)-4.75 (24h), 2.37 (48h)

In addition to antifungal potency, the cytotoxicity of these compounds is a critical factor. Compound B9, for instance, demonstrated low cytotoxicity with an IC50 value greater than 10 µM against human breast cancer cells (MCF-7).[1]

Ergosterol Biosynthesis Pathway and CYP51 Inhibition

The primary mechanism of action for these 2-phenylthiazole derivatives is the inhibition of CYP51, a key enzyme in the ergosterol biosynthesis pathway. The following diagram illustrates this pathway and the point of inhibition.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP FarnesylPP Farnesyl-PP IsopentenylPP->FarnesylPP Squalene Squalene FarnesylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Lanosterol_point CYP51->Ergosterol Phenylthiazole 2-Phenylthiazole Inhibitors Phenylthiazole->CYP51 Ergosterol_point

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of 2-phenylthiazole derivatives on CYP51.

Experimental Protocols

The evaluation of 2-phenylthiazole CYP51 inhibitors involves a series of in vitro and in silico assessments. A typical experimental workflow is outlined below.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_evaluation Biological Evaluation Lead_Compound Lead Compound Identification (e.g., SCZ-14) Structural_Optimization Structural Optimization Lead_Compound->Structural_Optimization Synthesis Synthesis of Novel Derivatives Structural_Optimization->Synthesis In_Vitro_Antifungal In Vitro Antifungal Activity Assay (MIC Determination) Synthesis->In_Vitro_Antifungal Ergosterol_Quantification Ergosterol Inhibition Analysis (GC-MS) In_Vitro_Antifungal->Ergosterol_Quantification Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on MCF-7 cells) Ergosterol_Quantification->Cytotoxicity ADME In Silico ADME Prediction Cytotoxicity->ADME Molecular_Docking Molecular Docking Studies ADME->Molecular_Docking

Caption: A generalized experimental workflow for the design and evaluation of novel 2-phenylthiazole CYP51 inhibitors.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This assay is performed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains. The methodology generally follows the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungal suspension without inhibitor) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the positive control, determined visually or by measuring the optical density.

Ergosterol Content Analysis (GC-MS)

This experiment confirms that the antifungal activity of the compounds is due to the inhibition of ergosterol biosynthesis.[3]

  • Fungal Culture and Treatment: Fungal cells are grown in a suitable medium to mid-log phase and then treated with the test compounds at their MIC values for a specified duration (e.g., 24 and 48 hours).

  • Sterol Extraction: The fungal cells are harvested, and the total sterols are extracted using a saponification method with alcoholic potassium hydroxide, followed by extraction with a non-polar solvent like n-heptane.

  • GC-MS Analysis: The extracted sterols are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify ergosterol and other sterols.

  • Data Analysis: The percentage of ergosterol reduction in the treated samples is calculated by comparing it to the untreated control.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against a human cell line (e.g., MCF-7 human breast cancer cells) is evaluated to assess their selectivity.[1][2]

  • Cell Seeding: The cells are seeded into a 96-well plate and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde (CAS No. 750624-69-2), ensuring compliance with safety protocols and regulatory requirements.

Disclaimer: This guide is for informational purposes and should be supplemented by the official Safety Data Sheet (SDS) for the specific chemical in use. Always adhere to your institution's environmental health and safety (EHS) guidelines and local regulations.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to understand the potential hazards associated with this compound. While a comprehensive hazard profile is found in the substance's SDS, related compounds exhibit properties that necessitate caution. This chemical is a halogenated aromatic compound and an aldehyde, categories of substances that require careful handling.

Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield meeting NIOSH (US) or EN 166 (EU) standards.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use. Employ proper glove removal techniques.
Body Protection A laboratory coat, long-sleeved shirt, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if there is a risk of inhaling dust or vapors.

All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility .[1] The following steps provide a detailed workflow for the collection and preparation of this chemical waste for disposal.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a non-reactive material, such as glass or polyethylene, and have a secure, sealable lid.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly incompatible materials like strong oxidizing agents, strong acids, or strong bases.[1] It is crucial to keep halogenated organic waste separate from non-halogenated waste to facilitate proper disposal and manage costs.

Step 2: Waste Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety. The waste container must be labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The CAS Number: "750624-69-2 "

  • An indication of the associated hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first waste was added to the container).

Step 3: On-Site Accumulation and Storage

  • Secure Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or ignition.

  • Secondary Containment: To prevent the spread of material in case of a leak, always place liquid waste containers in secondary containment, such as a chemical-resistant tray or tub.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is nearly full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If a flammable solvent was used, extinguish any nearby open flames or potential sources of ignition.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs in a poorly ventilated space, contact your institution's EHS department.

  • Containment: For minor spills, wear the appropriate PPE and contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for the main spill.

  • Cleanup: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Begin Disposal Process ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in Designated Halogenated Waste Container fume_hood->collect_waste label_waste Label Container as Hazardous Waste with Chemical Name collect_waste->label_waste store_waste Store Sealed Container in Secure Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs incineration Transport to Licensed Facility for Incineration contact_ehs->incineration spill Accidental Spill Occurs contain_spill Contain Spill with Inert Absorbent spill->contain_spill cleanup_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->cleanup_spill decontaminate Decontaminate Spill Area cleanup_spill->decontaminate decontaminate->collect_waste

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde (CAS Number: 750624-69-2).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally related thiazole derivatives and aromatic aldehydes to ensure a high level of laboratory safety.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[2]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[2][3]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[2][3]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[2]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[3]
Footwear Closed-toe shoesN/AProtects feet from spills.[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.

ProcedureGuideline
Ventilation Always handle in a well-ventilated area, preferably within a chemical fume hood.
Contact Avoidance Prevent direct contact with skin, eyes, and clothing by wearing appropriate PPE.[4]
Aerosol and Dust Prevention Handle the compound in a manner that minimizes the generation of dust and aerosols.
Hygiene Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4] Contaminated clothing should be removed immediately and washed before reuse.
Storage Container Store in a tightly closed, properly labeled container.[3]
Storage Location Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5][6]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused Product and Contaminated Materials Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Empty Containers Handle uncleaned, empty containers as you would the product itself.[3]
Consultation Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[3]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Assess_Risks Assess Risks & Review SDS of Similar Compounds Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Don_PPE Don All Required PPE Prepare_Work_Area->Don_PPE Handle_Chemical Handle Chemical Carefully to Minimize Dust/Aerosols Don_PPE->Handle_Chemical Perform_Experiment Perform Experiment Handle_Chemical->Perform_Experiment Decontaminate Decontaminate Work Surfaces Perform_Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste per EHS Guidelines Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE and Wash Hands Dispose_Waste->Doff_PPE

Caption: Safe handling and disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.